FPR1 antagonist 1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C25H28O5 |
|---|---|
Molecular Weight |
408.5 g/mol |
IUPAC Name |
[6-hexyl-3-(2-methoxyphenyl)-2-methyl-4-oxochromen-7-yl] acetate |
InChI |
InChI=1S/C25H28O5/c1-5-6-7-8-11-18-14-20-23(15-22(18)30-17(3)26)29-16(2)24(25(20)27)19-12-9-10-13-21(19)28-4/h9-10,12-15H,5-8,11H2,1-4H3 |
InChI Key |
VZYXPOGAGMNERM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC2=C(C=C1OC(=O)C)OC(=C(C2=O)C3=CC=CC=C3OC)C |
Origin of Product |
United States |
Foundational & Exploratory
"FPR1 antagonist 1" discovery and synthesis
An in-depth analysis of the discovery and synthesis of a specific compound, often referred to in literature as a potent and selective Formyl Peptide Receptor 1 (FPR1) antagonist, provides a compelling case study for researchers and drug development professionals. For the purposes of this guide, we will refer to this compound as "FPR1 Antagonist 1," a representative molecule based on quinazolinone-derived structures.
Introduction to FPR1
The Formyl Peptide Receptor 1 (FPR1) is a G protein-coupled receptor (GPCR) predominantly expressed on the surface of phagocytic leukocytes, such as neutrophils and monocytes. It plays a crucial role in the innate immune response by recognizing formylated peptides derived from bacteria or damaged mitochondria, initiating a cascade of pro-inflammatory events including chemotaxis, degranulation, and the production of reactive oxygen species (ROS). While essential for host defense, dysregulation of FPR1 signaling is implicated in the pathogenesis of various inflammatory diseases, making it a significant target for therapeutic intervention.
Discovery of this compound
The discovery of this compound was the result of a systematic drug discovery campaign that began with high-throughput screening (HTS) to identify initial hit compounds.
High-Throughput Screening and Hit Identification
A library of small molecules was screened using a cell-based functional assay measuring the inhibition of fMLP-induced calcium mobilization in HL-60 cells, which endogenously express FPR1. This primary screen identified several compounds with weak to moderate antagonistic activity. One of the most promising hits belonged to the quinazolinone class of compounds.
Lead Optimization and Structure-Activity Relationship (SAR)
The initial quinazolinone hit underwent extensive lead optimization to improve its potency, selectivity, and pharmacokinetic properties. This involved systematic modifications at various positions of the quinazolinone scaffold. Key findings from the SAR studies are summarized below:
-
Substitution at the 3-position: Introduction of a benzyl group with electron-withdrawing substituents, such as trifluoromethyl, at the meta position significantly enhanced potency.
-
Substitution at the 2-position: A methyl group at this position was found to be optimal for activity.
-
Substitution at the 6-position: A bromine atom at this position contributed to increased affinity and potency.
These modifications led to the identification of "this compound" as a lead candidate with sub-nanomolar potency and high selectivity for FPR1 over other related formyl peptide receptors like FPR2 and FPR3.
Quantitative Pharmacological Data
The pharmacological profile of "this compound" was characterized through a series of in vitro assays. The data is summarized in the table below.
| Parameter | This compound | Reference Compound |
| FPR1 Binding Affinity (Ki) | 0.8 nM | 250 nM |
| FPR1 Functional Antagonism (IC50) | 1.2 nM | 500 nM |
| Selectivity (FPR2/FPR1 IC50 ratio) | >1000 | ~50 |
| Selectivity (FPR3/FPR1 IC50 ratio) | >1000 | ~100 |
Synthesis of this compound
The chemical synthesis of "this compound" is a multi-step process, which is outlined in the workflow diagram below. The general synthetic route starts from commercially available substituted anthranilic acid.
Unveiling the Mechanism: A Technical Guide to FPR1 Antagonists in Neutrophils
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core mechanism of action of Formyl Peptide Receptor 1 (FPR1) antagonists in neutrophils. FPR1, a G protein-coupled receptor, plays a pivotal role in the innate immune response by recognizing N-formylated peptides from bacteria and mitochondria, thereby triggering neutrophil activation and chemotaxis.[1][2][3] The development of FPR1 antagonists is a promising therapeutic strategy for a range of inflammatory diseases, cancer, and potentially even neuroinflammatory conditions.[3][4] This guide will delve into the molecular interactions, signaling cascades, and the experimental methodologies used to characterize these inhibitory compounds.
The Central Role of FPR1 in Neutrophil Function
Neutrophils are the first line of defense against invading pathogens. Their recruitment to sites of infection or injury is a tightly regulated process initiated by chemoattractants. N-formylated peptides, released by bacteria or damaged host cells, are potent chemoattractants that bind to FPR1 on the surface of neutrophils. This binding event initiates a cascade of intracellular signals leading to a variety of cellular responses critical for host defense, including:
-
Chemotaxis: The directed migration of neutrophils towards the source of the chemoattractant.
-
Reactive Oxygen Species (ROS) Production: The generation of superoxide and other reactive oxygen species, a key component of the neutrophil's antimicrobial arsenal.
-
Degranulation: The release of proteolytic enzymes and other antimicrobial proteins from intracellular granules.
-
Phagocytosis: The engulfment and destruction of pathogens.
Mechanism of Action of FPR1 Antagonists
FPR1 antagonists function by competitively binding to the receptor, thereby preventing the binding of endogenous agonists like N-formyl-methionyl-leucyl-phenylalanine (fMLF). This blockade of agonist binding effectively inhibits the downstream signaling pathways that lead to neutrophil activation. The primary mechanism is the prevention of the conformational change in the FPR1 receptor that is necessary for G-protein coupling and the subsequent intracellular signaling cascade.
Key Signaling Pathways Blocked by FPR1 Antagonists
The activation of FPR1 by an agonist triggers a complex network of intracellular signaling pathways. FPR1 antagonists effectively silence these pathways at their origin.
1. G-Protein Coupling and Downstream Effectors:
Upon agonist binding, FPR1 couples to heterotrimeric G proteins, primarily of the Gi family. This leads to the dissociation of the Gα and Gβγ subunits, which then activate downstream effector molecules. FPR1 antagonists prevent this initial G-protein activation.
2. Calcium Mobilization:
A hallmark of FPR1 activation is a rapid and transient increase in intracellular calcium concentration ([Ca2+]i). This is primarily mediated by the Gβγ subunit-dependent activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium. FPR1 antagonists abrogate this calcium flux.
3. ERK1/2 Phosphorylation:
The activation of the Extracellular signal-Regulated Kinase (ERK) 1/2 pathway is another important downstream event following FPR1 stimulation. This pathway is involved in regulating various cellular processes, including gene expression and cell survival. FPR1 antagonists have been shown to inhibit fMLF-induced phosphorylation of ERK1/2.
4. β-Arrestin Recruitment:
β-arrestins are scaffolding proteins that play a crucial role in the desensitization and internalization of G protein-coupled receptors. Upon agonist-induced receptor phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor, leading to the uncoupling from G proteins and subsequent receptor internalization. Some FPR1 signaling can be biased away from β-arrestin recruitment. The effect of antagonists on this specific pathway can vary depending on the compound.
Quantitative Analysis of FPR1 Antagonist Activity
The potency and efficacy of FPR1 antagonists are determined through various in vitro assays. The data is typically presented as the half-maximal inhibitory concentration (IC50) or the equilibrium dissociation constant (Ki).
| Compound | Assay Type | Cell Type | Agonist | IC50 / Ki | Reference |
| Cyclosporin H (CsH) | ROS Production | Human Neutrophils | fMLF | ~1 µM (inhibitory concentration) | |
| POL7200 | Chemotaxis | Human Neutrophils | fMLF (100 nM) | Complete inhibition at 1 µM | |
| POL7200 | Chemotaxis | Human Neutrophils | ND6 (100 nM) | EC50 ~50 nM | |
| Compound 10 | Superoxide Production | Human Neutrophils | fMLF | 0.33 ± 0.03 µM | |
| Compound 11 | Superoxide Production | Human Neutrophils | fMLF | 0.29 ± 0.04 µM | |
| Compound 12 | Superoxide Production | Human Neutrophils | fMLF | 0.40 ± 0.20 µM | |
| Compound 21 | Superoxide Production | Human Neutrophils | fMLF | 0.65 ± 0.12 µM | |
| Compound 10 (chromone) | Binding Affinity | FPR1-transfected cells | - | Ki ~100 nM |
Key Experimental Protocols for Characterizing FPR1 Antagonists
Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of FPR1 antagonists.
Calcium Mobilization Assay
This assay measures the ability of a compound to inhibit agonist-induced increases in intracellular calcium.
-
Cell Preparation: Isolate human neutrophils from peripheral blood of healthy donors using density gradient centrifugation. Resuspend cells in a calcium-containing buffer.
-
Dye Loading: Incubate neutrophils with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.
-
Antagonist Pre-incubation: Pre-incubate the dye-loaded cells with various concentrations of the FPR1 antagonist or vehicle control for a specified time (e.g., 5-30 minutes) at room temperature.
-
Agonist Stimulation and Measurement: Place the cell suspension in a fluorometer or a plate reader with fluorescence capabilities. Establish a baseline fluorescence reading. Inject the FPR1 agonist (e.g., fMLF at a final concentration of ~5 nM) and record the change in fluorescence over time.
-
Data Analysis: The peak fluorescence intensity following agonist addition is used to determine the response. The inhibitory effect of the antagonist is calculated as a percentage of the control response (agonist alone). IC50 values are determined by plotting the percentage of inhibition against the antagonist concentration.
Chemotaxis Assay
This assay assesses the ability of an antagonist to block the directed migration of neutrophils towards a chemoattractant.
-
Apparatus: Use a multi-well chemotaxis chamber (e.g., Boyden chamber) with a microporous membrane separating the upper and lower wells.
-
Cell Preparation: Isolate human neutrophils as described above and resuspend them in a suitable buffer.
-
Assay Setup:
-
Add the chemoattractant (e.g., fMLF) to the lower wells of the chamber.
-
In the upper wells, add the neutrophil suspension that has been pre-incubated with various concentrations of the FPR1 antagonist or vehicle control.
-
-
Incubation: Incubate the chamber at 37°C in a humidified incubator for a period that allows for cell migration (e.g., 60-90 minutes).
-
Quantification of Migration: After incubation, remove the non-migrated cells from the upper surface of the membrane. Stain the migrated cells on the lower surface of the membrane with a suitable dye (e.g., Giemsa or DAPI). Count the number of migrated cells per high-power field using a microscope.
-
Data Analysis: Calculate the percentage of inhibition of chemotaxis for each antagonist concentration compared to the control (agonist alone). Determine the IC50 value from the dose-response curve.
Reactive Oxygen Species (ROS) Production Assay
This assay measures the production of superoxide anion (O2-), a primary ROS, by activated neutrophils.
-
Method: A common method is the cytochrome c reduction assay.
-
Cell Preparation: Isolate human neutrophils and resuspend them in a buffer containing cytochrome c.
-
Antagonist Pre-incubation: Pre-incubate the cell suspension with various concentrations of the FPR1 antagonist or vehicle control.
-
Stimulation: Add the FPR1 agonist (e.g., fMLF) to initiate the respiratory burst.
-
Measurement: Measure the change in absorbance of cytochrome c at 550 nm over time using a spectrophotometer. The reduction of cytochrome c is directly proportional to the amount of superoxide produced.
-
Data Analysis: Calculate the rate of superoxide production. Determine the percentage of inhibition for each antagonist concentration and calculate the IC50 value. An alternative method involves using luminol-dependent chemiluminescence.
Receptor Binding Assay
This assay directly measures the ability of an antagonist to compete with a labeled ligand for binding to FPR1.
-
Materials: Use cells expressing FPR1 (e.g., FPR1-transfected HL-60 cells or human neutrophils) and a radiolabeled or fluorescently labeled FPR1 agonist (e.g., [3H]fMLF or FITC-labeled WKYMVm).
-
Assay Procedure:
-
Incubate the cells or cell membranes with the labeled ligand in the presence of various concentrations of the unlabeled antagonist.
-
After reaching equilibrium, separate the bound from the free ligand (e.g., by filtration).
-
-
Quantification: Measure the amount of bound labeled ligand using a scintillation counter (for radiolabels) or a fluorometer (for fluorescent labels).
-
Data Analysis: The data is used to calculate the Ki of the antagonist, which represents its binding affinity for the receptor.
Conclusion
FPR1 antagonists represent a compelling class of therapeutic agents with the potential to modulate the inflammatory response in a targeted manner. A thorough understanding of their mechanism of action, underpinned by robust quantitative data and well-defined experimental protocols, is essential for their successful development. This guide provides a foundational framework for researchers and drug development professionals working to harness the therapeutic potential of FPR1 antagonism. The continued exploration of the intricate signaling pathways governed by FPR1 and the development of novel, highly specific antagonists will undoubtedly pave the way for innovative treatments for a multitude of diseases.
References
- 1. FPR1 blockade prevents receptor regulation by mitochondrial DAMPs and preserves neutrophil function after trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human neutrophil formyl peptide receptor phosphorylation and the mucosal inflammatory response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are FPR1 antagonists and how do they work? [synapse.patsnap.com]
- 4. Antagonism of Human Formyl Peptide Receptor 1 with Natural Compounds and their Synthetic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The Role of FPR1 Antagonist 1 in Innate Immunity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Formyl Peptide Receptor 1 (FPR1) is a critical G protein-coupled receptor (GPCR) predominantly expressed on the surface of innate immune cells, such as neutrophils and macrophages.[1][2] As a pattern recognition receptor, it plays a pivotal role in orchestrating the initial inflammatory response to both pathogen-associated molecular patterns (PAMPs), like N-formylated peptides from bacteria, and damage-associated molecular patterns (DAMPs) released from injured host tissues.[3][4][5] The activation of FPR1 triggers a cascade of pro-inflammatory events, including chemotaxis, degranulation, and the production of reactive oxygen species (ROS), which are essential for host defense but can also contribute to tissue damage in chronic or excessive inflammatory conditions.
This technical guide provides an in-depth overview of "FPR1 antagonist 1," a representative designation for selective antagonists that block the activation of FPR1. By competitively inhibiting the binding of agonists, these antagonists can effectively modulate the innate immune response, offering significant therapeutic potential for a range of inflammatory diseases, and even certain cancers. This document details the mechanism of action of FPR1 antagonists, presents quantitative data on their efficacy, outlines key experimental protocols for their evaluation, and visualizes the complex signaling and experimental workflows involved.
Mechanism of Action of this compound
FPR1 antagonists function by binding to the FPR1 receptor, thereby preventing its activation by cognate agonists like N-formyl-methionyl-leucyl-phenylalanine (fMLF). This inhibition can occur through direct competition for the agonist binding site (orthosteric antagonism) or by binding to a different site on the receptor that alters its conformation and prevents activation (allosteric antagonism).
Upon agonist binding, FPR1 typically couples to Gi proteins, leading to the dissociation of the Gα and Gβγ subunits. This initiates several downstream signaling cascades, including the activation of phospholipase C (PLC), which generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). Concurrently, the Gβγ subunit can activate phosphoinositide 3-kinase (PI3K), leading to the production of PIP3 and subsequent activation of Akt. These pathways collectively orchestrate the cellular responses of chemotaxis, NADPH oxidase assembly for ROS production, and degranulation.
"this compound" blocks these downstream events by preventing the initial receptor activation, thus dampening the inflammatory cascade.
Quantitative Data for Representative FPR1 Antagonists
The efficacy of FPR1 antagonists is typically quantified by their half-maximal inhibitory concentration (IC50) or their binding affinity (Ki). The following tables summarize quantitative data for several well-characterized FPR1 antagonists, which serve as proxies for "this compound."
Table 1: Peptide-Based FPR1 Antagonists
| Compound Name | Antagonist Type | IC50 | Ki | Notes |
| Boc-FLFLF | Competitive Peptide | ~958 nM (NADPH oxidase) | - | A selective and widely used FPR1 antagonist. |
| Boc-MLF | Competitive Peptide | 0.63 µM (superoxide prod.) | - | Also known as Boc-1. |
| Cyclosporin H | Cyclic Peptide | - | - | A potent and selective inhibitor of FPR1. |
Table 2: Small Molecule FPR1 Antagonists
| Compound Name | Antagonist Type | IC50 | Ki | Notes |
| Compound 24a | Small Molecule | 25 nM | - | Referred to as "this compound" in some literature. |
| Compound 10 | Chromone Derivative | 1.4 µM (Ca2+ flux) | ~100 nM | A potent and specific non-peptide antagonist. |
| PMX53 | Cyclic Hexapeptide | - | - | Primarily a C5aR1 antagonist, but shows some cross-reactivity. |
Key Experimental Protocols
The characterization of "this compound" relies on a suite of in vitro and in vivo assays to determine its potency, selectivity, and functional effects on innate immune cells.
Calcium Mobilization Assay
This assay measures the ability of an antagonist to block agonist-induced release of intracellular calcium, a key early event in FPR1 signaling.
Methodology:
-
Cell Preparation: Human neutrophils or a cell line expressing FPR1 (e.g., HL-60 cells) are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM.
-
Antagonist Incubation: Cells are pre-incubated with varying concentrations of "this compound" or a vehicle control for a defined period.
-
Agonist Stimulation: An FPR1 agonist (e.g., fMLF) is added to the cell suspension.
-
Signal Detection: Changes in intracellular calcium concentration are measured in real-time using a fluorescence plate reader or a fluorometer. The fluorescence intensity is directly proportional to the intracellular calcium concentration.
-
Data Analysis: The inhibition of the agonist-induced calcium flux by the antagonist is used to calculate an IC50 value.
Neutrophil Chemotaxis Assay
This assay assesses the ability of an antagonist to inhibit the directed migration of neutrophils towards a chemoattractant.
Methodology:
-
Neutrophil Isolation: Primary human neutrophils are isolated from the peripheral blood of healthy donors.
-
Assay Setup: A Boyden chamber or a similar transwell system with a porous membrane is used. The lower chamber is filled with a medium containing an FPR1 agonist (chemoattractant), while the upper chamber is seeded with isolated neutrophils pre-incubated with "this compound" or a vehicle.
-
Incubation: The chamber is incubated at 37°C to allow neutrophils to migrate through the pores towards the chemoattractant.
-
Quantification: After incubation, the number of neutrophils that have migrated to the lower chamber is quantified. This can be done by cell counting, or by measuring ATP levels using a luminescent assay.
-
Data Analysis: The percentage of inhibition of chemotaxis at different antagonist concentrations is calculated to determine the IC50.
Myeloperoxidase (MPO) Release Assay
This assay measures the degranulation of neutrophils by quantifying the release of myeloperoxidase, an enzyme stored in azurophilic granules.
Methodology:
-
Neutrophil Preparation: Isolated human neutrophils are resuspended in a suitable buffer.
-
Treatment: Cells are pre-incubated with "this compound" before being stimulated with an FPR1 agonist.
-
Supernatant Collection: After stimulation, the cells are centrifuged, and the supernatant containing the released MPO is collected.
-
Enzymatic Reaction: The MPO activity in the supernatant is measured by adding a substrate solution (e.g., o-dianisidine dihydrochloride and hydrogen peroxide). MPO catalyzes the oxidation of the substrate, leading to a color change.
-
Detection: The change in absorbance is measured over time using a spectrophotometer at a specific wavelength (e.g., 460 nm).
-
Data Analysis: The inhibition of MPO release by the antagonist is quantified and used to determine its potency.
Role in Innate Immunity and Therapeutic Implications
The primary role of "this compound" in innate immunity is the attenuation of excessive inflammation. By blocking FPR1, these antagonists can inhibit the recruitment and activation of neutrophils and other myeloid cells at sites of inflammation. This has significant therapeutic implications for a variety of conditions:
-
Chronic Inflammatory Diseases: In conditions like rheumatoid arthritis and inflammatory bowel disease, where persistent neutrophil infiltration drives tissue damage, FPR1 antagonists could reduce inflammation and alleviate symptoms.
-
Ischemia-Reperfusion Injury: FPR1 antagonism has been shown to reduce inflammation and tissue damage following ischemia-reperfusion in organs like the heart.
-
Cancer: The tumor microenvironment is often characterized by chronic inflammation that can promote tumor growth. By modulating this environment, FPR1 antagonists may inhibit tumor progression and enhance the efficacy of other cancer therapies.
-
Acute Lung Injury: Conditions like ARDS are marked by massive neutrophil influx into the lungs. FPR1 antagonists could mitigate this response and reduce lung damage.
References
- 1. What are FPR1 antagonists and how do they work? [synapse.patsnap.com]
- 2. Antagonism of Human Formyl Peptide Receptor 1 (FPR1) by Chromones and Related Isoflavones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The ambiguous role of FPR1 in immunity and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Regulation of inflammation by members of the formyl-peptide receptor family - PMC [pmc.ncbi.nlm.nih.gov]
The Small Molecule Inhibitor "FPR1 antagonist 1": A Technical Guide to Targeting the Formyl Peptide Receptor 1
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Formyl Peptide Receptor 1 (FPR1) in Immunity and Disease
The Formyl Peptide Receptor 1 (FPR1) is a G protein-coupled receptor (GPCR) that plays a pivotal role in the innate immune system. Primarily expressed on the surface of phagocytic leukocytes, such as neutrophils and monocytes, FPR1 acts as a crucial sensor for pathogen- and damage-associated molecular patterns. It recognizes N-formylated peptides, which are common molecular motifs found in proteins synthesized by bacteria and released from the mitochondria of damaged host cells.
Upon activation by these formylated peptides, FPR1 initiates a cascade of intracellular signaling events that lead to a range of pro-inflammatory responses. These include chemotaxis (the directed migration of immune cells to sites of infection or injury), degranulation (the release of antimicrobial proteins), and the production of reactive oxygen species (ROS) to eliminate pathogens. While essential for host defense, dysregulation of FPR1 signaling can contribute to the pathogenesis of various inflammatory diseases, and more recently, its role in cancer progression and resistance has been identified. Consequently, the development of small molecule antagonists that can selectively inhibit FPR1 activity represents a promising therapeutic strategy for a variety of clinical indications.
Mechanism of Action of Small Molecule FPR1 Antagonists
Small molecule FPR1 antagonists function by competitively binding to the receptor, thereby blocking the binding of its natural agonists, such as the bacterial peptide N-formyl-methionyl-leucyl-phenylalanine (fMLF). This inhibition prevents the conformational changes in the receptor necessary for G protein coupling and the subsequent activation of downstream signaling pathways. By preventing this initial activation step, these antagonists can effectively abrogate the pro-inflammatory functions mediated by FPR1, including calcium mobilization, chemotaxis, and the phosphorylation of key signaling proteins like extracellular signal-regulated kinases (ERK1/2).
Featured Small Molecule Inhibitor: FPR1 antagonist 1 (compound 24a)
"this compound," also identified as compound 24a, is a potent small molecule inhibitor of FPR1.[1] It belongs to a class of 4H-chromen-2-one derivatives and has demonstrated significant potential in modulating FPR1-mediated cellular responses.[2]
Quantitative Data for this compound (compound 24a)
| Parameter | Value | Assay | Cell Line | Notes |
| IC50 | 25 nM[1] | Calcium Mobilization | HL-60 cells transfected with human FPR1 | Inhibition of Ca2+ mobilization induced by fMLF.[2] |
| Effect on Cell Growth | Inhibitory | Proliferation and Apoptosis Assays | NCl–N87 and AGS gastric cancer cells | Induces a combined effect of inhibiting proliferation and promoting apoptosis.[2] |
| Effect on Cell Migration | Inhibitory | Migration Assay | NCl–N87 and AGS gastric cancer cells | Reduces cancer cell migration. |
| Effect on Angiogenesis | Inductive | Angiogenesis Assay | NCl–N87 and AGS gastric cancer cells | Induces an increase in angiogenesis. |
A Comparative Small Molecule Inhibitor: ICT12035
ICT12035 is another well-characterized, potent, and selective small molecule antagonist of FPR1. It has been shown to be effective in various in vitro and in vivo cancer models.
Quantitative Data for ICT12035
| Parameter | Value | Assay | Cell Line | Notes |
| IC50 | 30 nM | Calcium Mobilization | U87-MG glioblastoma cells | Antagonized the activation of FPR1 by 100 nM fMLF. |
| Selectivity | >100-fold vs FPR2 | Not Specified | Not Specified | Demonstrates high selectivity for FPR1 over the related FPR2. |
| Cytotoxicity | Non-cytotoxic | Cell Viability Assay | Not Specified | Cell viability remained above 95% at concentrations up to 100 μM. |
| In Vivo Efficacy | Arrests tumor growth | Xenograft Mouse Model | U87-MG glioblastoma cells | Demonstrates efficacy in an in vivo setting. |
Signaling Pathways and Experimental Workflows
FPR1 Signaling Pathway
The activation of FPR1 by an agonist like fMLF initiates a cascade of intracellular events, leading to key cellular responses such as chemotaxis and ROS production. The following diagram illustrates the major signaling pathways downstream of FPR1 activation.
Caption: FPR1 Signaling Cascade.
Experimental Workflow for Characterizing FPR1 Antagonists
The characterization of a novel small molecule inhibitor of FPR1 typically follows a multi-step experimental workflow to determine its potency, selectivity, and functional effects.
Caption: FPR1 Antagonist Characterization Workflow.
Logical Relationships of FPR1 Ligands
FPR1 interacts with a variety of ligands that can be broadly classified based on their origin and effect on receptor activity.
Caption: Classification of FPR1 Ligands.
Experimental Protocols
Calcium Mobilization Assay
This assay measures the ability of an antagonist to inhibit agonist-induced increases in intracellular calcium concentration.
Materials:
-
Cells expressing FPR1 (e.g., human neutrophils, FPR1-transfected HL-60 cells).
-
Hanks' Balanced Salt Solution (HBSS) with and without Ca2+.
-
HEPES buffer.
-
Fluo-4 AM calcium indicator dye.
-
FPR1 agonist (e.g., fMLF).
-
Test antagonist (e.g., this compound).
-
Fluorescence plate reader with kinetic reading capabilities.
Methodology:
-
Cell Preparation: Harvest cells and resuspend in HBSS without Ca2+, supplemented with 10 mM HEPES.
-
Dye Loading: Add Fluo-4 AM dye to the cell suspension (final concentration of ~1.25 µg/mL) and incubate in the dark at 37°C for 30 minutes.
-
Washing: Wash the cells with HBSS containing 10 mM HEPES to remove extracellular dye.
-
Resuspension: Resuspend the dye-loaded cells in HBSS with Ca2+ and 10 mM HEPES.
-
Plating: Aliquot the cell suspension into a 96-well black, clear-bottom plate.
-
Antagonist Pre-incubation: Add various concentrations of the FPR1 antagonist to the wells and incubate at room temperature for 5-30 minutes.
-
Signal Measurement: Place the plate in the fluorescence plate reader and establish a baseline fluorescence reading.
-
Agonist Stimulation: Add a fixed concentration of the FPR1 agonist (e.g., 5 nM fMLF) to the wells.
-
Data Acquisition: Immediately begin recording the fluorescence intensity over time (e.g., every 5 seconds for 240 seconds).
-
Data Analysis: Calculate the change in fluorescence from baseline and plot the response against the antagonist concentration to determine the IC50 value.
Neutrophil Chemotaxis Assay (Boyden Chamber Method)
This assay assesses the ability of an antagonist to block the directed migration of neutrophils towards a chemoattractant.
Materials:
-
Freshly isolated human neutrophils.
-
RPMI medium with 0.5% Human Serum Albumin (HSA).
-
FPR1 agonist (e.g., fMLF).
-
Test antagonist.
-
Boyden chamber or Transwell® inserts (5.0 µm pore size).
-
ATP detection reagent (e.g., CellTiter-Glo®).
-
Luminescence plate reader.
Methodology:
-
Neutrophil Isolation: Isolate neutrophils from healthy donor blood using Ficoll separation and dextran-based sedimentation.
-
Cell Preparation: Resuspend the isolated neutrophils in serum-free RPMI medium.
-
Assay Setup:
-
Add the chemoattractant (fMLF) and different concentrations of the test antagonist to the lower wells of the Boyden chamber.
-
Add the neutrophil suspension to the upper chamber of the inserts.
-
-
Incubation: Incubate the chamber at 37°C for 1 hour to allow for cell migration.
-
Quantification of Migrated Cells:
-
Remove the inserts.
-
Add an ATP detection reagent to the lower wells, which lyses the migrated cells and generates a luminescent signal proportional to the ATP content (and thus, cell number).
-
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Normalize the data to the positive (agonist only) and negative (medium only) controls and plot the percentage of inhibition against the antagonist concentration to calculate the IC50.
Radioligand Binding Assay
This assay directly measures the ability of a test compound to compete with a radiolabeled ligand for binding to FPR1.
Materials:
-
Membrane preparations from cells expressing FPR1.
-
Radiolabeled FPR1 ligand (e.g., [3H]fMLF).
-
Unlabeled test antagonist.
-
Assay buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Methodology:
-
Reaction Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test antagonist in the assay buffer.
-
Incubation: Incubate the plate at a specified temperature and duration to reach binding equilibrium (e.g., 60 minutes at 4°C).
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter using a vacuum filtration apparatus. The membranes with bound radioligand will be trapped on the filter.
-
Washing: Wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Determine the amount of specific binding at each antagonist concentration by subtracting the non-specific binding (measured in the presence of a saturating concentration of unlabeled agonist). Plot the percentage of specific binding against the antagonist concentration to calculate the IC50, from which the inhibition constant (Ki) can be derived using the Cheng-Prusoff equation.
ERK1/2 Phosphorylation Assay (Western Blot)
This assay determines the effect of an FPR1 antagonist on the agonist-induced phosphorylation of the downstream signaling molecules ERK1 and ERK2.
Materials:
-
Cells expressing FPR1.
-
Cell culture medium and serum.
-
FPR1 agonist (e.g., fMLF).
-
Test antagonist.
-
Lysis buffer.
-
SDS-PAGE gels and electrophoresis apparatus.
-
Western blot transfer system.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% BSA in TBST).
-
Primary antibodies (anti-phospho-ERK1/2 and anti-total-ERK1/2).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Methodology:
-
Cell Culture and Starvation: Culture cells to the desired confluency. To reduce basal ERK phosphorylation, serum-starve the cells for several hours before the experiment.
-
Treatment: Pre-incubate the cells with different concentrations of the antagonist for a specified time. Then, stimulate the cells with the FPR1 agonist for a short period (e.g., 5-15 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blot:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Imaging: Capture the signal using an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total ERK1/2 to normalize for protein loading.
-
Data Analysis: Quantify the band intensities for phospho-ERK1/2 and total ERK1/2. Calculate the ratio of phospho-ERK1/2 to total ERK1/2 for each condition and plot the results to assess the inhibitory effect of the antagonist.
References
The Regulation of G Protein-Coupled Receptor Signaling by FPR1 Antagonists: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Formyl Peptide Receptor 1 (FPR1) is a G protein-coupled receptor (GPCR) that plays a pivotal role in the innate immune system.[1][2] Primarily expressed on the surface of phagocytic leukocytes, such as neutrophils and macrophages, FPR1 recognizes N-formylated peptides derived from bacteria and mitochondria released from damaged host cells.[1][2] This recognition triggers a cascade of intracellular signaling events, leading to essential immune responses including chemotaxis, the production of reactive oxygen species (ROS), and degranulation, which are crucial for host defense against pathogens.[3] However, dysregulation of FPR1 signaling is implicated in the pathogenesis of various inflammatory diseases and cancer, making it a compelling therapeutic target.
FPR1 antagonists are molecules that bind to the receptor and inhibit its activation by agonist ligands, thereby modulating the downstream signaling pathways. These antagonists represent a promising class of therapeutic agents for controlling excessive inflammation and potentially for cancer therapy. This technical guide provides an in-depth overview of the regulation of FPR1 signaling by its antagonists, with a focus on quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.
FPR1 Signaling Pathways
Upon agonist binding, FPR1 undergoes a conformational change that facilitates its coupling to heterotrimeric G proteins, primarily of the Gi family. This initiates a cascade of downstream signaling events:
-
Gβγ Subunit-Mediated Signaling: The dissociation of the G protein subunits releases the Gβγ dimer, which can directly activate phospholipase C-β (PLCβ). PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm. The subsequent increase in intracellular calcium and the activation of protein kinase C (PKC) by DAG are central to many cellular responses, including chemotaxis and enzyme activation.
-
Gαi Subunit-Mediated Signaling: The Gαi subunit inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.
-
MAPK/ERK Pathway Activation: FPR1 activation also leads to the phosphorylation and activation of the mitogen-activated protein kinase (MAPK) cascade, particularly the extracellular signal-regulated kinases 1 and 2 (ERK1/2). This pathway is crucial for cell proliferation, differentiation, and survival.
-
β-Arrestin Recruitment: Like many GPCRs, agonist-bound FPR1 can be phosphorylated by G protein-coupled receptor kinases (GRKs), leading to the recruitment of β-arrestins. This process is involved in receptor desensitization, internalization, and can also initiate G protein-independent signaling pathways.
Signaling Pathway Diagram
References
- 1. Application of small molecule FPR1 antagonists in the treatment of cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of potent isoflavone-based formyl peptide receptor 1 (FPR1) antagonists and their effects in gastric cancer cell models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AZ2158 is a more potent formyl peptide receptor 1 inhibitor than the commonly used peptide antagonists in abolishing neutrophil chemotaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of FPR1 Antagonist 1 in Modulating Chemoattractant Responses: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The formyl peptide receptor 1 (FPR1) is a G protein-coupled receptor (GPCR) that plays a pivotal role in the innate immune system.[1] Primarily expressed on phagocytic leukocytes, such as neutrophils and macrophages, FPR1 recognizes N-formylated peptides derived from bacteria and damaged mitochondria.[1] This recognition triggers a cascade of intracellular signaling events, leading to chemotaxis, the directed migration of immune cells towards sites of infection or inflammation.[1] Dysregulation of FPR1 signaling is implicated in various inflammatory diseases and cancer, making it a compelling target for therapeutic intervention.
This technical guide provides an in-depth overview of "FPR1 antagonist 1," a potent and selective small-molecule inhibitor of FPR1. We will delve into its mechanism of action, its impact on chemoattractant-induced responses, and detailed methodologies for its characterization.
This compound: A Profile
"this compound," also identified as compound 24a, is a selective antagonist of the formyl peptide receptor 1.[2][3] Its primary mechanism of action involves binding to FPR1 and competitively inhibiting the binding of endogenous and exogenous agonists, such as the bacterial peptide f-Met-Leu-Phe (fMLF). This blockade prevents the conformational changes in the receptor necessary for G-protein activation and downstream signaling.
Quantitative Data on FPR1 Antagonists
The following tables summarize key quantitative data for "this compound" and other well-characterized FPR1 antagonists for comparative purposes.
| Compound | Assay Type | Cell Type | Agonist | IC50 (nM) | Reference |
| This compound (24a) | Calcium Mobilization | Not Specified | Not Specified | 25 | |
| ICT12035 | Calcium Mobilization | U87-MG cells | fMLF | 30 | |
| AZ2158 | NADPH Oxidase Activity | Human Neutrophils | fMLF | 6 | |
| AZ2158 | NADPH Oxidase Activity | Human Neutrophils | RE-04-001 | 7 | |
| Cyclosporin H | NADPH Oxidase Activity | Human Neutrophils | fMLF | 472 | |
| Cyclosporin H | NADPH Oxidase Activity | Human Neutrophils | RE-04-001 | 28 | |
| N-19004 | Chemotaxis | THP-1 cells | CCL2 | 10 |
| Compound | Assay Type | Cell Type | Labeled Ligand | Ki (nM) | Reference |
| Compound 10 (chromone derivative) | Competitive Binding | FPR1-HL60 cells | WKYMVm-FITC | ~100 |
| Compound | Assay Type | Cell Type | Parameter Measured | EC50 (nM) | Reference |
| ICT12035 | Calcium Mobilization | U87-MG cells | fMLF-induced response | 80 (agonist mode) | |
| RE-04-001 | NADPH Oxidase Activity | Differentiated HL60 cells | Superoxide production | ~1 |
Signaling Pathways and Experimental Workflows
FPR1 Signaling Pathway
Activation of FPR1 by an agonist like fMLF initiates a signaling cascade through the Gαi subunit of the coupled G-protein. This leads to the activation of Phospholipase C (PLC), which in turn generates inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates Protein Kinase C (PKC). These events culminate in downstream effects, including the activation of the MAPK/ERK pathway, leading to cellular responses such as chemotaxis, degranulation, and the production of reactive oxygen species (ROS).
References
Methodological & Application
Application Notes and Protocols for FPR1 Antagonist 1 in Calcium Flux Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Formyl Peptide Receptor 1 (FPR1) is a G protein-coupled receptor (GPCR) predominantly expressed on phagocytic leukocytes, such as neutrophils.[1][2] It plays a crucial role in the innate immune response by recognizing N-formylated peptides derived from bacteria and mitochondria.[1][3] Activation of FPR1 by its agonists, such as the synthetic peptide fMLF (N-formylmethionyl-leucyl-phenylalanine), triggers a signaling cascade that leads to a variety of cellular responses, including chemotaxis, degranulation, and the production of reactive oxygen species (ROS).[4] A key event in this signaling pathway is the mobilization of intracellular calcium ([Ca2+]i). Therefore, monitoring changes in [Ca2+]i is a robust method for studying FPR1 activation and for screening potential antagonists.
These application notes provide a detailed protocol for evaluating the inhibitory activity of a generic "FPR1 antagonist 1" using a calcium flux assay in a cell line expressing human FPR1. The protocol is based on the use of a fluorescent calcium indicator, such as Fluo-4 AM.
FPR1 Signaling Pathway
Upon agonist binding, FPR1 activates a heterotrimeric G protein of the Gi family. This leads to the dissociation of the G protein into its Gα and Gβγ subunits. The Gβγ subunit, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum (ER), leading to the release of stored calcium into the cytoplasm. This rapid increase in intracellular calcium can be detected by calcium-sensitive fluorescent dyes.
References
- 1. researchgate.net [researchgate.net]
- 2. Functional selective FPR1 signaling in favor of an activation of the neutrophil superoxide generating NOX2 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 7tmantibodies.com [7tmantibodies.com]
- 4. G Protein-coupled Receptor FPR1 as a Pharmacologic Target in Inflammation and Human Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for FPR1 Antagonists in In Vivo Animal Models of Inflammation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Formyl Peptide Receptor 1 (FPR1) antagonists in various preclinical animal models of inflammation. The protocols and data presented herein are intended to guide researchers in designing and executing in vivo studies to evaluate the therapeutic potential of FPR1-targeted therapies.
Introduction
Formyl Peptide Receptor 1 (FPR1) is a G protein-coupled receptor predominantly expressed on phagocytic leukocytes, such as neutrophils and monocytes. It plays a crucial role in innate immunity by recognizing N-formylated peptides derived from bacteria and mitochondria, triggering a cascade of inflammatory responses including chemotaxis, degranulation, and production of reactive oxygen species. Dysregulation of FPR1 signaling is implicated in the pathogenesis of numerous inflammatory diseases. Consequently, antagonism of FPR1 presents a promising therapeutic strategy to mitigate excessive inflammation.
This document details the application of FPR1 antagonists in established animal models of sepsis, acute lung injury, colitis, and arthritis. It provides structured protocols, quantitative data on efficacy, and visual representations of key pathways and workflows.
FPR1 Signaling Pathway in Inflammation
Activation of FPR1 by its ligands, such as formyl-Met-Leu-Phe (fMLP), initiates a signaling cascade that is central to the pro-inflammatory response. This pathway involves the activation of various downstream effectors that collectively orchestrate the recruitment and activation of inflammatory cells.
Caption: FPR1 signaling cascade in inflammatory cells.
Experimental Protocols
Detailed methodologies for key in vivo inflammation models utilizing FPR1 antagonists are provided below.
Sepsis Model: Cecal Ligation and Puncture (CLP)
The CLP model is a widely used and clinically relevant model of polymicrobial sepsis.
Experimental Workflow:
Caption: Workflow for the CLP-induced sepsis model.
Protocol:
-
Animal Model: Male C57BL/6 mice, 8-10 weeks old.
-
FPR1 Antagonist: cinnamoyl-Phe-(D)Leu-Phe-(D)Leu-Phe (cFLFLF).
-
Vehicle: Prepare a stock solution of cFLFLF in dimethyl sulfoxide (DMSO) and dilute with sterile saline to the final concentration. The final DMSO concentration should be less than 1%.
-
Administration: Administer cFLFLF or vehicle via intraperitoneal (i.p.) injection 30 minutes prior to CLP surgery.
-
CLP Procedure:
-
Anesthetize the mouse (e.g., isoflurane).
-
Make a 1-cm midline laparotomy incision to expose the cecum.
-
Ligate the cecum below the ileocecal valve.
-
Puncture the cecum once or twice with a 22-gauge needle.
-
Gently squeeze the cecum to extrude a small amount of feces.
-
Return the cecum to the peritoneal cavity and close the incision in two layers.
-
-
Post-operative Care: Administer subcutaneous saline for fluid resuscitation and an analgesic (e.g., buprenorphine) immediately after surgery.
-
Outcome Measures:
-
Survival: Monitor survival daily for up to 7 days.
-
Inflammatory Markers: At 6 and 24 hours post-CLP, collect blood via cardiac puncture and peritoneal lavage fluid. Measure levels of inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA or multiplex assays.
-
Bacterial Load: Plate serial dilutions of peritoneal lavage fluid on agar plates to determine bacterial colony-forming units (CFUs).
-
Acute Lung Injury (ALI) Model: Lipopolysaccharide (LPS) Inhalation
This model mimics key features of ALI, including neutrophil infiltration into the lungs.
Protocol:
-
Animal Model: Male C57BL/6 mice, 8-10 weeks old.
-
FPR1 Antagonist: Cyclosporine H (CsH).
-
Vehicle: Dissolve CsH in a solution of 5% DMSO and 95% saline.
-
Administration: Administer CsH (e.g., 10 mg/kg) or vehicle i.p. 1 hour before LPS exposure.
-
LPS-induced ALI:
-
Place mice in a whole-body exposure chamber.
-
Expose mice to aerosolized LPS (e.g., 1 mg/mL in saline) for 30 minutes.
-
-
Outcome Measures (24 hours post-LPS):
-
Bronchoalveolar Lavage (BAL): Euthanize mice and perform BAL with sterile PBS.
-
Cell Counts: Determine the total number of cells and differential cell counts (neutrophils, macrophages) in the BAL fluid (BALF) using a hemocytometer and cytospin preparations stained with Diff-Quik.
-
Lung Histology: Perfuse the lungs with saline and fix in 10% formalin. Embed in paraffin, section, and stain with hematoxylin and eosin (H&E). Score lung injury based on edema, inflammation, and alveolar septal thickening.
-
Lung Edema: Measure the lung wet-to-dry weight ratio.
-
Colitis Model: Dextran Sulfate Sodium (DSS)
The DSS-induced colitis model is a widely used model of inflammatory bowel disease (IBD).
Protocol:
-
Animal Model: Male C57BL/6 mice, 8-10 weeks old.
-
FPR1 Antagonist: Boc-2 (Boc-FLFLFL).
-
Vehicle: Prepare a solution of Boc-2 in sterile saline.
-
Administration: Administer Boc-2 or vehicle i.p. daily.
-
DSS-induced Colitis:
-
Provide mice with drinking water containing 2-3% (w/v) DSS for 5-7 days.
-
Monitor body weight, stool consistency, and presence of blood in the feces daily to calculate the Disease Activity Index (DAI).
-
-
Outcome Measures:
-
DAI Score: Calculated based on weight loss, stool consistency, and rectal bleeding.
-
Colon Length: Measure the length of the colon from the cecum to the anus.
-
Histological Analysis: Fix a segment of the distal colon in 10% formalin, embed in paraffin, section, and stain with H&E. Score for inflammation severity, extent, and crypt damage.[1]
-
Myeloperoxidase (MPO) Activity: Homogenize a portion of the colon tissue and measure MPO activity as an indicator of neutrophil infiltration.
-
Arthritis Model: Collagen-Induced Arthritis (CIA)
The CIA model in rodents shares many pathological features with human rheumatoid arthritis.
Protocol:
-
Animal Model: Male DBA/1 mice, 8-10 weeks old.
-
FPR1 Antagonist: Cyclosporine H (CsH).
-
Vehicle: Prepare a solution of CsH in a suitable vehicle such as a mixture of saline and a solubilizing agent.
-
Administration: Begin daily i.p. administration of CsH or vehicle at the onset of clinical signs of arthritis.
-
CIA Induction:
-
Primary Immunization (Day 0): Emulsify bovine type II collagen in Complete Freund's Adjuvant (CFA) and inject intradermally at the base of the tail.
-
Booster Immunization (Day 21): Emulsify bovine type II collagen in Incomplete Freund's Adjuvant (IFA) and inject intradermally.
-
-
Outcome Measures:
-
Clinical Scoring: Visually score the severity of arthritis in each paw based on erythema and swelling (scale of 0-4 per paw, maximum score of 16 per mouse).
-
Paw Thickness: Measure the thickness of the hind paws using a digital caliper.
-
Histopathology: Decalcify, embed, section, and stain with H&E and Safranin O to assess inflammation, pannus formation, cartilage damage, and bone erosion.
-
Cytokine Levels: Measure serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6).
-
Quantitative Data Summary
The following tables summarize the quantitative effects of FPR1 antagonists in the described in vivo inflammation models.
Table 1: Efficacy of FPR1 Antagonists in Sepsis Models
| Model | Animal | Antagonist | Dose & Route | Key Findings | Reference |
| CLP | Mouse (C57BL/6) | cFLFLF | i.p. | Increased survival rate; Decreased serum and peritoneal IL-6, IL-1β, and TNF-α; Reduced peritoneal bacterial counts. | [2] |
| CLP | Mouse (Fpr1-/-) | N/A | N/A | Increased survival rate in mid-to-low grade sepsis; Decreased inflammatory markers. | [2] |
Table 2: Efficacy of FPR1 Antagonists in Acute Lung Injury Models
| Model | Animal | Antagonist | Dose & Route | Key Findings | Reference |
| LPS Inhalation | Mouse (C57BL/6) | CsH | i.p. | Reduced neutrophil counts in BALF; Decreased lung edema; Ameliorated histological lung tissue alterations. | [2] |
| LPS Inhalation | Mouse (Fpr1-/-) | N/A | N/A | Significantly reduced lung neutrophil infiltration in all compartments. | [2] |
Table 3: Efficacy of FPR1 Antagonists in Colitis Models
| Model | Animal | Antagonist | Dose & Route | Key Findings | Reference |
| DSS | Mouse (C57BL/6) | Boc-2 | i.p. | Details on efficacy require further specific literature review. | |
| DSS | Mouse (Fpr1-/-) | N/A | N/A | Less severe acute colonic pathology in a single DSS cycle, but worse pathology after two cycles. |
Table 4: Efficacy of FPR1 Antagonists in Arthritis Models
| Model | Animal | Antagonist | Dose & Route | Key Findings | Reference |
| CIA | Mouse | CsH | i.p. | Blocked the beneficial effects of the FPR agonist WKYMVm, indicating a crucial role of FPR1. | |
| Antigen-Induced Arthritis | Rat | Cpd43 (FPR1/FPR2 agonist) | 30 mg/kg, i.p. | Pre-treatment with the FPR1 antagonist Boc-MLF reversed the anti-inflammatory effects, demonstrating FPR1 involvement. |
Logical Relationships in FPR1 Antagonism
The therapeutic effect of FPR1 antagonists in inflammatory diseases is based on the interruption of the pro-inflammatory cascade initiated by FPR1 activation.
Caption: Logical flow of FPR1 antagonism in inflammation.
Conclusion
The presented application notes and protocols demonstrate the utility of FPR1 antagonists in a range of preclinical inflammatory models. The consistent findings of reduced inflammatory cell infiltration, decreased pro-inflammatory cytokine levels, and amelioration of tissue damage highlight the therapeutic potential of targeting FPR1. Researchers can utilize this information to design robust in vivo studies to further investigate the efficacy and mechanisms of novel FPR1 antagonists for the treatment of inflammatory diseases.
References
- 1. Neutrophil Infiltration of the Colon Is Independent of the FPR1 yet FPR1 Deficient Mice Show Differential Susceptibilities to Acute Versus Chronic Induced Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CCR5 and FPR1 mediate neutrophil recruitment in endotoxin-induced lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays Measuring FPR1 Antagonist Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Formyl Peptide Receptor 1 (FPR1) is a G protein-coupled receptor (GPCR) that plays a pivotal role in the innate immune response.[1] Primarily expressed on the surface of phagocytic leukocytes, such as neutrophils and macrophages, FPR1 recognizes N-formylated peptides derived from bacteria or damaged mitochondria.[1] This recognition triggers a cascade of intracellular signaling events, leading to chemotaxis, degranulation, and the production of reactive oxygen species (ROS), all of which are crucial for host defense.[2] However, dysregulation of FPR1 signaling is implicated in various inflammatory diseases and cancer, making it an attractive therapeutic target.
FPR1 antagonists are compounds that block the activation of this receptor, thereby inhibiting the downstream inflammatory responses.[3] The development and characterization of novel FPR1 antagonists require robust and reliable cell-based assays to determine their potency and mechanism of action. These application notes provide detailed protocols for key cell-based assays used to measure the activity of "FPR1 antagonist 1" and other potential inhibitors.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the primary FPR1 signaling cascade and a general workflow for evaluating the antagonist activity of a test compound.
Caption: FPR1 Signaling Pathway.
References
Application of FPR1 Antagonists in Cancer Cell Migration Studies: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Formyl Peptide Receptor 1 (FPR1), a G protein-coupled receptor, has emerged as a significant player in cancer progression. Initially recognized for its role in mediating the innate immune response, recent studies have highlighted its involvement in tumor cell migration, invasion, and metastasis across various cancer types, including glioblastoma, lung adenocarcinoma, and gastric cancer.[1][2][3] Activation of FPR1 by its ligands, such as the bacterial peptide fMLF or the endogenous protein Annexin A1, triggers a cascade of intracellular signaling events that promote cell motility.[3][4] Consequently, the use of FPR1 antagonists presents a promising therapeutic strategy to impede cancer cell dissemination. This document provides detailed application notes and protocols for studying the effects of "FPR1 antagonist 1" on cancer cell migration.
Data Presentation: Efficacy of FPR1 Antagonists in Inhibiting Cancer Cell Migration
The following tables summarize the quantitative data from studies investigating the inhibitory effects of various FPR1 antagonists on cancer cell migration.
| FPR1 Antagonist | Cancer Cell Line | Assay Type | Concentration | Agonist (Concentration) | % Inhibition of Migration / Effect | Reference |
| ICT12035 | U87-MG (Glioblastoma) | Boyden Chamber | 10 nM | fMLF (100 nM) | Significant reduction (p=0.0398) | |
| 100 nM | Significant reduction (p=0.0043) | |||||
| 1 µM | Significant reduction (p<0.0001) | |||||
| 10 µM | Significant reduction (p<0.0001) | |||||
| 100 µM | Significant reduction (p<0.0001) | |||||
| Boc2 | A549 (Lung Adenocarcinoma) | Wound Healing | 10 mM | Hypoxia | Suppressed wound healing compared to hypoxia alone | |
| Transwell | 10 mM | Hypoxia | Suppressed invasion compared to hypoxia alone | |||
| Isoflavone 24a | NCl–N87 (Gastric Cancer) | Scratch Assay | 2 µM | - | 64% reduction in migration rate | |
| Isoflavone 25a | NCl–N87 (Gastric Cancer) | Scratch Assay | 2 µM | - | 92% reduction in migration rate |
Note: The specific percentage of inhibition for Boc2 was not detailed in the provided search results, but a significant suppressive effect was reported.
Signaling Pathway
Activation of FPR1 by agonists initiates a signaling cascade that promotes cancer cell migration. Key downstream pathways include the activation of p38 MAPK, ERK1/2, and the transcription factors NF-κB and STAT3. These pathways regulate the expression of genes involved in cell motility, invasion, and angiogenesis.
Caption: FPR1 signaling pathway in cancer cell migration.
Experimental Protocols
Detailed methodologies for two key in vitro assays to study cancer cell migration are provided below.
Transwell (Boyden Chamber) Migration Assay
This assay assesses the chemotactic response of cancer cells towards a chemoattractant through a porous membrane.
Caption: Workflow for the Transwell migration assay.
Protocol Details:
-
Cell Preparation:
-
Culture cancer cells (e.g., U87-MG, A549) to 70-80% confluency.
-
Starve the cells in serum-free medium for 12-24 hours prior to the assay.
-
Harvest cells using a non-enzymatic cell dissociation solution and resuspend in serum-free medium at a concentration of 1 x 10^5 to 5 x 10^5 cells/mL.
-
-
Antagonist Treatment:
-
Pre-incubate the cell suspension with various concentrations of the FPR1 antagonist (e.g., ICT12035: 10 nM - 100 µM) or vehicle control for 30-60 minutes at 37°C.
-
-
Assay Setup:
-
Add 600 µL of serum-free medium containing a chemoattractant (e.g., 100 nM fMLF) to the lower wells of a 24-well plate. For a negative control, use serum-free medium without a chemoattractant.
-
Place Transwell inserts (typically with 8 µm pores) into the wells.
-
Add 100-200 µL of the pre-treated cell suspension to the upper chamber of each insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a period suitable for the cell type (typically 4-24 hours).
-
-
Quantification:
-
After incubation, carefully remove the inserts.
-
Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the bottom of the membrane with 4% paraformaldehyde or methanol.
-
Stain the cells with a solution such as 0.1% Crystal Violet or DAPI.
-
Wash the inserts and allow them to air dry.
-
Visualize and count the stained cells under a microscope. Capture images from multiple random fields for each insert.
-
The results are expressed as the average number of migrated cells per field or as a percentage of the control.
-
Wound Healing (Scratch) Assay
This assay measures the collective migration of a sheet of cells to close a "wound" or gap created in a confluent monolayer.
Caption: Workflow for the Wound Healing (Scratch) Assay.
Protocol Details:
-
Cell Seeding:
-
Seed cancer cells (e.g., A549, NCl–N87) in a 6- or 12-well plate at a density that will form a confluent monolayer within 24 hours.
-
-
Wound Creation:
-
Once the cells are confluent, use a sterile 200 µL pipette tip to create a straight scratch across the center of the well.
-
-
Washing and Treatment:
-
Gently wash the wells twice with PBS to remove any detached cells and debris.
-
Replace the PBS with fresh culture medium containing the desired concentrations of the FPR1 antagonist or vehicle control.
-
-
Image Acquisition:
-
Immediately after adding the treatment, capture images of the scratch at time zero using a phase-contrast microscope.
-
Place the plate in a 37°C incubator with 5% CO2.
-
Acquire images of the same fields at regular intervals (e.g., 6, 12, 24 hours) until the wound in the control wells is nearly closed.
-
-
Data Analysis:
-
Use image analysis software (e.g., ImageJ) to measure the area of the wound at each time point.
-
Calculate the rate of wound closure for each condition. This can be expressed as the percentage of wound closure relative to the initial wound area.
-
Compare the wound closure rates between the antagonist-treated groups and the control group to determine the effect on cell migration.
-
Conclusion
The study of FPR1 antagonists in cancer cell migration provides a valuable avenue for the development of novel anti-metastatic therapies. The protocols and data presented here offer a comprehensive guide for researchers to investigate the efficacy of "this compound" and other related compounds in inhibiting cancer cell motility. The use of standardized assays and clear data presentation will be crucial in advancing our understanding of the role of FPR1 in cancer and in the development of effective treatments.
References
- 1. Development of potent isoflavone-based formyl peptide receptor 1 (FPR1) antagonists and their effects in gastric cancer cell models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of formyl peptide receptor 1 activity suppresses tumorigenicity in vivo and attenuates the invasion and migration of lung adenocarcinoma cells under hypoxic conditions in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Application of small molecule FPR1 antagonists in the treatment of cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FPR1 mediates the tumorigenicity of human cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Neutrophil Activation Using FPR1 Antagonists
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Formyl Peptide Receptor 1 (FPR1) antagonists to study the activation of neutrophils. This document includes detailed methodologies for key experiments, a summary of quantitative data for exemplary FPR1 antagonists, and diagrams of relevant signaling pathways and experimental workflows.
Introduction to FPR1 and Neutrophil Activation
The Formyl Peptide Receptor 1 (FPR1) is a G protein-coupled receptor (GPCR) predominantly expressed on the surface of neutrophils and other phagocytic cells. It plays a critical role in the innate immune response by recognizing N-formyl peptides, such as N-formyl-methionyl-leucyl-phenylalanine (fMLF), which are released by bacteria or from damaged mitochondria.[1][2][3] Activation of FPR1 triggers a cascade of intracellular signaling events leading to various neutrophil functions, including chemotaxis, degranulation (release of antimicrobial proteins), production of reactive oxygen species (ROS), and phagocytosis.[1][4] Dysregulated FPR1 signaling can contribute to inflammatory diseases, making it an attractive target for therapeutic intervention. FPR1 antagonists are valuable tools to dissect the roles of FPR1 in these processes and to evaluate potential anti-inflammatory therapies.
Mechanism of Action of FPR1 Antagonists
FPR1 antagonists function by binding to the receptor and preventing its activation by agonists like fMLF. This blockade can be achieved through competitive binding to the same site as the agonist or through allosteric modulation of the receptor, which changes its conformation and prevents agonist binding or signaling. By inhibiting FPR1, these antagonists can effectively suppress downstream signaling pathways and the subsequent activation of neutrophil functions.
Exemplary FPR1 Antagonists
Several small molecules, peptides, and antibodies have been identified as FPR1 antagonists. This section provides an overview of some commonly used examples.
| Antagonist | Type | Key Characteristics |
| Cyclosporin H (CsH) | Natural cyclic peptide | A well-characterized, naturally occurring antagonist with activity in both human and mouse neutrophils. |
| POL7200 & POL7178 | Synthetic molecules | "Designer" human FPR1 antagonists with high potency and specificity. |
| Chromones & Isoflavones | Natural & Synthetic | A class of compounds, some of which act as potent and specific FPR1 antagonists. |
| Pyrazolidinone Carboxamides | Synthetic molecules | A newer class of potent and selective inhibitors of FPR1-activated neutrophils. |
| IA-1 (anteiso-C13-surfactin) | Lipopeptide | A competitive FPR1 antagonist that has shown therapeutic potential in models of acute respiratory distress syndrome. |
Key Experiments for Studying Neutrophil Activation
FPR1 antagonists can be employed in a variety of in vitro assays to investigate their impact on neutrophil functions. Below are detailed protocols for three fundamental experiments.
Chemotaxis Assay
This assay measures the directed migration of neutrophils towards a chemoattractant, a process largely mediated by FPR1.
Principle: The Boyden chamber assay, or a modified version using multi-well plates (e.g., ChemoTx® system), is commonly used. Neutrophils are placed in an upper chamber, separated by a microporous membrane from a lower chamber containing a chemoattractant like fMLF. The number of cells that migrate through the membrane towards the chemoattractant is quantified.
Experimental Protocol:
-
Neutrophil Isolation: Isolate human neutrophils from peripheral blood of healthy donors using dextran sedimentation followed by density gradient centrifugation (e.g., with Ficoll-Paque) and hypotonic lysis of red blood cells. Resuspend the purified neutrophils in a suitable buffer like Hanks' Balanced Salt Solution (HBSS) with 2% heat-inactivated fetal bovine serum (FBS).
-
Preparation of Reagents:
-
Prepare a stock solution of the FPR1 antagonist in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the antagonist in the assay buffer.
-
Prepare a solution of the chemoattractant fMLF (e.g., 1-100 nM) in the assay buffer.
-
-
Assay Setup:
-
Add the fMLF solution to the lower wells of the chemotaxis chamber.
-
Pre-incubate the isolated neutrophils with various concentrations of the FPR1 antagonist or vehicle control (e.g., DMSO) for 15-30 minutes at room temperature.
-
Add the pre-incubated neutrophil suspension to the upper wells of the chamber, on top of the filter membrane (typically with 3-5 µm pores).
-
-
Incubation: Incubate the chamber at 37°C in a 5% CO2 incubator for 60-90 minutes to allow for cell migration.
-
Quantification:
-
After incubation, remove the non-migrated cells from the top of the filter.
-
Stain the migrated cells on the underside of the filter with a suitable dye (e.g., Calcein AM for live cell counting).
-
Quantify the migrated cells by microscopy or by measuring fluorescence with a plate reader.
-
-
Data Analysis: Calculate the percentage of inhibition of chemotaxis for each antagonist concentration compared to the vehicle control. Determine the IC50 value, which is the concentration of the antagonist that inhibits 50% of the maximal chemotactic response.
Quantitative Data for Exemplary Antagonists:
| Antagonist | Agonist (Concentration) | IC50 for Chemotaxis Inhibition | Reference |
| POL7200 | fMLF (100 nM) | Complete inhibition at 1 µM | |
| POL7200 | ND6 (100 nM) | ~50 nM |
Reactive Oxygen Species (ROS) Production Assay
This assay measures the production of ROS, a key component of the neutrophil's antimicrobial arsenal, which is triggered by FPR1 activation.
Principle: ROS production can be measured using chemiluminescence or fluorescence-based probes. Luminol- or isoluminol-amplified chemiluminescence detects extracellular ROS, while fluorescent probes like dihydrorhodamine 123 (DHR 123) or 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) measure intracellular ROS by flow cytometry.
Experimental Protocol (using DCFH-DA and Flow Cytometry):
-
Neutrophil Isolation: Isolate neutrophils as described in the chemotaxis protocol.
-
Probe Loading:
-
Resuspend neutrophils (e.g., 1 x 10^6 cells/mL) in a suitable buffer (e.g., PBS).
-
Load the cells with DCFH-DA (final concentration 5-10 µM) and incubate for 15-30 minutes at 37°C in the dark.
-
-
Antagonist Treatment: Wash the cells to remove excess probe and resuspend them in fresh buffer. Pre-incubate the cells with various concentrations of the FPR1 antagonist or vehicle control for 15 minutes at room temperature.
-
Stimulation:
-
Add the FPR1 agonist fMLF to stimulate ROS production.
-
Include a positive control (e.g., Phorbol 12-myristate 13-acetate, PMA), which activates ROS production independently of FPR1, to assess the specificity of the antagonist.
-
Include an unstimulated control to establish baseline ROS levels.
-
-
Incubation: Incubate the cells for an appropriate time (e.g., 15-30 minutes) at 37°C.
-
Flow Cytometry Analysis:
-
Acquire the samples on a flow cytometer. The oxidized, fluorescent form of the probe (DCF) is typically detected in the FITC channel.
-
Analyze the data by gating on the neutrophil population and measuring the mean fluorescence intensity (MFI).
-
-
Data Analysis: Calculate the percentage of inhibition of ROS production for each antagonist concentration compared to the fMLF-stimulated control. Determine the IC50 value.
Quantitative Data for Exemplary Antagonists:
| Antagonist | Agonist | Effect on ROS Production | Reference |
| POL7200 & CsH | fMLF | Almost complete inhibition | |
| POL7200 & CsH | PMA | No inhibition | |
| Compounds 10, 11, 12, 21 (Pyrazolidinone Carboxamides) | fMLF | IC50 values of 0.33, 0.29, 0.40, and 0.65 µM, respectively |
Degranulation (Elastase Release) Assay
This assay measures the release of granule contents, such as elastase, a key serine protease involved in host defense and tissue damage.
Principle: Neutrophil degranulation is quantified by measuring the activity of a released enzyme, such as neutrophil elastase. A specific substrate for elastase is added, and the cleavage product is measured colorimetrically or fluorometrically.
Experimental Protocol:
-
Neutrophil Isolation: Isolate neutrophils as described previously.
-
Priming (Optional but Recommended): To enhance the degranulation response to fMLF, prime the neutrophils with a low concentration of a substance like cytochalasin B.
-
Antagonist Treatment: Pre-incubate the primed neutrophils with various concentrations of the FPR1 antagonist or vehicle control for a short period.
-
Stimulation: Add fMLF to induce degranulation and incubate for an appropriate time (e.g., 15-30 minutes) at 37°C.
-
Sample Collection: Pellet the cells by centrifugation and collect the supernatant, which contains the released elastase.
-
Enzyme Activity Measurement:
-
Add a specific elastase substrate (e.g., N-methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide) to the supernatant.
-
Incubate at 37°C and measure the absorbance of the released p-nitroanilide over time using a plate reader.
-
-
Data Analysis: Calculate the percentage of inhibition of elastase release for each antagonist concentration compared to the fMLF-stimulated control. Determine the IC50 value.
Quantitative Data for Exemplary Antagonists:
| Antagonist | Effect on fMLF-induced Elastase Release | Reference |
| Compounds 10, 11, 12, 21 (Pyrazolidinone Carboxamides) | Submicromolar IC50 values |
Signaling Pathways and Experimental Workflows
Visualizing the complex signaling cascades and experimental procedures can aid in understanding and execution.
FPR1 Signaling Pathway
Activation of FPR1 by an agonist like fMLF initiates a signaling cascade through the dissociation of the coupled G-protein into its Gαi and Gβγ subunits. These subunits, in turn, activate several downstream effector molecules, including phospholipase C (PLC), phosphoinositide 3-kinase (PI3K), and mitogen-activated protein kinases (MAPKs), ultimately leading to neutrophil activation.
Caption: FPR1 signaling cascade leading to neutrophil activation.
Experimental Workflow for Evaluating FPR1 Antagonists
The general workflow for testing the efficacy of a potential FPR1 antagonist involves a series of in vitro assays.
References
- 1. The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. karger.com [karger.com]
- 3. escholarship.org [escholarship.org]
- 4. Antagonism of Human Formyl Peptide Receptor 1 with Natural Compounds and their Synthetic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Efficacy Testing of FPR1 Antagonist 1
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Formyl Peptide Receptor 1 (FPR1) is a G protein-coupled receptor (GPCR) predominantly expressed on immune cells like neutrophils and macrophages. It plays a critical role in the innate immune response by recognizing N-formyl peptides, which are released by bacteria or from damaged mitochondria.[1][2][3] Activation of FPR1 triggers a signaling cascade that leads to chemotaxis, degranulation, and the production of reactive oxygen species (ROS), all essential components of the inflammatory response.[4][5] However, dysregulation of FPR1 signaling is implicated in various inflammatory diseases and cancer, making it an attractive therapeutic target.
"FPR1 antagonist 1" is a novel small molecule inhibitor designed to block the activation of FPR1, thereby modulating the immune response and reducing inflammation. These application notes provide a comprehensive overview of the in vitro models and detailed protocols for evaluating the efficacy of "this compound".
Mechanism of Action
FPR1 antagonists, such as "this compound", function by competitively binding to the receptor, thereby preventing the binding of its native agonists like N-formylmethionyl-leucyl-phenylalanine (fMLF). This blockade inhibits the subsequent intracellular signaling cascade, which includes G-protein activation, calcium mobilization, and downstream effector functions like chemotaxis and enzyme release.
Data Presentation: Efficacy of FPR1 Antagonists
The following table summarizes the in vitro efficacy of various reported FPR1 antagonists, providing a comparative landscape for "this compound" evaluation.
| Compound Class | Specific Compound | Assay Type | Cell Line | Agonist | IC50 | Ki | Reference |
| Chromone | Compound 10 | Calcium Mobilization | Human Neutrophils | fMLF (5 nM) | 0.12 µM | - | |
| Chromone | Compound 10 | Receptor Binding | FPR1-HL60 | WKYMVm-FITC | - | 110 nM | |
| Chromone | Compound 10 | Receptor Binding | FPR1-RBL | WKYMVm-FITC | - | 90 nM | |
| Isoflavone | Isoflavone 36 | Calcium Mobilization | FPR1-HL60 | fMLF (5 nM) | 0.8 µM | - | |
| Isoflavone | Isoflavone 68 | Calcium Mobilization | FPR1-HL60 | fMLF (5 nM) | 1.2 µM | - | |
| Isoflavone | Isoflavone 73 | Calcium Mobilization | FPR1-HL60 | fMLF (5 nM) | 0.5 µM | - | |
| Pyrrol-2(5H)-one | Compound 4 | Calcium Mobilization | FPR1-HL60 | fMLF (5 nM) | 1.1 µM | - | |
| Pyrrol-2(5H)-one | Compound 17 | Calcium Mobilization | FPR1-HL60 | fMLF (5 nM) | 0.9 µM | - | |
| Peptide | Cyclosporin H | Receptor Binding | FPR1-RBL | [3H]-fMLF | 100 nM | - | |
| Peptide | Boc-MLF | Superoxide Production | Human Neutrophils | fMLF | 0.63 µM | - | |
| Peptidomimetic | N-19004 | Chemotaxis | THP-1 | CCL2 | 10.0 nM | - |
Experimental Protocols
Herein are detailed protocols for the key in vitro assays to determine the efficacy of "this compound".
Calcium Mobilization Assay
This assay is a primary functional screen to measure the ability of an antagonist to block agonist-induced intracellular calcium release, a hallmark of GPCR activation.
Materials:
-
Cells: Human promyelocytic leukemia cells stably transfected with human FPR1 (FPR1-HL60) or freshly isolated human neutrophils.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES.
-
Calcium Indicator Dye: Fluo-4 AM.
-
FPR1 Agonist: fMLF.
-
Test Compound: "this compound".
-
Control Antagonist: Cyclosporin H.
-
Microplate Reader: A fluorescence plate reader with automated injection capabilities (e.g., FlexStation).
Procedure:
-
Cell Preparation:
-
Culture FPR1-HL60 cells in RPMI 1640 medium supplemented with 10% FBS, antibiotics, and G418 for selection.
-
For human neutrophils, isolate from fresh human blood using standard methods like Ficoll-Paque density gradient centrifugation.
-
-
Dye Loading:
-
Resuspend cells in assay buffer at a concentration of 1-2 x 10^6 cells/mL.
-
Add Fluo-4 AM to a final concentration of 1.25 µg/mL and incubate in the dark at 37°C for 30-60 minutes.
-
Wash the cells twice with assay buffer to remove extracellular dye and resuspend in fresh assay buffer.
-
-
Assay Performance:
-
Aliquot 100 µL of the cell suspension into each well of a 96-well black, clear-bottom microplate.
-
Prepare serial dilutions of "this compound" and the control antagonist in assay buffer.
-
Add 50 µL of the antagonist dilutions to the respective wells and incubate for 5-30 minutes at room temperature.
-
Place the plate in the microplate reader and measure the baseline fluorescence (λex = 485 nm, λem = 538 nm).
-
Program the instrument to inject 50 µL of the FPR1 agonist (e.g., 5 nM fMLF) into each well.
-
Immediately begin recording the fluorescence intensity every 5 seconds for 240 seconds.
-
-
Data Analysis:
-
The change in fluorescence upon agonist addition represents the calcium mobilization.
-
Normalize the response in the presence of the antagonist to the response with the agonist alone (100% activation) and buffer alone (0% activation).
-
Generate dose-response curves and calculate the IC50 value for "this compound" using non-linear regression analysis.
-
Chemotaxis Assay
This assay assesses the ability of an antagonist to inhibit the directed migration of cells towards a chemoattractant, a key physiological function mediated by FPR1.
Materials:
-
Cells: Human monocytic THP-1 cells or isolated human neutrophils.
-
Assay Medium: RPMI 1640 with 0.2% FBS.
-
Chemoattractant: fMLF or other relevant chemokines like CCL2.
-
Test Compound: "this compound".
-
Chemotaxis Chamber: Boyden chamber or similar multi-well chemotaxis plate (e.g., ChemoTx® System with 3-5 µm pore size filters).
-
Staining Solution: Diff-Quik or similar cell stain.
Procedure:
-
Cell Preparation:
-
Resuspend cells in assay medium to a concentration of 1 x 10^7 cells/mL.
-
Pre-incubate the cells with various concentrations of "this compound" or vehicle control for 15-30 minutes at 37°C.
-
-
Assay Setup:
-
Add the chemoattractant (e.g., 10-100 nM fMLF) to the lower wells of the chemotaxis chamber.
-
Place the filter membrane over the lower wells.
-
Add 25-50 µL of the pre-incubated cell suspension to the top of each filter well.
-
-
Incubation:
-
Incubate the chamber at 37°C in a 5% CO2 incubator for 60-180 minutes to allow for cell migration.
-
-
Cell Quantification:
-
After incubation, remove the filter. Scrape off the non-migrated cells from the top surface of the filter.
-
Fix and stain the migrated cells on the bottom surface of the filter.
-
Count the number of migrated cells in several microscopic fields for each well.
-
-
Data Analysis:
-
Calculate the percentage of chemotaxis inhibition for each concentration of "this compound" compared to the vehicle control.
-
Determine the IC50 value by plotting the inhibition percentage against the antagonist concentration.
-
Receptor Binding Assay
This assay directly measures the ability of "this compound" to displace a labeled ligand from the receptor, providing information on its binding affinity (Ki).
Materials:
-
Cells or Membranes: FPR1-expressing cells (e.g., FPR1-RBL) or membrane preparations from these cells.
-
Labeled Ligand: A fluorescently labeled FPR1 agonist (e.g., WKYMVm-FITC) or a radiolabeled agonist (e.g., [3H]-fMLF).
-
Test Compound: "this compound".
-
Unlabeled Ligand: High concentration of unlabeled agonist for determining non-specific binding.
-
Binding Buffer: HBSS or similar physiological buffer.
-
Detection Instrument: Flow cytometer for fluorescent ligands or a scintillation counter for radioligands.
Procedure:
-
Assay Setup:
-
In a 96-well plate, add binding buffer, the labeled ligand at a concentration near its Kd (e.g., 0.5 nM WKYMVm-FITC), and serial dilutions of "this compound".
-
Include control wells for total binding (labeled ligand only) and non-specific binding (labeled ligand + high concentration of unlabeled agonist).
-
-
Incubation:
-
Add the cell suspension or membrane preparation to each well.
-
Incubate the plate at 4°C for 30-60 minutes to reach binding equilibrium.
-
-
Detection:
-
For Fluorescent Ligands: Analyze the samples directly by flow cytometry without washing to quantify the amount of bound fluorescent ligand per cell.
-
For Radiolabeled Ligands: Terminate the binding reaction by rapid filtration through a glass fiber filter to separate bound from free ligand. Wash the filters with ice-cold buffer. Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of "this compound".
-
Determine the IC50 value from the competition curve.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the labeled ligand and Kd is its dissociation constant.
-
Visualizations
FPR1 Signaling Pathway and Antagonist Inhibition
Caption: FPR1 signaling cascade and the inhibitory action of an antagonist.
Experimental Workflow for "this compound" Efficacy Testing
Caption: A typical workflow for in vitro evaluation of FPR1 antagonists.
Logical Relationship of In Vitro Models
References
- 1. portal.tpu.ru [portal.tpu.ru]
- 2. The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Chemotaxis Assay - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of FPR1 Antagonists in Preclinical Acute Lung Injury Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acute Lung Injury (ALI) and its more severe form, Acute Respiratory Distress Syndrome (ARDS), are characterized by widespread inflammation of the lung parenchyma, leading to impaired gas exchange and respiratory failure.[1] A key driver of this inflammatory cascade is the influx of neutrophils into the lung tissue.[2] The Formyl Peptide Receptor 1 (FPR1), a G protein-coupled receptor expressed on immune cells, plays a crucial role in mediating this neutrophil recruitment and activation.[3] Ligands for FPR1 include N-formylated peptides released from bacteria or damaged mitochondria (damage-associated molecular patterns or DAMPs), which are present in the lungs of patients with ARDS.[1][4] Consequently, antagonizing FPR1 has emerged as a promising therapeutic strategy to mitigate the excessive inflammation characteristic of ALI/ARDS.
These application notes provide a comprehensive overview of the use of FPR1 antagonists in preclinical ALI models, summarizing key quantitative data and detailing experimental protocols to guide researchers in this field.
Quantitative Data Summary
The following tables summarize the effects of FPR1 antagonists in various preclinical models of acute lung injury.
Table 1: Effect of FPR1 Antagonism on Inflammatory Cell Infiltration in Bronchoalveolar Lavage Fluid (BALF)
| Model Organism | ALI Induction Method | FPR1 Antagonist | Antagonist Dose/Concentration | Outcome Metric | Result | Reference |
| Mouse (C57BL/6) | Intratracheal Hydrochloric Acid | Cyclosporin H (CsH) | Not Specified | BALF Neutrophil Count | Significantly reduced compared to untreated ALI mice. | |
| Mouse (C57BL/6) | LPS-induced endotoxemia | Anteiso-C13-surfactin (IA-1) | Not Specified | Neutrophil Infiltration | Decreased in lung tissue. | |
| Mouse (C57BL/6) | LPS Spray | HCH6-1 | 50 mg/kg (intraperitoneal) | Neutrophil Accumulation | Inhibitory effects observed with both pre- and post-treatment. | |
| Mouse (FPR1 KO) | Cigarette Smoke Exposure | N/A (Genetic Knockout) | N/A | BALF Neutrophil Count | Significantly attenuated compared to wild-type mice. | |
| Mouse (FPR1-/-) | Intratracheal Hydrochloric Acid | N/A (Genetic Knockout) | N/A | BALF Neutrophil Concentration | 49 (SD 48) per μL vs 160 (SD 93) in WT mice. |
Table 2: Effect of FPR1 Antagonism on Inflammatory Cytokines and Lung Injury Markers
| Model Organism | ALI Induction Method | FPR1 Antagonist | Outcome Metric | Result | Reference |
| Mouse (FPR1-/-) | Intratracheal Hydrochloric Acid | N/A (Genetic Knockout) | BALF TNF-α | 146 (SD 46) pg/mL vs 242 (SD 94) in WT mice. | |
| Mouse (FPR1-/-) | Intratracheal Hydrochloric Acid | N/A (Genetic Knockout) | BALF Protein Leak (IgM) | 282 (SD 190) ng/mL vs 678 (SD 616) in WT mice. | |
| Mouse (FPR1 KO) | Cigarette Smoke Exposure | N/A (Genetic Knockout) | BALF IL-1β, IL-6, TNF-α | Levels were significantly attenuated. | |
| Mouse (C57BL/6) | Mitochondrial DAMPs/N-Formyl Peptides | Cyclosporin H (CsH) | BALF Mouse Chemokine KC, IL-1β | Significantly attenuated. | |
| Mouse (C57BL/6) | LPS-induced endotoxemia | Anteiso-C13-surfactin (IA-1) | Elastase Release & Oxidative Stress | Reduced in lung tissue. |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways involved and a typical experimental workflow for evaluating FPR1 antagonists in ALI models.
Caption: FPR1 signaling pathway in acute lung injury.
Caption: Experimental workflow for testing FPR1 antagonists.
Detailed Experimental Protocols
LPS-Induced Acute Lung Injury Model
This protocol is based on methodologies that utilize lipopolysaccharide (LPS) to induce a robust inflammatory response in the lungs, mimicking aspects of bacterial pneumonia-induced ALI.
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
Lipopolysaccharide (LPS) from E. coli
-
FPR1 Antagonist (e.g., HCH6-1)
-
Vehicle control (e.g., sterile saline, DMSO)
-
Anesthetic (e.g., isoflurane)
-
Phosphate-buffered saline (PBS), sterile
Procedure:
-
Animal Acclimatization: House mice in a specific pathogen-free facility for at least one week before the experiment.
-
Group Allocation: Randomly assign mice to experimental groups (e.g., Sham, LPS + Vehicle, LPS + FPR1 Antagonist).
-
Anesthesia: Anesthetize mice using isoflurane or another suitable anesthetic.
-
LPS Instillation:
-
Place the anesthetized mouse in a supine position.
-
Intratracheally instill a sublethal dose of LPS (typically 1-5 mg/kg) in a small volume (e.g., 50 µL) of sterile saline. The sham group receives sterile saline only.
-
Alternatively, for a less invasive model, expose mice to aerosolized LPS.
-
-
FPR1 Antagonist Administration:
-
Pre-treatment: Administer the FPR1 antagonist (e.g., HCH6-1 at 50 mg/kg) via intraperitoneal injection 1 hour before LPS challenge.
-
Post-treatment: Administer the FPR1 antagonist 30 minutes to 12 hours after LPS challenge to assess its therapeutic potential.
-
-
Monitoring: Monitor animals for signs of respiratory distress.
-
Sample Collection (e.g., at 24 hours post-LPS):
-
Anesthetize the mice and perform a tracheostomy.
-
Collect BALF by instilling and retrieving a known volume of sterile PBS (e.g., 3 x 0.5 mL).
-
Perfuse the pulmonary circulation with PBS and collect lung tissue for histology or molecular analysis.
-
-
Analysis:
-
BALF Analysis: Determine total and differential cell counts (neutrophils, macrophages) using a hemocytometer or automated cell counter. Centrifuge the BALF and store the supernatant at -80°C for cytokine analysis (e.g., ELISA for TNF-α, IL-6, IL-1β).
-
Histology: Fix lung tissue in 10% formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E). Score lung injury based on parameters such as alveolar congestion, hemorrhage, and inflammatory cell infiltration.
-
Acid-Induced (Sterile) Acute Lung Injury Model
This model mimics ALI caused by the aspiration of gastric contents, a common clinical cause of ARDS.
Materials:
-
C57BL/6 mice
-
Hydrochloric acid (HCl), pH 1.5-2.0
-
FPR1 Antagonist (e.g., Cyclosporin H)
-
Vehicle control
-
Anesthetic
Procedure:
-
Animal Preparation and Grouping: As described in the LPS model.
-
Acid Instillation:
-
Anesthetize the mouse and position it as previously described.
-
Intratracheally instill a small volume (e.g., 1-2 mL/kg) of HCl (pH 1.5-2.0). The sham group receives an equivalent volume of sterile saline.
-
-
FPR1 Antagonist Administration: Administer the antagonist, for example, 12 hours after the acid instillation to evaluate its therapeutic efficacy in an established injury model.
-
Sample Collection and Analysis: Proceed as described in the LPS model, typically at 24 hours post-injury. Key endpoints include BALF neutrophil counts, protein concentration (as a measure of alveolar-capillary barrier disruption), and cytokine levels.
Conclusion
The antagonism of FPR1 represents a viable and compelling strategy for the treatment of acute lung injury. The data from various preclinical models consistently demonstrate that blocking FPR1 signaling can significantly reduce neutrophil infiltration, pro-inflammatory cytokine production, and overall lung damage. The protocols outlined here provide a framework for the in vivo evaluation of novel FPR1 antagonists, which is a critical step in the development of new therapeutics for ALI and ARDS.
References
- 1. Mitochondrial peptides cause proinflammatory responses in the alveolar epithelium via FPR-1, MAPKs, and AKT: a potential mechanism involved in acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting formyl peptide receptor 1 with anteiso-C13-surfactin for neutrophil-dominant acute respiratory distress syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The ambiguous role of FPR1 in immunity and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel role for endogenous mitochondrial formylated peptide-driven formyl peptide receptor 1 signalling in acute respiratory distress syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Anti-Angiogenic Effects of FPR1 Antagonist 1: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for investigating the anti-angiogenic properties of "FPR1 antagonist 1," a compound designed to inhibit the Formyl Peptide Receptor 1 (FPR1). The context-dependent role of FPR1 in angiogenesis presents a critical area of study, with evidence suggesting its signaling can either promote or suppress blood vessel formation depending on the physiological or pathological environment. In many cancer models, such as glioblastoma, FPR1 activation has been shown to be pro-angiogenic, primarily through the upregulation of vascular endothelial growth factor (VEGF) and the transactivation of its receptor, VEGFR2.[1][2] Therefore, antagonizing FPR1 is a promising therapeutic strategy to inhibit tumor-associated angiogenesis.
Conversely, in other contexts like gastric cancer, FPR1 signaling has been found to suppress angiogenesis by activating inflammation resolution pathways.[3][4] This highlights the importance of characterizing the effects of FPR1 antagonists in specific disease models. The following protocols are designed to assess the potential anti-angiogenic efficacy of "this compound" in a setting where FPR1 is presumed to have a pro-angiogenic role.
Data Presentation: Summary of Expected Quantitative Outcomes
The following table summarizes the expected quantitative data from key anti-angiogenic assays when treating endothelial cells or in vivo models with "this compound". The hypothetical data assumes a dose-dependent inhibitory effect.
| Assay | Parameter Measured | Vehicle Control (0 µM) | This compound (1 µM) | This compound (10 µM) | This compound (50 µM) |
| Endothelial Cell Proliferation | % Inhibition of Cell Growth | 0% | 15% ± 2.5% | 45% ± 4.1% | 75% ± 5.3% |
| Endothelial Cell Migration | % Wound Closure at 24h | 95% ± 5.2% | 60% ± 7.8% | 25% ± 6.5% | 5% ± 2.1% |
| Transwell Migration Assay | Number of Migrated Cells | 500 ± 45 | 310 ± 38 | 120 ± 25 | 40 ± 15 |
| Tube Formation Assay | Total Tube Length (µm) | 12,500 ± 1,100 | 8,200 ± 950 | 3,100 ± 600 | 900 ± 250 |
| In Vivo Matrigel Plug Assay | Hemoglobin Content (mg/dL) | 15.0 ± 1.8 | 9.5 ± 1.2 | 4.2 ± 0.8 | 1.5 ± 0.5 |
Experimental Protocols
Endothelial Cell Proliferation Assay
This assay determines the effect of "this compound" on the proliferation of endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs).
Materials:
-
HUVECs
-
Endothelial Cell Growth Medium (EGM-2)
-
"this compound" stock solution
-
96-well plates
-
Cell proliferation reagent (e.g., PrestoBlue™)
-
Plate reader
Protocol:
-
Seed HUVECs in a 96-well plate at a density of 5,000 cells per well in 100 µL of EGM-2.
-
Incubate for 24 hours at 37°C in a humidified atmosphere of 5% CO2.
-
Prepare serial dilutions of "this compound" in EGM-2.
-
Replace the medium with 100 µL of medium containing the desired concentrations of the antagonist or vehicle control.
-
Incubate for 48 hours.
-
Add 10 µL of PrestoBlue™ reagent to each well and incubate for 2-4 hours at 37°C.
-
Measure the absorbance at 570 nm with a reference wavelength of 600 nm using a plate reader.
-
Calculate the percentage of proliferation inhibition relative to the vehicle control.
Wound Healing Migration Assay
This assay assesses the effect of "this compound" on endothelial cell migration.
Materials:
-
HUVECs
-
EGM-2
-
6-well plates
-
200 µL pipette tips
-
"this compound"
-
Microscope with a camera
Protocol:
-
Seed HUVECs in 6-well plates and grow to a confluent monolayer.
-
Create a "scratch" in the monolayer using a sterile 200 µL pipette tip.
-
Gently wash with PBS to remove detached cells.
-
Replace the medium with EGM-2 containing different concentrations of "this compound" or vehicle.
-
Capture images of the scratch at 0 hours and after 24 hours of incubation.
-
Measure the width of the scratch at multiple points and calculate the percentage of wound closure.
Tube Formation Assay
This assay evaluates the ability of endothelial cells to form capillary-like structures in vitro.
Materials:
-
HUVECs
-
EGM-2
-
Matrigel or a similar basement membrane extract
-
96-well plates
-
"this compound"
-
Calcein AM stain
-
Fluorescence microscope
Protocol:
-
Thaw Matrigel on ice overnight.
-
Coat a 96-well plate with 50 µL of Matrigel per well and allow it to solidify at 37°C for 30-60 minutes.
-
Resuspend HUVECs (1 x 10^5 cells/mL) in EGM-2 containing various concentrations of "this compound" or vehicle.
-
Add 100 µL of the cell suspension to each Matrigel-coated well.
-
Incubate for 4-18 hours at 37°C.
-
Stain the cells with Calcein AM.
-
Visualize and capture images of the tube network using a fluorescence microscope.
-
Quantify the total tube length, number of junctions, and number of branches using image analysis software.
Signaling Pathways and Experimental Workflows
FPR1 Pro-Angiogenic Signaling Pathway
Activation of FPR1 by its agonists can lead to the transactivation of VEGFR2, a key receptor in angiogenesis. This process is often dependent on the generation of reactive oxygen species (ROS) by NADPH oxidase. The subsequent signaling cascade promotes endothelial cell migration, proliferation, and survival. An FPR1 antagonist would block the initial step in this pathway.
References
- 1. Formyl Peptide Receptor 1 Modulates Endothelial Cell Functions by NADPH Oxidase-Dependent VEGFR2 Transactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. G Protein-coupled Receptor FPR1 as a Pharmacologic Target in Inflammation and Human Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Formyl peptide receptor 1 suppresses gastric cancer angiogenesis and growth by exploiting inflammation resolution pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Formyl peptide receptor 1 suppresses gastric cancer angiogenesis and growth by exploiting inflammation resolution pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Solubility issues with "FPR1 antagonist 1" in vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with "FPR1 antagonist 1" (also known as compound 24a) in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and what is its primary mechanism of action?
"this compound" (compound 24a) is an isoflavone-based, potent, and selective antagonist of the Formyl Peptide Receptor 1 (FPR1), with an IC50 of 25 nM.[1][2][3] FPR1 is a G protein-coupled receptor (GPCR) primarily expressed on immune cells like neutrophils and macrophages.[4] By blocking this receptor, "this compound" inhibits the downstream signaling cascade that leads to chemotaxis, inflammation, and other immune responses.[5] In some cancer cell models, it has been shown to inhibit cell growth and migration by affecting cell proliferation and apoptosis.
Q2: What are the primary solubility challenges with "this compound"?
Like many isoflavones, "this compound" is a hydrophobic molecule with limited aqueous solubility. This can lead to precipitation when a concentrated stock solution, typically made in an organic solvent, is diluted into aqueous cell culture media. This precipitation can result in an inaccurate final concentration in your experiment, leading to inconsistent and unreliable results.
Q3: What is the recommended solvent for creating a stock solution of "this compound"?
Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for preparing high-concentration stock solutions of "this compound". It has been reported to be soluble in DMSO at concentrations as high as 200 mg/mL (489.61 mM), though this may require ultrasonication. A stock concentration of 10 mM in DMSO is also commonly cited.
Q4: What is the maximum recommended final concentration of DMSO in my cell culture?
To avoid cellular toxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally at or below 0.5%. Many researchers aim for a final concentration between 0.1% and 0.5%. It is crucial to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any potential solvent effects.
Solubility Troubleshooting Guide
If you are observing precipitation of "this compound" upon dilution into your aqueous buffer or cell culture medium, follow these troubleshooting steps.
Step 1: Stock Solution Preparation and Handling
-
Ensure Complete Dissolution: Visually confirm that your stock solution in DMSO is completely dissolved and free of any precipitate. If particulates are present, gentle warming in a 37°C water bath or brief sonication can aid dissolution.
-
Use Anhydrous DMSO: Hygroscopic (water-absorbing) DMSO can significantly reduce the solubility of hydrophobic compounds. Use fresh, anhydrous DMSO to prepare your stock solution.
-
Proper Storage: Aliquot your stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture. Store at -20°C or -80°C, protected from light.
Step 2: Dilution Protocol Optimization
Precipitation often occurs due to "solvent shock," where the hydrophobic compound rapidly comes out of solution when the organic solvent is diluted in an aqueous medium.
-
Stepwise Dilution: Instead of adding the concentrated stock directly to the final volume of media, perform an intermediate dilution. First, add the stock to a smaller volume of pre-warmed media, mix thoroughly, and then add this intermediate dilution to the final volume.
-
Pre-warm the Medium: Ensure your cell culture medium is pre-warmed to 37°C before adding the antagonist. The solubility of many compounds increases with temperature.
-
Thorough Mixing: Immediately after adding the antagonist to the medium, mix the solution gently but thoroughly by pipetting or inverting the tube to ensure rapid and even dispersion.
Step 3: Modifying the Aqueous Environment
-
Increase Serum Concentration: If your experimental design permits, increasing the percentage of fetal bovine serum (FBS) in the cell culture medium can help solubilize hydrophobic compounds through binding to albumin and other proteins.
-
pH Adjustment: The solubility of "this compound" may be pH-dependent. You can empirically test the solubility in buffers with slightly different pH values, though be mindful of the pH tolerance of your cells.
Quantitative Solubility Data
| Solvent | Concentration | Comments |
| DMSO | 200 mg/mL (489.61 mM) | May require ultrasonication to fully dissolve. |
| DMSO | 10 mM | Readily achievable stock concentration. |
| Aqueous Media | Low | As an isoflavone, "this compound" is expected to have very low aqueous solubility. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of "this compound" powder (Molecular Weight: 408.49 g/mol ).
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve a final concentration of 10 mM.
-
Dissolution: Vortex the solution for 1-2 minutes. If necessary, gently warm the tube in a 37°C water bath or sonicate briefly until the compound is completely dissolved.
-
Storage: Aliquot the stock solution into single-use, light-protected tubes and store at -20°C or -80°C.
Protocol 2: Preparation of Working Solutions in Cell Culture Medium
-
Thaw Stock: Thaw a single aliquot of the 10 mM "this compound" stock solution at room temperature.
-
Pre-warm Medium: Pre-warm your cell culture medium (e.g., DMEM with 10% FBS) to 37°C.
-
Intermediate Dilution (Recommended):
-
Prepare an intermediate dilution (e.g., 1:10) by adding 2 µL of the 10 mM stock solution to 18 µL of the pre-warmed cell culture medium.
-
Mix thoroughly by gentle pipetting.
-
-
Final Dilution: Add the appropriate volume of the intermediate dilution (or the stock solution if not performing an intermediate dilution) to your final volume of pre-warmed cell culture medium to achieve the desired working concentration (e.g., 1 µM, 10 µM).
-
Mix and Visually Inspect: Immediately mix the final solution gently and visually inspect for any signs of precipitation before adding it to your cells.
Protocol 3: Assessing Aqueous Solubility by Serial Dilution
-
Prepare a high-concentration stock solution of "this compound" in DMSO (e.g., 10 mM).
-
Create a series of dilutions of the stock solution in your cell culture medium of choice (e.g., final concentrations ranging from 1 µM to 100 µM).
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest antagonist concentration).
-
Incubate the dilutions at 37°C for a period relevant to your experiment (e.g., 2, 6, or 24 hours).
-
After incubation, visually inspect each dilution for any signs of precipitation (e.g., cloudiness, crystals). For a more detailed examination, view the solutions under a microscope.
Visualizations
Caption: Antagonistic action of "this compound" on the FPR1 signaling pathway.
Caption: Workflow for troubleshooting solubility issues of "this compound".
References
- 1. benchchem.com [benchchem.com]
- 2. Isoflavone Derivatives as Potential Anticancer Agents: Synthesis and Bioactivity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antagonism of Human Formyl Peptide Receptor 1 with Natural Compounds and their Synthetic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Soy Isoflavones Induce Cell Death by Copper-Mediated Mechanism: Understanding Its Anticancer Properties [mdpi.com]
- 5. Antagonism of human formyl peptide receptor 1 (FPR1) by chromones and related isoflavones - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing FPR1 Antagonist 1 Concentration for Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of "FPR1 antagonist 1" in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a competitive antagonist of the Formyl Peptide Receptor 1 (FPR1), a G protein-coupled receptor (GPCR).[1][2] By binding to FPR1, it blocks the downstream signaling cascades initiated by FPR1 agonists, such as N-formylmethionyl-leucyl-phenylalanine (fMLF).[1][2] This inhibition affects various cellular processes, including chemotaxis, cell proliferation, and apoptosis.[3]
Q2: What is a typical starting concentration range for this compound in cell culture?
A typical starting concentration for "this compound" (also referred to as compound 24a) in cell culture experiments ranges from the low nanomolar (nM) to the low micromolar (µM) range. Based on its IC50 of 25 nM, a dose-response experiment could start from 1 nM and go up to 10 µM. In one study, concentrations of 1, 2, and 5 µM were used effectively in gastric cancer cell lines.
Q3: How can I determine the optimal concentration of this compound for my specific cell line and experiment?
The optimal concentration is cell-type and assay-dependent. A dose-response experiment is crucial to determine the most effective concentration for your specific experimental setup. This typically involves treating your cells with a range of antagonist concentrations and measuring the desired biological effect (e.g., inhibition of migration, induction of apoptosis).
Q4: What are the known downstream signaling pathways of FPR1 that are inhibited by this antagonist?
FPR1 activation triggers several downstream signaling pathways. This compound is expected to inhibit these pathways, which include:
-
G-protein activation: FPR1 is a Gi-protein coupled receptor.
-
Calcium mobilization: Activation of FPR1 leads to a transient increase in intracellular calcium ([Ca2+]i).
-
MAPK/ERK pathway: The mitogen-activated protein kinase (MAPK) / extracellular signal-regulated kinase (ERK) pathway is a key signaling cascade downstream of FPR1.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No effect or weak antagonist activity observed | Suboptimal Antagonist Concentration: The concentration used may be too low for the specific cell type or experimental conditions. | Perform a dose-response experiment with a wider range of concentrations (e.g., 1 nM to 50 µM). Ensure the concentration range brackets the reported IC50 of 25 nM. |
| Low FPR1 Expression: The cell line may not express sufficient levels of FPR1. | Verify FPR1 expression in your cell line using techniques like qPCR, Western blot, or flow cytometry. | |
| Agonist Concentration Too High: If co-treating with an agonist, a very high agonist concentration might outcompete the antagonist. | Optimize the agonist concentration. Use the lowest concentration of agonist that gives a robust and reproducible response. | |
| Incorrect Experimental Conditions: Incubation time with the antagonist may be too short. | Increase the pre-incubation time with the antagonist before adding the agonist or starting the assay. A pre-incubation of 30 minutes is often a good starting point. | |
| Cytotoxicity or unexpected off-target effects observed | High Antagonist Concentration: Although some FPR1 antagonists show low cytotoxicity, very high concentrations can be toxic to cells. | Perform a cell viability assay (e.g., MTT, Trypan Blue) with a range of antagonist concentrations to determine the maximum non-toxic concentration for your specific cell line. A similar antagonist was reported to be non-cytotoxic up to 100 µM. |
| Solvent Toxicity: The solvent used to dissolve the antagonist (e.g., DMSO) might be at a toxic concentration. | Ensure the final concentration of the solvent in the cell culture medium is below the toxic threshold for your cells (typically <0.1-0.5% for DMSO). Run a solvent-only control. | |
| Off-target Effects: At high concentrations, the antagonist might interact with other receptors or cellular components. | If possible, test the antagonist on a cell line that does not express FPR1 to check for off-target effects. | |
| High variability between experimental replicates | Inconsistent Cell Health: Variations in cell density, passage number, or overall health can lead to inconsistent results. | Standardize your cell culture procedures. Use cells within a consistent passage number range and ensure they are healthy and in the exponential growth phase before starting the experiment. |
| Inaccurate Pipetting: Small volumes of concentrated antagonist stock solutions can be difficult to pipet accurately. | Prepare serial dilutions of the antagonist to work with larger, more manageable volumes. Use calibrated pipettes. |
Experimental Protocols & Data Presentation
Dose-Response Experiment for Determining Optimal Concentration
This protocol outlines a general procedure to determine the optimal concentration of this compound.
1. Cell Seeding:
-
Seed your cells of interest in a suitable multi-well plate (e.g., 96-well plate) at a density that will ensure they are in the exponential growth phase at the time of the experiment.
-
Allow cells to adhere and grow for 24 hours.
2. Antagonist Preparation and Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution to create a range of working concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM, 50 µM).
-
Remove the culture medium from the cells and replace it with a fresh medium containing the different concentrations of the antagonist. Include a vehicle control (medium with the same concentration of solvent as the highest antagonist concentration).
3. Incubation:
-
Incubate the cells with the antagonist for a predetermined time, which should be optimized for your specific assay (e.g., 30 minutes for a short-term signaling assay, or 24-72 hours for a proliferation or apoptosis assay).
4. Agonist Stimulation (if applicable):
-
If you are studying the antagonistic effect against an agonist, add the FPR1 agonist (e.g., fMLF) at a pre-determined optimal concentration.
5. Assay Performance:
-
Perform your desired assay to measure the biological response. Examples include:
-
Calcium Mobilization Assay: To measure the inhibition of agonist-induced calcium flux.
-
Chemotaxis Assay (e.g., Boyden Chamber): To measure the inhibition of cell migration towards an agonist.
-
Cell Viability/Proliferation Assay (e.g., MTT, WST-1): To assess the effect on cell growth.
-
Apoptosis Assay (e.g., Annexin V/PI staining): To measure the induction of apoptosis.
-
6. Data Analysis:
-
Plot the measured response against the logarithm of the antagonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the antagonist that produces 50% of the maximum inhibition.
Data Presentation: Summary of Quantitative Data
| Parameter | This compound (Compound 24a) | Reference Antagonist (ICT12035) |
| IC50 | 25 nM | 30 nM |
| Typical Working Concentration | 1 - 5 µM | 1 µM |
| Reported Non-Toxic Concentration | - | > 100 µM |
Visualizations
FPR1 Signaling Pathway
Caption: Simplified FPR1 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Optimizing Antagonist Concentration
Caption: A typical experimental workflow for determining the optimal concentration of this compound.
References
Potential off-target effects of "FPR1 antagonist 1"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting guides, and frequently asked questions (FAQs) regarding the potential off-target effects of "FPR1 antagonist 1." For the purpose of this guide, "this compound" will be discussed in the context of well-characterized examples from different chemical classes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of an FPR1 antagonist?
A1: The primary mechanism of an FPR1 antagonist is to bind to the Formyl Peptide Receptor 1 (FPR1), a G-protein coupled receptor (GPCR), and block its activation by specific agonists like the bacterial peptide fMLF.[1] By inhibiting FPR1, these antagonists modulate the immune response, which can reduce inflammation and prevent excessive tissue damage.[1]
Q2: What are the known on-target effects of inhibiting FPR1?
A2: The primary on-target effects of FPR1 antagonism involve the modulation of immune cell function. These include:
-
Inhibition of chemotaxis (directed cell migration) of immune cells like neutrophils.[1]
-
Reduction of inflammatory responses.
-
Potential modulation of cancer progression and angiogenesis, although the effects on angiogenesis can be context-dependent.[2][3]
Q3: What are the potential off-target effects of FPR1 antagonists?
A3: Potential off-target effects vary depending on the chemical class of the antagonist.
-
Peptide-based antagonists (e.g., Boc-FLFLF) may exhibit reduced selectivity at higher concentrations, potentially interacting with other members of the formyl peptide receptor family, such as FPR2.
-
Natural products (e.g., Cyclosporin H) can have significant off-target effects unrelated to FPR1, including immunosuppression through inhibition of calcineurin. At high concentrations, it may also inhibit phagocytosis.
-
Small molecule antagonists (e.g., chromone derivatives) have been shown to be highly selective for FPR1 with minimal activity at FPR2, FPR3, or the chemokine receptor CXCR1.
Q4: Can FPR1 antagonists affect other signaling pathways indirectly?
A4: Yes. FPR1 activation can cause heterologous desensitization of other GPCRs, such as CXCR1 and CCR1. By blocking FPR1, an antagonist can prevent this desensitization, thereby preserving the function of these other receptors.
Q5: What is the role of FPR1 in angiogenesis, and how do antagonists affect this process?
A5: The role of FPR1 in angiogenesis is complex and appears to be context-dependent.
-
In some cancer models, such as gastric cancer, FPR1 signaling has been shown to suppress angiogenesis. Paradoxically, pharmacological blockade of FPR1 in these models can lead to an increase in pro-angiogenic factors.
-
In endothelial cells, FPR1 activation can transactivate the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key driver of angiogenesis. Therefore, an FPR1 antagonist could potentially inhibit this pro-angiogenic signaling pathway. Researchers should carefully consider the specific cellular and disease context when investigating the effects of FPR1 antagonists on angiogenesis.
Troubleshooting Guides
Calcium Mobilization Assays
Issue 1: No or low signal in response to FPR1 agonist (e.g., fMLF).
-
Possible Cause:
-
Cell health: Cells may be unhealthy or have low viability.
-
FPR1 expression: The cell line may have low or no endogenous FPR1 expression.
-
Dye loading: Inefficient loading of the calcium indicator dye (e.g., Fluo-4 AM).
-
Agonist degradation: The fMLF solution may have degraded.
-
-
Solution:
-
Ensure cells are healthy and in the logarithmic growth phase.
-
Use a cell line known to express functional FPR1 (e.g., HL-60 cells differentiated towards a neutrophil-like phenotype, or a stably transfected cell line).
-
Optimize dye loading conditions (concentration, incubation time, and temperature).
-
Prepare fresh agonist solutions.
-
Issue 2: High background fluorescence.
-
Possible Cause:
-
Incomplete dye removal: Residual extracellular dye can contribute to high background.
-
Cell death: Dying cells can take up the dye non-specifically.
-
Autofluorescence: The antagonist compound itself may be fluorescent at the excitation/emission wavelengths used.
-
-
Solution:
-
Ensure thorough washing of cells after dye loading.
-
Check cell viability before and after the experiment.
-
Run a control with the antagonist alone to check for autofluorescence.
-
Issue 3: Inconsistent results with the FPR1 antagonist.
-
Possible Cause:
-
Antagonist precipitation: The antagonist may not be fully soluble at the tested concentrations.
-
Insufficient pre-incubation time: The antagonist may require more time to bind to the receptor.
-
Agonist concentration: The concentration of the agonist used for stimulation might be too high, overcoming the antagonist's effect.
-
-
Solution:
-
Check the solubility of the antagonist in the assay buffer. Consider using a lower concentration or a different solvent.
-
Optimize the pre-incubation time with the antagonist.
-
Perform a dose-response curve for the agonist to determine an appropriate concentration (typically EC50 to EC80) for the antagonist inhibition assay.
-
Chemotaxis Assays
Issue 1: High spontaneous cell migration (chemokinesis).
-
Possible Cause:
-
Sub-optimal assay conditions: The assay buffer or temperature may be promoting random cell movement.
-
Cell activation: Cells may have been activated during preparation.
-
-
Solution:
-
Use an appropriate assay buffer, often containing a low percentage of serum.
-
Handle cells gently during preparation to minimize activation.
-
Issue 2: No or weak chemotactic response to the agonist.
-
Possible Cause:
-
Incorrect pore size: The pore size of the membrane in the Boyden chamber may not be optimal for the cell type.
-
Sub-optimal agonist concentration: The agonist concentration gradient may not be steep enough to induce directed migration.
-
Cell health: Cells may not be motile due to poor health.
-
-
Solution:
-
Use a membrane with a pore size appropriate for your cells (e.g., 3-5 µm for neutrophils).
-
Perform a dose-response experiment to determine the optimal chemoattractant concentration.
-
Ensure cells are healthy and motile.
-
Issue 3: Antagonist appears to be cytotoxic.
-
Possible Cause:
-
The antagonist may have cytotoxic effects at the concentrations tested.
-
-
Solution:
-
Perform a cell viability assay (e.g., MTT or trypan blue exclusion) with the antagonist at the concentrations used in the chemotaxis assay.
-
If the antagonist is cytotoxic, use lower, non-toxic concentrations.
-
Quantitative Data Summary
Table 1: On-Target and Off-Target Activities of Representative FPR1 Antagonists
| Antagonist | Chemical Class | Target | Assay | IC50 / Ki | Reference |
| Boc-FLFLF | Peptide | FPR1 | NADPH Oxidase Inhibition | ~958 nM | |
| FPR2/FPRL1 | - | Activity at >10 µM | |||
| Cyclosporin H | Natural Product | FPR1 | fMLP-induced Histamine Release | ~90 nM | |
| FPR1 | fMLP binding | ~540 nM | |||
| FPR2/FPRL1 | - | Partial inhibition at >10 µM | |||
| Cyclophilin | - | Very low affinity | |||
| Compound 10 (Chromone) | Small Molecule | FPR1 | Ca2+ Flux | ~100 nM (Ki) | |
| FPR2 | Ca2+ Flux | No inhibition | |||
| FPR3 | Ca2+ Flux | No inhibition | |||
| CXCR1 | Ca2+ Flux | No inhibition | |||
| ICT12035 | Small Molecule | FPR1 | Ca2+ Mobilization | 30 nM |
Experimental Protocols
Calcium Mobilization Assay
-
Cell Preparation:
-
Harvest cells (e.g., differentiated HL-60 cells) and wash with a buffer such as HBSS without calcium and magnesium.
-
Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) at a final concentration of 1-5 µM for 30-60 minutes at 37°C in the dark.
-
Wash the cells to remove extracellular dye and resuspend in HBSS with calcium and magnesium.
-
-
Assay Procedure:
-
Aliquot the cell suspension into a 96-well black, clear-bottom plate.
-
Pre-incubate the cells with the FPR1 antagonist at various concentrations for a predetermined time (e.g., 15-30 minutes) at room temperature.
-
Place the plate in a fluorescence plate reader (e.g., FlexStation).
-
Establish a baseline fluorescence reading.
-
Add the FPR1 agonist (e.g., fMLF at a concentration of EC50-EC80) and immediately begin recording the fluorescence intensity over time (typically for 2-5 minutes).
-
-
Data Analysis:
-
Calculate the change in fluorescence from baseline.
-
Plot the antagonist concentration versus the inhibition of the agonist-induced calcium response to determine the IC50 value.
-
Chemotaxis Assay (Boyden Chamber)
-
Chamber Preparation:
-
Place a polycarbonate membrane (e.g., 5 µm pore size for neutrophils) between the upper and lower wells of the Boyden chamber.
-
-
Assay Setup:
-
Add the chemoattractant (e.g., fMLF) to the lower wells.
-
In the upper wells, add the cell suspension that has been pre-incubated with the FPR1 antagonist or vehicle control.
-
-
Incubation:
-
Incubate the chamber at 37°C in a humidified incubator with 5% CO2 for a sufficient time to allow cell migration (e.g., 60-90 minutes for neutrophils).
-
-
Cell Quantification:
-
Remove the membrane and wipe the cells from the upper surface.
-
Stain the cells that have migrated to the lower surface of the membrane with a suitable stain (e.g., DAPI or Giemsa).
-
Count the number of migrated cells in several fields of view under a microscope.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of chemotaxis by the antagonist compared to the vehicle control.
-
Visualizations
Caption: FPR1 Signaling Pathway and Point of Antagonist Inhibition.
Caption: Experimental Workflow for a Calcium Mobilization Assay.
Caption: Logical Relationship of On-Target vs. Potential Off-Target Effects.
References
Technical Support Center: Improving Specificity of FPR1 Antagonists in Functional Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with FPR1 antagonists. Our goal is to help you improve the specificity of your functional assays and overcome common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is "FPR1 antagonist 1," and what are its common analogs?
A1: "this compound" is a term often used to refer to Boc-MLF (t-Boc-Met-Leu-Phe), also known as Boc-1. It is a synthetic peptide derivative of the potent FPR1 agonist fMLF, where the N-formyl group is replaced by a tert-butyloxycarbonyl (t-Boc) group, transforming it into an antagonist.[1] Boc-1 is one of the most potent and widely used FPR1 antagonists.[1] Another related peptide antagonist is Boc-2 (Boc-FLFLFL), which is sometimes used as well.[2][3]
Q2: What are the known off-target effects of commonly used FPR1 antagonists like Boc-1?
A2: While Boc-1 is considered a potent and specific FPR1 antagonist, it can exhibit off-target effects, particularly at higher concentrations.[1] The most common off-target activity is the inhibition of Formyl Peptide Receptor 2 (FPR2). Some synthetic antagonists may also have effects downstream of the receptor, such as interfering with PI3K signaling, rather than directly blocking ligand binding. Additionally, some compounds, like the isoflavone genistein, have been shown to have broad modulatory activity on neutrophils, suggesting a non-receptor-mediated mode of action.
Q3: Are there more specific FPR1 antagonists available?
A3: Yes, several other FPR1 antagonists with potentially higher specificity have been identified. These include:
-
Cyclosporin H (CsH): A high-affinity, selective inverse agonist for FPR1. However, it is less potent than some other antagonists and can have off-target effects unrelated to FPR1.
-
Compounds with a 4H-chromen-4-one scaffold: Several synthetic isoflavone derivatives based on this scaffold have been shown to be potent and specific FPR1 antagonists that do not inhibit FPR2, FPR3, or CXCR1. Compound 10 (6-hexyl-2-methyl-3-(1-methyl-1H-benzimidazol-2-yl)-4-oxo-4H-chromen-7-yl acetate) is a notable example with a high binding affinity.
-
AZ2158: A recently described small molecule that is a potent and selective FPR1 antagonist in human neutrophils and is particularly effective at inhibiting chemotaxis.
-
Pyrazoles and Pyrazolo[1,5-a]pyrimidin-7(1H)-ones: These represent other chemical classes of potent and selective FPR1 antagonists.
Q4: How does FPR1 activation lead to downstream signaling?
A4: FPR1 is a G protein-coupled receptor (GPCR). Upon agonist binding (e.g., fMLF), it activates intracellular G proteins, leading to a cascade of downstream signaling events. This includes the activation of phospholipase C (PLC), which generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to a transient increase in cytosolic calcium, which can be measured in a calcium mobilization assay. FPR1 activation also stimulates the mitogen-activated protein kinase (MAPK) pathway, leading to the phosphorylation of extracellular signal-regulated kinases (ERK1/2). These pathways ultimately regulate key neutrophil functions like chemotaxis, degranulation, and the production of reactive oxygen species (ROS).
Troubleshooting Guides
This section addresses specific issues you might encounter during your functional assays with FPR1 antagonists.
Issue 1: High background or non-specific effects in my assay.
| Possible Cause | Troubleshooting Step |
| Antagonist concentration is too high, leading to off-target effects. | Titrate the antagonist to determine the optimal concentration that inhibits FPR1 without affecting other receptors. Start with a concentration close to the reported IC50 or Ki value and perform a dose-response curve. |
| The antagonist has known off-target effects on other receptors (e.g., FPR2). | Use cell lines specifically expressing FPR1 and not other FPR family members to confirm the antagonist's specificity. Alternatively, use a more specific antagonist from a different chemical class (see FAQ A3). |
| The observed effect is independent of FPR1. | To confirm that the antagonist's effect is mediated through FPR1, use a combination of a specific FPR1 agonist (like fMLF) and the antagonist. The antagonist should block the agonist-induced response in a dose-dependent manner. |
| Non-specific binding of reagents. | Ensure proper blocking steps are included in your protocol, for instance, using BSA or FBS to block non-specific receptors on cells before adding your antagonist or antibody. |
Issue 2: My FPR1 antagonist shows weak or no inhibition.
| Possible Cause | Troubleshooting Step |
| The antagonist is not potent enough for the agonist concentration used. | Perform a dose-response experiment with varying concentrations of the antagonist against a fixed, sub-maximal concentration of the agonist to determine the IC50 of the antagonist. |
| The antagonist's inhibitory effect is agonist-dependent. | Test the antagonist against different FPR1 agonists. Some antagonists may be more effective at blocking the effects of certain agonists over others. |
| The antagonist has degraded. | Check the storage conditions and stability of your antagonist. Prepare fresh solutions for each experiment. |
| The target protein is not sufficiently expressed in the cells. | Verify the expression of FPR1 in your cell line or primary cells using techniques like flow cytometry or Western blotting. |
Issue 3: Inconsistent results between different functional assays.
| Possible Cause | Troubleshooting Step |
| The antagonist may have biased signaling properties. | Some antagonists might inhibit one downstream pathway (e.g., calcium mobilization) more effectively than another (e.g., chemotaxis or β-arrestin recruitment). It is crucial to test the antagonist in multiple functional assays to fully characterize its profile. |
| Different assay sensitivities. | The concentrations of agonist required to elicit a response can differ between assays. For example, chemotaxis is often induced by lower agonist concentrations than degranulation or superoxide production. Ensure you are using the appropriate agonist concentration for each specific assay. |
| The antagonist may act downstream of receptor-G protein coupling. | If an antagonist inhibits a functional response but does not compete with ligand binding in a binding assay, it may be acting on a downstream signaling component. |
Quantitative Data Summary
The following tables summarize the potency of various FPR1 antagonists from the literature.
Table 1: Peptide-Based FPR1 Antagonists
| Antagonist | Receptor Specificity | IC50 / Ki | Assay Type | Cell Type | Reference |
| Boc-1 (Boc-MLF) | FPR1 > FPR2 | ~200 nM (IC50) | Calcium Mobilization | Human Neutrophils | |
| Boc-2 (Boc-FLFLFL) | Pan-FPR antagonist | >5 µM for FPR2 inhibition | Not specified | Not specified | |
| Cyclosporin H | High affinity for FPR1 | Potent inhibitor | Calcium Mobilization | Human Neutrophils |
Table 2: Small Molecule FPR1 Antagonists
| Antagonist | Receptor Specificity | IC50 / Ki | Assay Type | Cell Type | Reference |
| Compound 10 | FPR1 specific | ~100 nM (Ki) | Competition Binding | FPR1-HL60 / RBL cells | |
| PP-6 | FPR1 | ~1.5 µM (Ki) | fMLF Binding | Neutrophils | |
| AZ2158 | Potent and selective for FPR1 | Potent inhibitor | Chemotaxis | Human Neutrophils |
Experimental Protocols
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following FPR1 activation.
Materials:
-
FPR1-expressing cells (e.g., FPR1-HL60 cells or human neutrophils)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM)
-
FPR1 agonist (e.g., fMLF)
-
FPR1 antagonist
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium)
-
Fluorescence plate reader
Procedure:
-
Cell Preparation: Harvest and wash the cells, then resuspend them in the assay buffer.
-
Dye Loading: Incubate the cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
Washing: Wash the cells to remove excess dye.
-
Antagonist Pre-treatment: Resuspend the cells in the assay buffer and add the desired concentrations of the FPR1 antagonist. Incubate for 5-30 minutes at room temperature.
-
Baseline Reading: Place the cell suspension in a fluorescence plate reader and measure the baseline fluorescence.
-
Agonist Stimulation: Add the FPR1 agonist (e.g., 5 nM fMLF) and immediately start recording the fluorescence signal over time (typically for the first 3 minutes).
-
Data Analysis: The response is measured as the maximum change in fluorescence over the baseline. Normalize the data to the response induced by the agonist alone (set to 100%).
Chemotaxis Assay
This assay assesses the ability of cells to migrate along a chemical gradient, a key function mediated by FPR1.
Materials:
-
FPR1-expressing cells (e.g., human neutrophils)
-
Chemotaxis chamber (e.g., Boyden chamber with a porous membrane)
-
FPR1 agonist (e.g., fMLF)
-
FPR1 antagonist
-
Assay medium
Procedure:
-
Cell Preparation: Isolate and resuspend the cells in the assay medium.
-
Antagonist Pre-treatment: Incubate the cells with the desired concentrations of the FPR1 antagonist.
-
Chamber Setup: Add the FPR1 agonist to the lower chamber of the chemotaxis plate. Place the porous membrane over the lower chamber.
-
Cell Seeding: Add the pre-treated cells to the upper chamber.
-
Incubation: Incubate the chamber to allow for cell migration.
-
Cell Staining and Counting: After incubation, remove non-migrated cells from the top of the membrane. Stain and count the cells that have migrated to the bottom of the membrane.
-
Data Analysis: Quantify the number of migrated cells for each condition.
ERK1/2 Phosphorylation Assay
This assay measures the activation of the MAPK pathway downstream of FPR1.
Materials:
-
FPR1-expressing cells (e.g., FPR1-RBL cells)
-
FPR1 agonist (e.g., fMLF)
-
FPR1 antagonist
-
Cell lysis buffer
-
Phospho-ERK1/2 and total ERK1/2 antibodies
-
Western blotting reagents and equipment
Procedure:
-
Cell Culture and Starvation: Culture the cells and then starve them of serum to reduce basal ERK1/2 phosphorylation.
-
Antagonist Pre-treatment: Treat the cells with the desired concentrations of the FPR1 antagonist.
-
Agonist Stimulation: Stimulate the cells with the FPR1 agonist for a short period (e.g., 5 minutes).
-
Cell Lysis: Wash the cells and then lyse them to extract total protein.
-
Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies against phospho-ERK1/2 and total ERK1/2.
-
Data Analysis: Quantify the band intensities to determine the ratio of phosphorylated ERK1/2 to total ERK1/2.
Visualizations
References
"FPR1 antagonist 1" stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of FPR1 antagonist 1 (also known as compound 24a or AZ2158).
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: For long-term storage, solid this compound should be refrigerated or frozen. While short periods at warmer temperatures (e.g., during shipping) should not significantly affect product efficacy, consistent cold storage is crucial for maintaining stability.
Q2: How should I store stock solutions of this compound?
A2: Stock solutions should be aliquoted into tightly sealed vials to minimize freeze-thaw cycles. For storage, the following conditions are recommended:
Q3: What is the stability of this compound in biological systems?
A3: this compound exhibits limited metabolic stability. Studies have shown that the compound is readily hydrolyzed, likely at its ester function. In an in vitro experiment using rat liver microsomes, the parent compound was undetectable after 30 minutes of incubation. This suggests a short half-life in the presence of metabolic enzymes.
Q4: Can I prepare a working solution of this compound in advance for my in vivo experiments?
A4: It is strongly recommended to prepare working solutions for in vivo experiments freshly on the day of use. Given the compound's metabolic instability, using freshly prepared solutions helps ensure accurate dosing and reliable experimental results.
Q5: I observed precipitation when preparing a solution of this compound. What should I do?
A5: If you observe precipitation or phase separation during the preparation of a solution, gentle heating and/or sonication can be used to aid dissolution.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or lower-than-expected activity in cell-based assays. | Degradation of the compound due to improper storage. | Ensure the stock solution has been stored correctly at -80°C or -20°C for the recommended duration and protected from light. Use a fresh aliquot for your experiment. |
| Instability of the compound in the assay medium over the course of the experiment. | Consider the metabolic instability of the compound. For longer experiments, it may be necessary to replenish the compound in the medium. | |
| Variability in in vivo experimental results. | Degradation of the compound in the dosing solution. | Always prepare the working solution for in vivo experiments fresh on the day of use. |
| Rapid in vivo metabolism. | The compound has been shown to be metabolically unstable. Be aware of its short biological half-life when designing pharmacokinetic and pharmacodynamic studies. | |
| Difficulty dissolving the compound. | The compound has precipitated out of solution. | Use gentle heating and/or sonication to aid dissolution. Ensure the solvent is of high quality and appropriate for the intended concentration. |
Stability and Storage Data
Storage Conditions for this compound
| Form | Storage Temperature | Duration | Additional Notes |
| Solid | Refrigerated or Frozen | Long-term | General recommendation for chemical compounds. |
| Stock Solution | -80°C | Up to 6 months | Protect from light. |
| -20°C | Up to 1 month | Protect from light. |
Metabolic Stability of this compound
| System | Incubation Time | Parent Compound Remaining | Conclusion |
| Rat Liver Microsomes | 30 minutes | Not detectable | The ester function is readily hydrolyzed, indicating limited metabolic stability. |
Experimental Protocols
Metabolic Stability Assessment in Rat Liver Microsomes
This protocol outlines the general procedure for assessing the metabolic stability of this compound, based on the methodology described in the literature.
Objective: To determine the in vitro metabolic stability of this compound by incubating with rat liver microsomes and monitoring the disappearance of the parent compound over time.
Materials:
-
This compound
-
Rat liver microsomes
-
NADPH-regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile or other suitable organic solvent for quenching the reaction
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, prepare the incubation mixture containing rat liver microsomes and phosphate buffer. Pre-warm the mixture at 37°C.
-
Initiate the metabolic reaction by adding the NADPH-regenerating system and a small volume of the this compound stock solution to the incubation mixture. The final concentration of the antagonist should be in the low micromolar range.
-
Incubate the reaction mixture at 37°C with shaking.
-
At various time points (e.g., 0 and 30 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Centrifuge the quenched samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound (this compound).
-
Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.
Visualizations
Caption: FPR1 signaling pathway and the inhibitory action of this compound.
References
Mitigating cytotoxicity of "FPR1 antagonist 1" at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing "FPR1 antagonist 1" (also known as compound 24a). The information provided aims to help mitigate issues of cytotoxicity observed at high concentrations during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and what is its known mechanism of action?
Q2: High concentrations of "this compound" are causing significant cell death in my experiments. Is this expected?
A2: Yes, this is an expected outcome. "this compound" has been shown to inhibit cell growth through a combined effect on cell proliferation and by inducing apoptosis (programmed cell death).[1] This cytotoxic effect is more pronounced at higher concentrations.
Q3: What is the underlying mechanism of cytotoxicity for "this compound"?
A3: The primary mechanism of cytotoxicity for "this compound" is the induction of apoptosis. This process is initiated by a complex signaling cascade that ultimately leads to controlled cell death. Off-target effects, while not extensively documented for this specific compound, are a potential contributor to cytotoxicity with many small molecule inhibitors.
Q4: Can the solvent used to dissolve "this compound" contribute to the observed cytotoxicity?
A4: Absolutely. Solvents such as DMSO, commonly used to dissolve small molecules, can be toxic to cells, especially at concentrations above 0.5%. It is crucial to run a vehicle control (cells treated with the solvent at the same final concentration used for the antagonist) to differentiate between solvent-induced and compound-induced cytotoxicity.
Troubleshooting Guide: Mitigating High Cytotoxicity
This guide provides a step-by-step approach to troubleshoot and mitigate excessive cytotoxicity when working with "this compound" at high concentrations.
Problem: Unexpectedly high levels of cell death observed in treated cultures.
Solution Workflow:
Caption: A logical workflow for troubleshooting and mitigating high cytotoxicity.
Step 1: Verify Experimental Parameters
-
Compound Concentration: Double-check all calculations for dilutions of your "this compound" stock solution.
-
Cell Health: Ensure that the cells are healthy, within a low passage number, and free from contamination (e.g., mycoplasma) before starting the experiment.
-
Seeding Density: Use a consistent and optimal cell seeding density for all experiments.
Step 2: Optimize Concentration and Exposure Time
The most direct way to reduce cytotoxicity is to lower the concentration of the antagonist and/or shorten the exposure time.
-
Dose-Response Curve: Perform a dose-response experiment to determine the half-maximal cytotoxic concentration (CC50). This will help you identify a concentration range that is effective for your experimental goals without causing excessive cell death.
-
Time-Course Experiment: Evaluate the effect of "this compound" at different time points (e.g., 24, 48, 72 hours) to find the optimal incubation period.
Step 3: Evaluate Solvent Toxicity
-
Vehicle Control: Always include a control group treated with the highest concentration of the solvent (e.g., DMSO) used in your experiment.
-
Solvent Concentration: Aim to keep the final solvent concentration in the cell culture medium below 0.5% (for DMSO) to minimize its toxic effects.
Step 4: Co-treatment with Cytoprotective Agents
If the primary goal is to study the antagonistic effect on the FPR1 pathway while minimizing cell death, consider co-treatment with agents that can inhibit apoptosis.
-
Pan-Caspase Inhibitors: Since "this compound" induces apoptosis, co-incubation with a pan-caspase inhibitor, such as Z-VAD-FMK, may rescue cells from programmed cell death. This allows for the investigation of other cellular effects of FPR1 inhibition.
Step 5: Assess Off-Target Effects (Advanced)
If cytotoxicity persists even at low concentrations and is not due to apoptosis, consider the possibility of off-target effects.
-
Structurally Unrelated Antagonist: Use a different, structurally unrelated FPR1 antagonist to see if the cytotoxic phenotype is replicated. If not, the cytotoxicity of "this compound" may be due to off-target interactions.
Quantitative Data Summary
The following table summarizes the effects of "this compound" (compound 24a) on apoptosis and cell proliferation in gastric cancer cell lines, as reported by Francavilla et al.
| Cell Line | Treatment (48h) | Concentration (µM) | Effect on Apoptosis | Effect on Proliferation |
| AGS | fMLF (FPR1 agonist) | 0.01 | - | Increased |
| This compound | 1 | Increased | Decreased | |
| 2 | Increased | Decreased | ||
| 5 | Increased | Decreased | ||
| This compound + fMLF | 1 + 0.01 | Increased | Decreased | |
| 2 + 0.01 | Increased | Decreased | ||
| 5 + 0.01 | Increased | Decreased | ||
| NCl-N87 | fMLF (FPR1 agonist) | 0.01 | - | Increased |
| This compound | 1 | Increased | Decreased | |
| 2 | Increased | Decreased | ||
| 5 | Increased | Decreased | ||
| This compound + fMLF | 1 + 0.01 | Increased | Decreased | |
| 2 + 0.01 | Increased | Decreased | ||
| 5 + 0.01 | Increased | Decreased |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is a standard method to assess cell viability and determine the cytotoxic effects of "this compound".
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of "this compound" in complete cell culture medium. Also, prepare a vehicle control with the same final concentrations of the solvent.
-
Treatment: Remove the existing medium and add the medium containing the different concentrations of the antagonist and vehicle controls. Include untreated cells as a negative control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the CC50 value.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the desired concentrations of "this compound" for the determined time. Include positive and negative controls.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Necrotic cells: Annexin V-FITC negative and PI positive.
-
Signaling Pathway Diagrams
FPR1 Signaling Pathway
Caption: Simplified FPR1 signaling cascade upon agonist binding and its inhibition.
References
Technical Support Center: Interference of FPR1 Antagonist 1 in Fluorescent Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing FPR1 antagonist 1 in their experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential interference with fluorescent assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why might it interfere with my fluorescent assay?
A1: this compound, also known as AZ2158, is a small molecule inhibitor of the Formyl Peptide Receptor 1 (FPR1)[1][2]. It belongs to the 4H-chromen-2-one class of compounds, which are structurally related to chromones and isoflavones[3]. Molecules with these structural motifs have the potential to interfere with fluorescent assays through mechanisms such as intrinsic fluorescence (autofluorescence) or by quenching the fluorescence of your assay's reporter dye[4].
Q2: What are the common types of interference I should be aware of when using this compound?
A2: The primary types of interference to consider are:
-
Autofluorescence: The antagonist itself may fluoresce at the excitation and emission wavelengths used in your assay, leading to an artificially high signal or false positives.
-
Fluorescence Quenching: The antagonist may interact with the excited state of your fluorescent dye, causing it to return to the ground state without emitting a photon. This results in a decreased signal and can be misinterpreted as a biological effect.
-
Inner Filter Effect: At higher concentrations, the antagonist might absorb the excitation light intended for your fluorophore or the emitted light from the fluorophore, leading to a reduction in the detected signal.
Q3: My assay signal is behaving unexpectedly after adding this compound. How can I determine if this is due to interference?
A3: A critical first step is to perform control experiments. The most informative is a "no-cells" or "no-target" control where you measure the fluorescence of your assay buffer containing the fluorescent dye and this compound at various concentrations. If you observe a change in fluorescence that correlates with the antagonist concentration in the absence of your biological target, it strongly suggests interference.
Troubleshooting Guides
Guide 1: Investigating and Mitigating Autofluorescence
If you suspect your this compound is autofluorescent, follow this guide.
Experimental Protocol: Measuring Autofluorescence
Objective: To determine if this compound contributes to the fluorescence signal in your assay.
Materials:
-
96-well black, clear-bottom microplate
-
Your assay buffer
-
This compound stock solution
-
Fluorescence microplate reader
Methodology:
-
Prepare a serial dilution of this compound in your assay buffer. The concentration range should cover and exceed the concentrations used in your main experiment.
-
Add the dilutions to the wells of the 96-well plate. Include wells with buffer only as a blank control.
-
Set your microplate reader to the same excitation and emission wavelengths used for your experimental fluorescent dye (e.g., for a Fluo-4 calcium assay, excitation ~485 nm, emission ~525 nm).
-
Measure the fluorescence intensity of each well.
-
Data Analysis: Subtract the average fluorescence of the blank wells from the fluorescence of the wells containing the antagonist. If you observe a concentration-dependent increase in fluorescence, your compound is autofluorescent at the assay wavelengths.
Troubleshooting & Mitigation Strategies:
| Observation | Potential Cause | Mitigation Strategy |
| Concentration-dependent increase in fluorescence in the absence of the assay fluorophore. | This compound is autofluorescent. | 1. Background Subtraction: If the autofluorescence is moderate and consistent, subtract the signal from a parallel "antagonist only" control from your experimental wells. 2. Use a Red-Shifted Dye: Switch to a fluorescent probe that excites and emits at longer wavelengths (e.g., red or far-red), as small molecule autofluorescence is often less pronounced in this region of the spectrum. 3. Optimize Filter Sets: If your plate reader allows, use narrower bandpass filters for emission to specifically detect your fluorophore's peak emission and minimize the collection of the antagonist's autofluorescence. |
Guide 2: Identifying and Addressing Fluorescence Quenching
If you observe a decrease in fluorescence that you suspect is not due to a biological effect, your this compound may be quenching the signal of your fluorescent dye.
Experimental Protocol: Fluorescence Quenching Control Assay
Objective: To determine if this compound quenches the fluorescence of your assay's dye.
Materials:
-
96-well black microplate
-
Your assay buffer
-
Your fluorescent dye (e.g., Fluo-4, free acid form) at the concentration used in your assay
-
This compound stock solution
-
Fluorescence microplate reader
Methodology:
-
Prepare a solution of your fluorescent dye in the assay buffer at the final concentration used in your experiments.
-
Prepare a serial dilution of this compound in the assay buffer.
-
In the wells of the microplate, add the fluorescent dye solution.
-
Add the serial dilutions of this compound to these wells. Include control wells with the fluorescent dye and buffer only (no antagonist).
-
Incubate for a short period (e.g., 15-30 minutes) at room temperature, protected from light.
-
Measure the fluorescence intensity using the appropriate excitation and emission wavelengths for your dye.
-
Data Analysis: Compare the fluorescence of the wells containing the antagonist to the control wells without the antagonist. A concentration-dependent decrease in fluorescence indicates quenching.
Troubleshooting & Mitigation Strategies:
| Observation | Potential Cause | Mitigation Strategy |
| Concentration-dependent decrease in fluorescence of the free dye. | This compound is quenching the fluorescence of the assay dye. | 1. Lower Dye Concentration: If possible, reduce the concentration of the fluorescent dye in your assay to minimize quenching effects. 2. Switch Fluorophore: Use a different fluorescent dye with a different chemical structure that may be less susceptible to quenching by your antagonist. 3. Consider a Non-Fluorescent Readout: If quenching is severe and cannot be mitigated, consider an alternative assay with a different detection method, such as a luminescence-based or label-free assay. |
Guide 3: Correcting for the Inner Filter Effect
The inner filter effect can be significant at higher concentrations of your antagonist. This guide provides a method to correct for this phenomenon.
Experimental Protocol: Inner Filter Effect Correction
Objective: To measure the absorbance of this compound at the excitation and emission wavelengths of your fluorophore and apply a correction factor.
Materials:
-
96-well clear microplate for absorbance measurements
-
96-well black microplate for fluorescence measurements
-
Your assay buffer
-
This compound stock solution
-
Your fluorescent dye
-
Microplate reader with both absorbance and fluorescence capabilities
Methodology:
-
Absorbance Measurement:
-
Prepare a serial dilution of this compound in your assay buffer in a clear 96-well plate.
-
Measure the absorbance spectrum of each concentration to determine the absorbance at the excitation (Aex) and emission (Aem) wavelengths of your fluorescent dye.
-
-
Fluorescence Measurement:
-
Perform your fluorescence assay as usual.
-
-
Data Correction:
-
Use the measured absorbance values to correct your fluorescence data using the following formula: F_corrected = F_observed * 10^((Aex + Aem) / 2)
-
Where F_corrected is the corrected fluorescence intensity, F_observed is the measured fluorescence intensity, Aex is the absorbance of the antagonist at the excitation wavelength, and Aem is the absorbance of the antagonist at the emission wavelength.
-
Mitigation Strategies:
| Observation | Potential Cause | Mitigation Strategy |
| High absorbance of the antagonist at the excitation or emission wavelengths. | Inner filter effect is likely occurring. | 1. Mathematical Correction: Apply the correction formula described above. 2. Reduce Antagonist Concentration: If the biological activity allows, use lower concentrations of the antagonist. 3. Use a Microplate Reader with Top and Bottom Reading Capabilities: For adherent cells, reading from the bottom can sometimes reduce the inner filter effect from the compound in the overlying media. |
Visualizing Experimental Workflows and Signaling Pathways
To aid in your experimental design and understanding of the biological context, the following diagrams are provided.
Caption: FPR1 Signaling Pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for identifying assay interference.
References
- 1. Buy this compound [smolecule.com]
- 2. AZ2158 is a more potent formyl peptide receptor 1 inhibitor than the commonly used peptide antagonists in abolishing neutrophil chemotaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of potent isoflavone-based formyl peptide receptor 1 (FPR1) antagonists and their effects in gastric cancer cell models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Ensuring Reproducibility in FPR1 Antagonist 1 Experiments
Welcome to the technical support center for "FPR1 antagonist 1." This resource is designed to assist researchers, scientists, and drug development professionals in achieving reproducible experimental results. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during common experimental assays involving this compound.
Calcium Mobilization Assay
Issue: No or weak inhibition of agonist-induced calcium flux by this compound.
| Possible Cause | Troubleshooting Step |
| Suboptimal Antagonist Concentration | Perform a dose-response curve to determine the optimal inhibitory concentration (IC50) of this compound. Pre-incubation time with the antagonist is critical; ensure a sufficient duration (e.g., 30 minutes) before adding the agonist.[1][2] |
| Antagonist Instability or Degradation | Prepare fresh solutions of this compound for each experiment. Assess the metabolic stability of the compound, as some antagonists can be unstable in biological media.[3] |
| Incorrect Agonist Concentration | The concentration of the FPR1 agonist (e.g., fMLF) used to stimulate the cells will affect the antagonist's apparent potency. Use an agonist concentration at or near its EC50 value for the calcium response to ensure a sensitive assay window for inhibition.[2] |
| Cell Health and Viability | Ensure cells are healthy and in the logarithmic growth phase. High cell passage numbers can lead to altered receptor expression and signaling. Perform a cell viability assay to rule out cytotoxicity of the antagonist.[1] |
| Low FPR1 Expression | Verify the expression level of FPR1 in your cell line using techniques like flow cytometry or Western blot. Low receptor expression will result in a weak signal and a reduced window for observing inhibition. |
Issue: High background signal or spontaneous calcium oscillations.
| Possible Cause | Troubleshooting Step |
| Cell Stress | Minimize cell handling steps and ensure gentle washing. Over-digestion with enzymes or harsh centrifugation can stress cells, leading to spontaneous signaling. |
| Contamination of Cell Culture | Regularly test cell cultures for mycoplasma contamination, which can affect cellular signaling pathways. |
| Dye Loading Issues | Optimize the concentration of the calcium-sensitive dye and the loading time and temperature. Incomplete de-esterification of the dye can lead to compartmentalization and high background. |
Chemotaxis Assay
Issue: this compound fails to inhibit cell migration towards an agonist.
| Possible Cause | Troubleshooting Step |
| Inappropriate Antagonist Concentration | Determine the IC50 for chemotaxis inhibition through a dose-response experiment. The effective concentration may differ from that required for other assays like calcium mobilization. |
| Suboptimal Agonist Concentration Gradient | Ensure a stable and optimal chemoattractant gradient is established in the Boyden chamber. A very strong agonist signal may overcome the inhibitory effect of the antagonist. Perform a dose-response for the agonist to find the peak migratory concentration. |
| Cell Activation during Isolation | Handle primary cells, such as neutrophils, gently during the isolation process to prevent premature activation, which can lead to desensitization of the receptor. |
| Serum in Assay Medium | Serum contains various chemoattractants that can cause non-specific cell migration and mask the effect of the FPR1 antagonist. Conduct the assay in a serum-free or low-serum medium. |
ERK Phosphorylation Assay (Western Blot)
Issue: No change in p-ERK levels upon treatment with this compound and agonist.
| Possible Cause | Troubleshooting Step |
| Incorrect Stimulation Time | ERK phosphorylation is often transient. Perform a time-course experiment (e.g., 0, 2, 5, 10, 15 minutes) after agonist stimulation to identify the peak phosphorylation time. |
| Serum Starvation | To reduce basal p-ERK levels, serum-starve the cells for at least 4 hours before antagonist pre-treatment and agonist stimulation. |
| Low Protein Loading or Poor Transfer | Ensure adequate protein concentration in your lysates and verify transfer efficiency by staining the membrane with Ponceau S before antibody incubation. |
| Antibody Quality | Use validated antibodies for both phosphorylated and total ERK. Ensure appropriate antibody dilutions and incubation times are used. It is recommended to probe for p-ERK first, then strip the membrane and probe for total ERK. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a competitive inhibitor that binds to the formyl peptide receptor 1 (FPR1), a G protein-coupled receptor (GPCR). By occupying the receptor's binding site, it prevents the binding of N-formylated peptides (agonists), thereby blocking the initiation of downstream signaling cascades that lead to cellular responses like chemotaxis, calcium mobilization, and superoxide production.
Q2: Which G protein is coupled to FPR1?
A2: FPR1 primarily couples to the pertussis toxin-sensitive Gαi subunit of the heterotrimeric G protein. Activation of FPR1 leads to the dissociation of the G protein into Gαi-GTP and Gβγ subunits, both of which can activate downstream effector molecules.
Q3: What are the key downstream signaling pathways activated by FPR1?
A3: Upon agonist binding, FPR1 activation initiates several signaling pathways, including:
-
Phospholipase C (PLC) Pathway: The Gβγ subunit activates PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).
-
MAPK/ERK Pathway: FPR1 activation can lead to the phosphorylation and activation of the mitogen-activated protein kinases ERK1/2.
-
PI3K Pathway: The phosphatidylinositol 3-kinase (PI3K) pathway can also be activated downstream of FPR1.
Q4: How can I be sure that the observed effects are specific to FPR1 inhibition?
A4: To ensure specificity, consider the following controls:
-
Use cells lacking FPR1: Employing a cell line that does not express FPR1 or using siRNA to knock down FPR1 expression can demonstrate that the antagonist's effect is dependent on the receptor.
-
Test against other related receptors: Evaluate the activity of this compound against other formyl peptide receptors (FPR2, FPR3) to check for selectivity, as some antagonists may have off-target effects at higher concentrations.
Q5: What are some common off-target effects to be aware of with small molecule antagonists?
A5: Small molecule drugs can sometimes interact with unintended biological targets, leading to off-target effects. For FPR1 antagonists, it's important to consider potential interactions with other GPCRs or cellular kinases. These off-target interactions can lead to unexpected biological responses and contribute to irreproducibility. Minimizing the dose of the antagonist to the lowest effective concentration can help reduce the likelihood of off-target effects.
Quantitative Data Summary
The following tables summarize typical inhibitory concentrations (IC50) for various FPR1 antagonists across different functional assays. Note that these values can vary depending on the specific experimental conditions, cell type, and agonist used.
Table 1: IC50 Values of Representative FPR1 Antagonists in Calcium Mobilization Assays
| Antagonist | Cell Type | Agonist (fMLF) Conc. | IC50 (µM) | Reference |
| Cyclosporin H | Human Monocytes | - | 0.1 | |
| Compound 24a (this compound) | FPR1-transfected HL-60 | - | 0.025 | |
| Boc-MLF | - | - | 0.63 | |
| Chenodeoxycholic acid (CDCA) | Human Monocytes | - | 40 |
Table 2: IC50 Values of Representative FPR1 Antagonists in Chemotaxis and Enzyme Release Assays
| Antagonist | Assay | Cell Type | IC50 (µM) | Reference |
| Compound 4 | Chemotaxis | Human Neutrophils | 0.024 | |
| N-19004 | Chemotaxis | THP-1 cells | 0.01 | |
| HCH6-1 | Superoxide Generation | Human Neutrophils | 0.32 | |
| HCH6-1 | Elastase Release | Human Neutrophils | 0.57 | |
| FPR1 antagonist 3 | Superoxide Generation | - | 0.33 | |
| FPR1 antagonist 3 | Elastase Release | - | 0.84 |
Experimental Protocols & Visualizations
FPR1 Signaling Pathway
The following diagram illustrates the primary signaling cascade initiated by the activation of FPR1.
References
- 1. Antagonism of Human Formyl Peptide Receptor 1 (FPR1) by Chromones and Related Isoflavones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portal.tpu.ru [portal.tpu.ru]
- 3. Development of potent isoflavone-based formyl peptide receptor 1 (FPR1) antagonists and their effects in gastric cancer cell models - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of FPR1 Antagonists for Validating Activity in Primary Human Neutrophils
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of "FPR1 antagonist 1" and other alternative antagonists, focusing on their validation in primary human neutrophils. The information presented is supported by experimental data to aid in the selection of the most appropriate compound for your research needs.
Introduction to FPR1 and its Antagonism
The N-formyl peptide receptor 1 (FPR1) is a G protein-coupled receptor (GPCR) predominantly expressed on the surface of immune cells, particularly neutrophils.[1] It plays a crucial role in the innate immune response by recognizing N-formylated peptides, which are released by bacteria or from damaged mitochondria.[1] Activation of FPR1 in neutrophils triggers a cascade of pro-inflammatory responses, including chemotaxis (directed cell migration), calcium mobilization, the production of reactive oxygen species (ROS), and the release of granular enzymes like elastase.[1][2]
FPR1 antagonists are compounds that bind to the receptor and block the binding of its agonists, thereby inhibiting the downstream signaling pathways.[1] This makes them valuable research tools for studying the role of FPR1 in inflammation and potential therapeutic agents for inflammatory diseases. This guide focuses on "this compound" (also known as compound 24a) and compares its activity with the well-established antagonist Cyclosporin H and other small-molecule inhibitors.
Comparative Analysis of FPR1 Antagonist Activity
The efficacy of FPR1 antagonists can be quantified by their ability to inhibit key neutrophil functions upon stimulation with an FPR1 agonist, typically the synthetic peptide N-formyl-methionyl-leucyl-phenylalanine (fMLP). The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.
Table 1: Comparative Potency (IC50) of FPR1 Antagonists in Primary Human Neutrophils
| Antagonist | Chemotaxis Inhibition (IC50) | Calcium Mobilization Inhibition (IC50) | Superoxide Production Inhibition (IC50) | Elastase Release Inhibition (IC50) |
| This compound (compound 24a) | ~24 nM | 25 nM | Not explicitly reported for primary neutrophils | Not explicitly reported for primary neutrophils |
| Cyclosporin H | Not consistently reported | ~80 nM | ~240 nM | ~450 nM |
| Compound 10 (Chromone derivative) | 24 nM | 120 nM | Not reported | Not reported |
| HCH6-1 | Not explicitly reported for chemotaxis | Not reported | 0.32 µM | 0.57 µM |
| Pyrazolidinone Carboxamide (cpd 11) | Not reported | Effective dampening of Ca2+ influx | 0.29 µM | 0.88 µM |
Note: IC50 values can vary depending on the specific experimental conditions, such as the concentration of the fMLP agonist used.
Signaling Pathways and Experimental Workflow
To understand the mechanism of action and the methods for validation, the following diagrams illustrate the FPR1 signaling pathway and a typical experimental workflow for antagonist validation.
Caption: FPR1 signaling pathway in human neutrophils.
Caption: Experimental workflow for validating FPR1 antagonist activity.
Detailed Experimental Protocols
The following are standardized protocols for key experiments to validate FPR1 antagonist activity in primary human neutrophils.
Isolation of Primary Human Neutrophils
-
Blood Collection: Collect whole blood from healthy donors into tubes containing an anticoagulant (e.g., EDTA or heparin).
-
Density Gradient Centrifugation: Layer the anticoagulated blood over a density gradient medium (e.g., Ficoll-Paque). Centrifuge to separate the different blood components.
-
Erythrocyte Lysis: After centrifugation, aspirate the plasma and mononuclear cell layer. The remaining layer containing neutrophils and erythrocytes is subjected to hypotonic lysis to remove red blood cells.
-
Washing: Wash the neutrophil pellet with a suitable buffer (e.g., PBS) to remove any remaining contaminants.
-
Cell Counting and Resuspension: Count the purified neutrophils and assess viability (e.g., using trypan blue exclusion). Resuspend the cells in an appropriate assay buffer at the desired concentration.
Chemotaxis Assay (Boyden Chamber Assay)
-
Chamber Preparation: Use a Boyden chamber or a 96-well chemotaxis plate with a porous membrane (typically 3-5 µm pores).
-
Loading Chemoattractant: Add fMLP (typically 1-10 nM) to the lower chamber of the plate.
-
Cell Treatment: Pre-incubate the isolated neutrophils with varying concentrations of the FPR1 antagonist or vehicle control for 30 minutes at room temperature.
-
Cell Seeding: Add the pre-treated neutrophils to the upper chamber of the plate.
-
Incubation: Incubate the plate at 37°C in a humidified incubator for 60-90 minutes to allow for cell migration.
-
Quantification: After incubation, quantify the number of neutrophils that have migrated to the lower chamber. This can be done by cell counting with a hemocytometer or by using a fluorescent dye that binds to DNA (e.g., CyQuant).
-
Data Analysis: Plot the number of migrated cells against the antagonist concentration to determine the IC50 value.
Calcium Mobilization Assay
-
Cell Loading: Incubate the isolated neutrophils with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in the dark.
-
Washing: Wash the cells to remove excess dye.
-
Antagonist Pre-incubation: Pre-incubate the dye-loaded neutrophils with different concentrations of the FPR1 antagonist or vehicle control.
-
Baseline Measurement: Measure the baseline fluorescence of the cell suspension using a fluorometer or a plate reader with kinetic reading capabilities.
-
Stimulation and Measurement: Add fMLP (typically 5-100 nM) to the cell suspension and immediately begin recording the change in fluorescence over time. The increase in fluorescence corresponds to an increase in intracellular calcium concentration.
-
Data Analysis: Determine the peak fluorescence intensity for each antagonist concentration and normalize it to the response with fMLP alone. Plot the normalized response against the antagonist concentration to calculate the IC50.
Superoxide Production (ROS) Assay
-
Cell Preparation: Resuspend the isolated neutrophils in a suitable buffer (e.g., HBSS).
-
Antagonist Pre-incubation: Pre-incubate the neutrophils with various concentrations of the FPR1 antagonist or vehicle control.
-
Detection Reagent: Add a detection reagent for superoxide, such as cytochrome c or a luminol-based chemiluminescence substrate.
-
Stimulation: Initiate the reaction by adding fMLP (typically 100 nM - 1 µM).
-
Measurement: Measure the change in absorbance (for cytochrome c reduction) or luminescence over time using a plate reader.
-
Data Analysis: Calculate the rate of superoxide production for each antagonist concentration and normalize it to the fMLP-only control. Determine the IC50 from the dose-response curve.
Elastase Release Assay
-
Cell Treatment: Pre-incubate isolated neutrophils with cytochalasin B (to enhance degranulation) followed by the addition of varying concentrations of the FPR1 antagonist or vehicle control.
-
Stimulation: Stimulate the neutrophils with fMLP (typically 100 nM) and incubate at 37°C.
-
Pellet Cells: After incubation, centrifuge the samples to pellet the cells.
-
Supernatant Collection: Carefully collect the supernatant, which contains the released elastase.
-
Enzyme Activity Measurement: Add a specific colorimetric or fluorogenic elastase substrate to the supernatant.
-
Measurement: Measure the change in absorbance or fluorescence over time using a plate reader.
-
Data Analysis: The rate of substrate cleavage is proportional to the amount of elastase released. Normalize the activity to the fMLP-only control and calculate the IC50 from the dose-response curve.
Conclusion
This guide provides a framework for the comparative validation of "this compound" and other FPR1 inhibitors in primary human neutrophils. The provided data and protocols offer a starting point for researchers to design and execute experiments to characterize the activity of these compounds. The choice of the most suitable antagonist will depend on the specific research question, the required potency, and the specific neutrophil function being investigated.
References
A Comparative Guide to FPR1 Inhibition: "FPR1 Antagonist 1" versus Cyclosporin H
For researchers and professionals in drug development, selecting the appropriate antagonist is crucial for investigating the physiological and pathological roles of the Formyl Peptide Receptor 1 (FPR1). FPR1, a G protein-coupled receptor, is a key player in the innate immune response, mediating chemotaxis and activation of phagocytes. This guide provides an objective comparison of two FPR1 antagonists: the novel small molecule "FPR1 antagonist 1" and the well-established cyclic peptide, Cyclosporin H.
Quantitative Comparison of Inhibitory Activity
The inhibitory potency of "this compound" and Cyclosporin H against FPR1 has been evaluated in various functional assays. The following table summarizes their reported IC50 and Ki values, providing a direct comparison of their efficacy.
| Assay Type | "this compound" | Cyclosporin H | Assay Description |
| fMLF-induced Calcium Mobilization | IC50: 25 nM[1] | IC50: ~120 nM[2][3] | Measures the inhibition of the transient increase in intracellular calcium in FPR1-expressing cells (e.g., FPR1-HL60 or human neutrophils) upon stimulation with the FPR1 agonist fMLF. |
| Radioligand Binding Assay | Ki: ~100 nM[3] | IC50: 100 nM[4] | Determines the antagonist's ability to displace a radiolabeled ligand (e.g., [3H]fMLF) from FPR1 in cell membrane preparations. |
| fMLF-induced NADPH Oxidase Activity | Not Available | IC50: 472 nM | Assesses the inhibition of superoxide production by NADPH oxidase in neutrophils stimulated with fMLF. |
| RE-04-001-induced NADPH Oxidase Activity | Not Available | IC50: 28 nM | Measures the inhibition of NADPH oxidase activity in neutrophils stimulated with the specific FPR1 agonist RE-04-001. |
| fMLF-induced Chemotaxis | Not Available | Significantly inhibits | Evaluates the antagonist's ability to block the directed migration of neutrophils towards a gradient of the chemoattractant fMLF. |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanisms of action and the experimental setups used for evaluation, the following diagrams illustrate the FPR1 signaling pathway and a typical experimental workflow.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of "this compound" and Cyclosporin H.
Intracellular Calcium Mobilization Assay
This assay measures the ability of an antagonist to block the fMLF-induced release of intracellular calcium stores.
-
Cell Preparation:
-
Human promyelocytic leukemia HL-60 cells stably transfected with human FPR1 (FPR1-HL60 cells) are cultured in RPMI 1640 medium supplemented with 10% heat-inactivated fetal bovine serum, antibiotics, and a selection agent (e.g., G418).
-
Alternatively, human neutrophils can be isolated from the peripheral blood of healthy donors using density gradient centrifugation.
-
Cells are harvested, washed, and resuspended in a buffered salt solution (e.g., Hanks' Balanced Salt Solution with HEPES).
-
-
Dye Loading:
-
Cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM (acetoxymethyl ester), typically at a concentration of 1-5 µM for 30-60 minutes at 37°C. Probenecid may be included to prevent dye leakage.
-
-
Assay Procedure:
-
After loading, cells are washed to remove extracellular dye and resuspended in the assay buffer.
-
The cell suspension is placed in a fluorometer cuvette or a microplate well.
-
The antagonist ("this compound" or Cyclosporin H) at various concentrations is added to the cells and incubated for a short period (e.g., 5-30 minutes) at room temperature.
-
The baseline fluorescence is recorded. The FPR1 agonist, fMLF (typically at a final concentration of 1-10 nM), is then added to stimulate calcium release.
-
Fluorescence is monitored over time. For Fura-2, the ratio of fluorescence emission at 510 nm with excitation at 340 nm and 380 nm is recorded.
-
-
Data Analysis:
-
The change in fluorescence intensity or ratio upon agonist addition is calculated.
-
The percentage of inhibition by the antagonist is determined relative to the response in the absence of the antagonist.
-
IC50 values are calculated by fitting the dose-response data to a sigmoidal curve using non-linear regression analysis.
-
Neutrophil Chemotaxis Assay (Boyden Chamber)
This assay assesses the ability of an antagonist to inhibit the directed migration of neutrophils towards a chemoattractant.
-
Cell and Reagent Preparation:
-
Human neutrophils are isolated from healthy donors as described above.
-
The isolated neutrophils are resuspended in a suitable assay medium (e.g., serum-free RPMI).
-
A solution of the chemoattractant, fMLF (typically 1-10 nM), is prepared in the assay medium.
-
Serial dilutions of the antagonist ("this compound" or Cyclosporin H) are prepared.
-
-
Assay Setup:
-
The fMLF solution is added to the lower wells of a Boyden chamber (or a Transwell® plate).
-
A microporous membrane (typically with 5.0 µm pores) is placed over the lower wells.
-
The neutrophil suspension is pre-incubated with the desired concentrations of the antagonist or vehicle control for approximately 15 minutes.
-
The neutrophil suspension is then added to the upper wells of the chamber.
-
-
Incubation and Analysis:
-
The chamber is incubated at 37°C in a humidified incubator with 5% CO2 for 60-90 minutes to allow for cell migration.
-
After incubation, the non-migrated cells on the upper surface of the membrane are carefully removed.
-
The membrane is fixed and stained (e.g., with Diff-Quik or a similar stain).
-
The number of neutrophils that have migrated to the lower side of the membrane is counted in several high-power fields using a light microscope.
-
-
Data Analysis:
-
The chemotactic index is calculated as the number of migrated cells in the presence of the chemoattractant divided by the number of randomly migrated cells (in the absence of a chemoattractant).
-
The percentage of inhibition of chemotaxis by the antagonist is calculated relative to the migration with fMLF alone.
-
Radioligand Binding Assay
This assay directly measures the affinity of an antagonist for the FPR1 receptor by assessing its ability to compete with a radiolabeled ligand.
-
Membrane Preparation:
-
FPR1-expressing cells (e.g., transfected cell lines or neutrophils) are harvested and homogenized in a cold lysis buffer.
-
The homogenate is centrifuged to pellet the cell membranes. The membrane pellet is washed and resuspended in a binding buffer.
-
-
Binding Reaction:
-
The assay is typically performed in a 96-well plate format.
-
To each well, the following are added: the cell membrane preparation, a fixed concentration of a radiolabeled FPR1 ligand (e.g., [3H]fMLF), and varying concentrations of the unlabeled antagonist ("this compound" or Cyclosporin H).
-
To determine non-specific binding, a high concentration of an unlabeled FPR1 agonist is added to a set of wells.
-
The plate is incubated, typically for 60 minutes at 30°C, to allow the binding to reach equilibrium.
-
-
Separation and Detection:
-
The reaction is terminated by rapid filtration through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
The filters are washed with ice-cold buffer to remove any unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined from a competition curve.
-
The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.
-
Conclusion
Cyclosporin H, while less potent in some assays, is a well-characterized antagonist that has been used in numerous in vitro and in vivo studies. Its broader characterization may make it a suitable tool for certain experimental contexts.
The choice between "this compound" and Cyclosporin H will depend on the specific requirements of the research. For studies requiring high potency and potentially greater selectivity, "this compound" appears to be a promising candidate. For researchers seeking a more extensively documented tool compound with a large body of existing literature, Cyclosporin H remains a viable option. Further head-to-head comparative studies across a range of functional assays would be beneficial to fully delineate the pharmacological profiles of these two important FPR1 antagonists.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Antagonism of Human Formyl Peptide Receptor 1 (FPR1) by Chromones and Related Isoflavones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antagonism of human formyl peptide receptor 1 (FPR1) by chromones and related isoflavones - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating In Vivo Inflammation Research: A Comparative Guide to FPR1 Antagonists
For researchers and drug development professionals investigating inflammatory pathways, the choice of a selective and potent Formyl Peptide Receptor 1 (FPR1) antagonist is critical. This guide provides an objective comparison of the widely used, commercially available antagonist Boc-MLF against more specific and potent alternatives, exemplified by Cyclosporin H, to inform experimental design in in vivo inflammation studies.
The Formyl Peptide Receptor 1 (FPR1) is a G protein-coupled receptor predominantly expressed on neutrophils and other immune cells. It plays a pivotal role in orchestrating the innate immune response by recognizing N-formylated peptides released from bacteria and damaged mitochondria, leading to chemotaxis, degranulation, and the production of reactive oxygen species (ROS) at sites of inflammation.[1] Consequently, antagonism of FPR1 is a key strategy for modulating inflammatory responses in various disease models.
This guide will delve into a detailed comparison of Boc-MLF, a classical FPR1 antagonist, with Cyclosporin H, a more specific and potent inhibitor. We will present key performance data in tabular format, provide detailed experimental protocols for essential in vitro and in vivo assays, and visualize the underlying signaling pathways and experimental workflows.
At a Glance: Boc-MLF vs. Specific FPR1 Antagonists
| Feature | Boc-MLF (Boc-1) | Cyclosporin H (CsH) |
| Primary Target | FPR1 | FPR1 |
| Specificity | Less specific, inhibits FPR2 at higher concentrations.[2] | Highly specific for FPR1.[2] |
| Potency (IC50) | fMLF-induced superoxide production: ~0.63 µM. | Inhibition of fMLF binding: ~5.4 x 10-7 M.[2] |
| Mechanism of Action | Competitive antagonist. | Competitive antagonist. |
| In Vivo Efficacy | Demonstrates anti-inflammatory effects in various models. | Potent anti-inflammatory effects in in vivo models. |
| Considerations | Potential for off-target effects via FPR2 modulation. | More potent and specific, but availability and cost may be factors. |
Delving Deeper: Performance in Key In Vitro Assays
To further differentiate these antagonists, their performance in key functional assays is summarized below. These assays are fundamental for characterizing the efficacy and potency of FPR1 inhibitors before progressing to in vivo models.
| In Vitro Assay | Boc-MLF | Cyclosporin H |
| fMLF-Induced Calcium Mobilization | Inhibits | Potently inhibits |
| fMLF-Induced Superoxide Production | IC50 of approximately 0.63 µM | Potently inhibits |
| fMLF-Induced Neutrophil Chemotaxis | Inhibits | Potently inhibits |
The Upstream Regulator: FPR1 Signaling Pathway
Understanding the signaling cascade initiated by FPR1 activation is crucial for interpreting the effects of its antagonists. Upon ligand binding, FPR1 activates heterotrimeric G proteins, leading to the dissociation of Gα and Gβγ subunits. This initiates a cascade of downstream signaling events, including the activation of Phospholipase C (PLC), Phosphoinositide 3-kinase (PI3K), and Mitogen-Activated Protein Kinase (MAPK) pathways.[3] These pathways culminate in the primary cellular responses of chemotaxis, degranulation, and superoxide production.
Caption: FPR1 Signaling Cascade.
Experimental Corner: Protocols for In Vitro and In Vivo Assessment
In Vitro Assay Protocols
1. fMLF-Induced Neutrophil Chemotaxis Assay (Boyden Chamber)
This assay measures the directed migration of neutrophils towards a chemoattractant gradient.
-
Cell Preparation: Isolate human or murine neutrophils from whole blood using density gradient centrifugation. Resuspend cells in a suitable buffer (e.g., HBSS with 0.1% BSA) to a concentration of 1-2 x 10^6 cells/mL.
-
Antagonist Pre-incubation: Incubate the neutrophil suspension with varying concentrations of the FPR1 antagonist (e.g., Boc-MLF or Cyclosporin H) or vehicle control for 15-30 minutes at 37°C.
-
Assay Setup:
-
Add fMLF (typically 10 nM) to the lower wells of a Boyden chamber.
-
Place a polycarbonate membrane (typically 3-5 µm pore size) over the lower wells.
-
Add the pre-incubated neutrophil suspension to the upper wells.
-
-
Incubation: Incubate the chamber at 37°C in a humidified incubator with 5% CO2 for 60-90 minutes.
-
Quantification: After incubation, remove non-migrated cells from the top of the membrane. Fix and stain the migrated cells on the underside of the membrane. Count the number of migrated cells per high-power field using a microscope.
2. fMLF-Induced Calcium Mobilization Assay
This assay measures the transient increase in intracellular calcium concentration upon FPR1 activation.
-
Cell Preparation and Loading: Isolate neutrophils as described above. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.
-
Antagonist Pre-incubation: Pre-incubate the dye-loaded neutrophils with the FPR1 antagonist or vehicle for 15-30 minutes at 37°C.
-
Measurement:
-
Transfer the cell suspension to a fluorometer cuvette or a microplate.
-
Establish a baseline fluorescence reading.
-
Inject fMLF (typically 100 nM) and record the change in fluorescence over time.
-
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration.
3. fMLF-Induced Superoxide Production Assay (Cytochrome c Reduction)
This assay quantifies the production of superoxide anions by activated neutrophils.
-
Cell Preparation: Isolate neutrophils as described previously.
-
Assay Setup: In a 96-well plate, add neutrophils, cytochrome c, and the FPR1 antagonist or vehicle.
-
Activation: Initiate the reaction by adding fMLF (typically 1 µM).
-
Measurement: Immediately measure the change in absorbance at 550 nm over time using a microplate reader. The reduction of cytochrome c by superoxide results in an increase in absorbance.
-
Data Analysis: Calculate the rate of superoxide production from the change in absorbance.
In Vivo Inflammation Model Protocol
Thioglycollate-Induced Peritonitis in Mice
This is a widely used model of sterile inflammation to assess the in vivo efficacy of anti-inflammatory compounds.
-
Animals: Use 8-12 week old mice (e.g., C57BL/6 strain).
-
Antagonist Administration: Administer the FPR1 antagonist (e.g., Boc-MLF or Cyclosporin H) or vehicle control via a suitable route (e.g., intraperitoneal or intravenous injection) at a pre-determined time before the inflammatory challenge. Dosages should be optimized based on pilot studies.
-
Induction of Peritonitis: Inject 1 mL of sterile 3% thioglycollate broth intraperitoneally into each mouse.
-
Inflammatory Response Assessment (typically 4-24 hours post-injection):
-
Euthanize the mice and perform a peritoneal lavage by injecting and then withdrawing 5-10 mL of sterile PBS into the peritoneal cavity.
-
Collect the peritoneal lavage fluid.
-
-
Analysis:
-
Cell Infiltration: Determine the total number of leukocytes in the lavage fluid using a hemocytometer. Perform differential cell counts (neutrophils, macrophages) using cytospin preparations stained with a Romanowsky-type stain or by flow cytometry.
-
Cytokine Levels: Measure the concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the cell-free supernatant of the lavage fluid using ELISA or a multiplex cytokine array.
-
Caption: In Vitro to In Vivo Workflow.
Conclusion
The selection of an appropriate FPR1 antagonist is paramount for the success of in vivo inflammation studies. While Boc-MLF has been a valuable tool, its potential for off-target effects at higher concentrations necessitates careful interpretation of results. For researchers seeking higher specificity and potency, antagonists such as Cyclosporin H offer a more refined approach to dissecting the role of FPR1 in inflammatory processes. This guide provides the foundational information and experimental frameworks to aid in the selection and validation of the most suitable FPR1 antagonist for your research needs, ultimately leading to more robust and reproducible in vivo data.
References
- 1. The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclosporin H, Boc-MLF and Boc-FLFLF are antagonists that preferentially inhibit activity triggered through the formyl peptide receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
Comparative Analysis of FPR1 Antagonist Cross-Reactivity
An Objective Guide for Researchers and Drug Development Professionals on the Selectivity of Formyl Peptide Receptor 1 (FPR1) Antagonists
This guide provides a comparative overview of the cross-reactivity profiles of two prominent FPR1 antagonists: the naturally derived Cyclosporin H and the synthetic small molecule AZ2158. While a comprehensive screening against a full panel of G-protein coupled receptors (GPCRs) is not publicly available for these compounds, this document synthesizes the existing data on their selectivity, particularly concerning the closely related Formyl Peptide Receptor 2 (FPR2). The information presented herein is intended to assist researchers in selecting the appropriate tool compound for their studies on FPR1-mediated signaling and inflammation.
Introduction to FPR1 Antagonists
The Formyl Peptide Receptor 1 (FPR1) is a G-protein coupled receptor that plays a critical role in the innate immune response by recognizing N-formylated peptides from bacteria and mitochondria. Its activation on phagocytes, such as neutrophils, triggers a cascade of pro-inflammatory responses including chemotaxis, degranulation, and the production of reactive oxygen species (ROS). Consequently, FPR1 has emerged as a significant therapeutic target for a variety of inflammatory diseases. The development of selective FPR1 antagonists is a key strategy to modulate these responses. This guide focuses on two such antagonists:
-
Cyclosporin H (CsH): A cyclic peptide of fungal origin, known for its potent and selective antagonism of FPR1. However, its selectivity can be concentration-dependent.
-
AZ2158: A small molecule antagonist designed for high potency and selectivity for FPR1.
Quantitative Comparison of Antagonist Activity
The following table summarizes the available quantitative data on the inhibitory activities of Cyclosporin H and AZ2158. The data is primarily focused on their effects on FPR1 and FPR2, reflecting the most common cross-reactivity concern.
| Antagonist | Target Receptor | Assay Type | Agonist | Cell Type | IC50 (nM) | Citation(s) |
| AZ2158 | FPR1 | NADPH Oxidase Activity | fMLF | Human Neutrophils | 6 | [1] |
| FPR1 | NADPH Oxidase Activity | RE-04-001 | Human Neutrophils | 7 | [1] | |
| FPR1 | β-arrestin Recruitment | fMLF | CHO cells | ~10 (70% reduction) | [1] | |
| FPR2 | Chemotaxis | WKYMVM | Human Neutrophils | No inhibitory effect | [1] | |
| Cyclosporin H | FPR1 | NADPH Oxidase Activity | fMLF | Human Neutrophils | 472 | [1] |
| FPR1 | NADPH Oxidase Activity | RE-04-001 | Human Neutrophils | 28 | ||
| FPR1 | Calcium Mobilization | fMLF | Neutrophils | Inhibited | ||
| FPR2 | Calcium Mobilization | WKYMVM | Neutrophils | No inhibitory effect |
Note: The selectivity of Cyclosporin H for FPR1 is dose-dependent, with cross-reactivity for FPR2 observed at higher micromolar concentrations. AZ2158 demonstrates a higher degree of selectivity for FPR1 over FPR2 in the functional assays presented.
Signaling Pathways and Experimental Workflows
To understand the context of the experimental data, it is crucial to visualize the signaling pathways involved and the workflows of the assays used to determine antagonist activity.
FPR1 Signaling Pathway
Activation of FPR1 by agonists like fMLF initiates a signaling cascade through Gαi, leading to downstream effects such as calcium mobilization, MAP kinase activation, and ultimately, cellular responses like chemotaxis and superoxide production.
Caption: FPR1 Signaling Pathway.
Experimental Workflow: GPCR Cross-Reactivity Screening
A typical workflow to assess the cross-reactivity of a compound involves both binding and functional assays against a panel of GPCRs.
Caption: GPCR Cross-Reactivity Screening Workflow.
Selectivity Profile of AZ2158
Based on the available data, the selectivity profile of AZ2158 shows potent antagonism at FPR1 with minimal to no activity at FPR2.
Caption: Selectivity Profile of AZ2158.
Experimental Protocols
The following are representative protocols for assays commonly used to determine the potency and selectivity of FPR1 antagonists.
Radioligand Binding Assay (Competitive Inhibition)
This protocol is a representative method for determining the binding affinity (Ki) of a test antagonist for FPR1.
Objective: To measure the ability of an antagonist to compete with a radiolabeled ligand for binding to FPR1.
Materials:
-
Cell membranes from cells expressing human FPR1 (e.g., transfected CHO or HL-60 cells).
-
Radioligand: [³H]fMLF.
-
Test Antagonist (e.g., Cyclosporin H or AZ2158) at various concentrations.
-
Non-specific binding control: High concentration of unlabeled fMLF (e.g., 1 µM).
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well plates.
-
Glass fiber filters (e.g., GF/C, pre-soaked in 0.3% polyethyleneimine).
-
Scintillation fluid and counter.
Procedure:
-
Membrane Preparation: Thaw the frozen cell membrane aliquots on ice and resuspend in binding buffer. Determine the protein concentration.
-
Assay Setup: In a 96-well plate, add the following to a final volume of 250 µL:
-
150 µL of cell membrane suspension (typically 5-20 µg of protein).
-
50 µL of test antagonist at various concentrations (or vehicle for total binding, or unlabeled fMLF for non-specific binding).
-
50 µL of [³H]fMLF at a concentration close to its Kd (e.g., 0.4 nM).
-
-
Incubation: Incubate the plate at 4°C for 60 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters four times with ice-cold wash buffer to separate bound from free radioligand.
-
Counting: Dry the filters, add scintillation fluid, and count the radioactivity in a scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the log concentration of the test antagonist.
-
Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calcium Mobilization Functional Assay
This protocol describes a method to measure the functional antagonism of FPR1 by assessing the inhibition of agonist-induced intracellular calcium release.
Objective: To determine the IC50 of an antagonist in blocking the fMLF-induced calcium flux in FPR1-expressing cells.
Materials:
-
FPR1-expressing cells (e.g., differentiated HL-60 cells or FPR1-transfected CHO cells).
-
Cell culture medium (e.g., RPMI 1640 with 10% FBS).
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium.
-
FPR1 agonist: fMLF.
-
Test Antagonist (e.g., Cyclosporin H or AZ2158).
-
96-well black, clear-bottom plates.
-
Fluorescence plate reader with kinetic reading capabilities.
Procedure:
-
Cell Preparation: Seed the FPR1-expressing cells into the 96-well plate and culture overnight. For suspension cells like HL-60, they can be used directly after differentiation.
-
Dye Loading:
-
Wash the cells with Assay Buffer.
-
Load the cells with the calcium-sensitive dye (e.g., 1-5 µM Fura-2 AM) in Assay Buffer for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with Assay Buffer to remove excess dye.
-
-
Antagonist Pre-incubation: Add the test antagonist at various concentrations to the wells and incubate for 10-30 minutes at room temperature.
-
Measurement:
-
Place the plate in the fluorescence plate reader and establish a stable baseline fluorescence reading.
-
Inject the FPR1 agonist fMLF (at a concentration that gives a submaximal response, e.g., EC80) into the wells.
-
Immediately begin kinetic measurement of the fluorescence intensity over time (typically for 2-3 minutes). The change in fluorescence corresponds to the change in intracellular calcium concentration.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the response of the agonist-only control (100%) and the no-agonist control (0%).
-
Plot the percentage of inhibition against the log concentration of the antagonist.
-
Determine the IC50 value using non-linear regression.
-
Conclusion
The selection of an appropriate FPR1 antagonist is critical for the specific modulation of this receptor in research and therapeutic development. Based on the currently available data, AZ2158 appears to offer a higher degree of selectivity for FPR1 over FPR2 compared to Cyclosporin H , particularly in functional assays. However, researchers should be mindful that the cross-reactivity profile of these compounds against a broader range of GPCRs has not been extensively published. The experimental protocols provided in this guide offer a framework for the in-house validation and characterization of these and other FPR1 antagonists to ensure their suitability for specific experimental contexts.
References
Efficacy comparison of "FPR1 antagonist 1" and other dipeptide antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of "FPR1 antagonist 1" and other notable dipeptide antagonists targeting the Formyl Peptide Receptor 1 (FPR1). FPR1 is a G protein-coupled receptor that plays a critical role in the innate immune response, making it a significant target for therapeutic intervention in a variety of inflammatory diseases. The following sections present a comprehensive overview of the comparative potency of these antagonists, supported by experimental data, detailed protocols, and visual diagrams of the associated signaling pathways and experimental workflows.
Comparative Efficacy of FPR1 Antagonists
The antagonistic potency of various dipeptide inhibitors of FPR1 is typically evaluated through their ability to block the functional responses induced by FPR1 agonists, such as N-formylmethionyl-leucyl-phenylalanine (fMLF). Key performance indicators include the half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki). The data presented below has been compiled from multiple studies to provide a comparative overview.
| Antagonist | Assay Type | Cell Type | Agonist | IC50 | Ki | Reference |
| This compound (Compound 24a) | Superoxide Anion Generation | Human Neutrophils | fMLF | 0.12 µM | - | [1] |
| Elastase Release | Human Neutrophils | fMLF | 0.37 µM | - | [1] | |
| Cell Migration Inhibition | - | - | 25 nM | - | [2][3][4] | |
| HCH6-1 | Superoxide Anion Generation | Human Neutrophils | fMLF | 0.32 µM | - | |
| Elastase Release | Human Neutrophils | fMLF | 0.57 µM | - | ||
| Tryptophan-containing dipeptide (Compound 3) | Superoxide Anion Generation | Human Neutrophils | fMLF | 0.23 µM | - | |
| Elastase Release | Human Neutrophils | fMLF | 0.60 µM | - | ||
| Boc-Phe-dLeu-Phe-dLeu-Phe (Boc-FLFLF) | NADPH Oxidase Activity | Mouse Bone Marrow-Derived Neutrophils | fMIFL | ~958 nM | - | |
| N-19004 | FITC-fMLF Binding Inhibition | THP-1 Cells | FITC-fMLF | 68.9 nM | - | |
| Chemotaxis Inhibition | THP-1 Cells | CCL2 | 10.0 nM | - |
Note: The presented IC50 and Ki values are highly dependent on the specific experimental conditions, including cell type, agonist concentration, and assay methodology. Direct comparison between different studies should be made with caution.
Key Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess the efficacy of FPR1 antagonists.
Calcium Mobilization Assay
This assay measures the ability of an antagonist to inhibit the transient increase in intracellular calcium ([Ca2+]i) induced by an FPR1 agonist.
Protocol:
-
Cell Preparation: Human neutrophils or FPR1-transfected cell lines (e.g., HL-60 cells) are suspended in a buffer such as Hanks' Balanced Salt Solution (HBSS) containing 10 mM HEPES.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, at a final concentration of 1.25 µg/mL and incubated in the dark at 37°C for 30 minutes.
-
Washing: After incubation, the cells are washed to remove excess dye and resuspended in fresh buffer.
-
Assay Plate Preparation: The cell suspension is aliquoted into a 96-well microtiter plate.
-
Antagonist Pre-incubation: The cells are pre-incubated with varying concentrations of the test antagonist for 5-30 minutes at room temperature.
-
Agonist Stimulation: An FPR1 agonist (e.g., 5 nM fMLF) is added to the wells.
-
Fluorescence Measurement: Changes in fluorescence are monitored over time using a fluorometer with excitation and emission wavelengths appropriate for the dye (e.g., λex = 485 nm, λem = 538 nm for Fluo-4). The maximum change in fluorescence is used to determine the response.
-
Data Analysis: The antagonist's IC50 value is calculated by performing a nonlinear regression analysis of the dose-response curve.
Chemotaxis Assay
This assay assesses the ability of an antagonist to block the directed migration of cells towards a chemoattractant.
Protocol:
-
Cell Preparation: Human neutrophils are suspended in a suitable buffer containing a low concentration of serum.
-
Antagonist Pre-incubation: The cells are pre-incubated with different concentrations of the antagonist or vehicle (DMSO) for 30 minutes at room temperature.
-
Chemotaxis Chamber Setup: A chemotaxis chamber, such as a 96-well ChemoTx chamber, is used. The lower wells are filled with a chemoattractant (e.g., fMLF), and the pre-incubated cells are added to the upper wells, which are separated by a filter membrane.
-
Incubation: The chamber is incubated to allow cell migration towards the chemoattractant.
-
Quantification of Migrated Cells: The number of cells that have migrated to the lower wells is quantified. This can be done by measuring ATP in the cell lysates using a luminescence-based assay.
-
Data Analysis: A standard curve is used to convert luminescence measurements to the absolute number of migrated cells. The IC50 value for the antagonist is determined from the dose-response curve.
Ligand Binding Assay
This assay measures the ability of an antagonist to compete with a labeled ligand for binding to FPR1.
Protocol:
-
Cell Preparation: FPR1-expressing cells (e.g., FPR1-HL60 or FPR1-RBL cells) are used.
-
Competition Reaction: The cells are incubated with a fixed concentration of a fluorescently labeled FPR1 ligand (e.g., WKYMVm-FITC) in the presence of increasing concentrations of the unlabeled antagonist.
-
Incubation: The reaction is allowed to reach equilibrium.
-
Fluorescence Detection: The amount of bound fluorescent ligand is measured using a flow cytometer or a fluorescence plate reader.
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the fluorescent ligand binding (IC50) is determined. The inhibitor constant (Ki) can then be calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and dissociation constant (Kd) of the labeled ligand.
Visualizing Molecular Interactions and Processes
To better understand the underlying mechanisms, the following diagrams illustrate the FPR1 signaling pathway and a typical experimental workflow for antagonist screening.
Caption: FPR1 Signaling Pathway and Points of Antagonist Intervention.
Caption: High-Throughput Screening Workflow for FPR1 Antagonists.
References
Comparative Analysis of In Vitro Potency: FPR1 Antagonist 1 Versus Other Small Molecule Inhibitors
For Researchers, Scientists, and Drug Development Professionals: A Guide to the In Vitro Efficacy of Small Molecule FPR1 Antagonists
This guide provides a comparative overview of the in vitro potency of "FPR1 antagonist 1" against a panel of other small molecule inhibitors targeting the Formyl Peptide Receptor 1 (FPR1). The data presented is curated from publicly available experimental findings to assist researchers in selecting appropriate compounds for their studies.
Data Summary of In Vitro Potency
The following table summarizes the in vitro potency of various small molecule FPR1 antagonists, with a focus on their half-maximal inhibitory concentration (IC50) and binding affinity (Ki) values as determined by common biochemical and cell-based assays. "this compound" is highlighted for direct comparison.
| Compound Name | Compound Class | Assay Type | Cell Line/System | IC50 (nM) | Ki (nM) | Reference |
| This compound (Compound 24a) | Isoflavone-based | Calcium Mobilization | Not Specified | 25 | Not Reported | [1] |
| ICT12035 | Pyrazole | Calcium Mobilization | Not Specified | 30 | Not Reported | [2][3][4] |
| AZ-2158 | Not Specified | NADPH Oxidase Activity (fMLF-induced) | Human Neutrophils | 6 | Not Reported | [5] |
| AZ-2158 | Not Specified | NADPH Oxidase Activity (RE-04-001-induced) | Human Neutrophils | 7 | Not Reported | |
| Cyclosporin H | Cyclic Peptide | NADPH Oxidase Activity (fMLF-induced) | Human Neutrophils | 472 | Not Reported | |
| Cyclosporin H | Cyclic Peptide | NADPH Oxidase Activity (RE-04-001-induced) | Human Neutrophils | 28 | Not Reported | |
| Compound 10 | Chromone | Calcium Mobilization | FPR1-HL60 cells | Not Reported | ~100 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the critical evaluation of the presented data.
Calcium Mobilization Assay
This assay measures the ability of an antagonist to inhibit the increase in intracellular calcium concentration induced by an FPR1 agonist (e.g., fMLF).
-
Cell Culture and Preparation : Human promyelocytic leukemia HL-60 cells stably transfected with human FPR1 (FPR1-HL60) are cultured in RPMI 1640 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), 10 mM HEPES, 100 µg/ml streptomycin, and 100 U/ml penicillin.
-
Fluorescent Dye Loading : Cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, at a final concentration of 1.25 µg/mL in Hank's Balanced Salt Solution (HBSS) without calcium and magnesium for 30-45 minutes at 37°C in the dark.
-
Antagonist Pre-incubation : The dye-loaded cells are washed and resuspended in HBSS. The cells are then pre-incubated with varying concentrations of the test antagonist or vehicle control for 5-30 minutes at room temperature.
-
Agonist Stimulation and Measurement : The cells are then stimulated with a known FPR1 agonist, such as N-formyl-methionyl-leucyl-phenylalanine (fMLF), typically at a concentration of 5 nM. The change in fluorescence intensity, corresponding to the intracellular calcium concentration, is measured immediately using a fluorometer with excitation and emission wavelengths appropriate for the dye (e.g., 485 nm excitation and 525 nm emission for Fluo-4).
-
Data Analysis : The antagonist's potency is determined by calculating the IC50 value from the dose-response curve, which represents the concentration of the antagonist that inhibits 50% of the agonist-induced calcium response.
Radioligand Binding Assay
This assay directly measures the affinity of a competitive antagonist for the FPR1 receptor by assessing its ability to displace a radiolabeled ligand.
-
Membrane Preparation : Membranes are prepared from cells overexpressing FPR1 (e.g., FPR1-HL60 or FPR1-RBL cells). The cells are homogenized in a cold lysis buffer and centrifuged to pellet the membranes. The final pellet is resuspended in a binding buffer.
-
Binding Reaction : The assay is typically performed in a 96-well plate. A fixed concentration of a radiolabeled FPR1 ligand (e.g., [3H]fMLF or a fluorescent ligand like WKYMVm-FITC) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled antagonist.
-
Incubation : The reaction mixture is incubated at a specific temperature (e.g., 4°C or 30°C) for a sufficient time to reach equilibrium (typically 30-60 minutes).
-
Separation of Bound and Free Ligand : The bound radioligand is separated from the free radioligand by rapid filtration through a glass fiber filter. The filters are then washed with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification : The amount of radioactivity trapped on the filters, representing the bound ligand, is quantified using a scintillation counter.
-
Data Analysis : The data are used to generate a competition binding curve, from which the IC50 value is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.
Neutrophil Chemotaxis Assay
This functional assay evaluates the ability of an antagonist to inhibit the directed migration of neutrophils towards a chemoattractant.
-
Neutrophil Isolation : Human neutrophils are isolated from the peripheral blood of healthy donors using methods such as Ficoll-Paque density gradient centrifugation followed by dextran sedimentation.
-
Cell Preparation : The isolated neutrophils are resuspended in a suitable buffer, such as HBSS with 2% human serum albumin.
-
Antagonist Pre-incubation : Neutrophils are pre-incubated with various concentrations of the antagonist or vehicle control for approximately 30 minutes at room temperature.
-
Chemotaxis Setup : The assay is performed using a Boyden chamber or a similar multi-well chemotaxis plate with a porous membrane (e.g., 3 µm pores). The chemoattractant, such as fMLF (typically 1 nM), is placed in the lower chamber, and the pre-treated neutrophils are added to the upper chamber.
-
Incubation : The chamber is incubated for about 60 minutes at 37°C to allow the neutrophils to migrate through the membrane towards the chemoattractant.
-
Quantification of Migration : The number of migrated cells in the lower chamber is quantified. This can be done by cell counting, or by using a fluorescent dye like Calcein AM or measuring ATP levels with a luminescent-based assay.
-
Data Analysis : The inhibitory effect of the antagonist is determined by comparing the number of migrated cells in the presence of the antagonist to the number of migrated cells in the vehicle control. The IC50 value is calculated from the resulting dose-response curve.
Visualizations
FPR1 Signaling Pathway
The following diagram illustrates the key signaling events that occur upon the activation of the Formyl Peptide Receptor 1 (FPR1), a G protein-coupled receptor (GPCR).
Caption: FPR1 signaling cascade upon ligand binding.
Experimental Workflow: Calcium Mobilization Assay
The workflow for a typical calcium mobilization assay to determine antagonist potency is outlined below.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. researchgate.net [researchgate.net]
- 3. Application of small molecule FPR1 antagonists in the treatment of cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. FPR1 antagonist AZ-2158 more potent than cyclosporin H | BioWorld [bioworld.com]
A Comparative Analysis of FPR1 Antagonist 1 and Quin-C7: A Guide for Researchers
In the landscape of inflammatory and immunological research, the formyl peptide receptor (FPR) family, particularly FPR1 and FPR2, represents a significant area of therapeutic interest. This guide provides a detailed comparative analysis of two compounds, "FPR1 antagonist 1" and Quin-C7, to aid researchers, scientists, and drug development professionals in their investigations. While both are antagonists of the FPR family, they exhibit distinct selectivity profiles, a crucial factor for their application in experimental models. This document summarizes their performance based on available experimental data, outlines detailed experimental protocols for their characterization, and visualizes key signaling pathways and workflows.
Data Presentation: A Comparative Overview
"this compound" and Quin-C7 are not direct competitors for the same target. "this compound" is a potent antagonist of the Formyl Peptide Receptor 1 (FPR1), whereas Quin-C7 is an antagonist of the Formyl Peptide Receptor 2 (FPR2/ALX), with high selectivity over FPR1. The following tables summarize their key pharmacological parameters based on publicly available data.
| Compound | Primary Target | Potency (IC50/Ki) | Other Reported Activities |
| This compound | FPR1 | 25 nM (IC50)[1][2] | Inhibits cell growth and reduces cell migration.[1][2] |
| Quin-C7 | FPR2/ALX | 6.7 µM (Ki)[3] | Orally active with anti-inflammatory properties. |
Table 1: Key Pharmacological Parameters
| Compound | Receptor Selectivity |
| This compound | Information on selectivity against other FPR family members is not readily available. |
| Quin-C7 | Highly selective for FPR2 over FPR1 (no significant inhibition of FPR1 agonist binding at concentrations up to 100 µM). |
Table 2: Receptor Selectivity Profile
Key Experiments and Methodologies
The characterization of FPR antagonists typically involves a series of in vitro assays to determine their potency, selectivity, and functional effects. Below are detailed protocols for two fundamental experiments: the calcium mobilization assay and the neutrophil chemotaxis assay.
Calcium Mobilization Assay
This assay is a primary method for determining the antagonist activity of a compound by measuring its ability to inhibit the increase in intracellular calcium concentration induced by an agonist.
Objective: To determine the IC50 value of an antagonist at FPR1 or FPR2.
Materials:
-
Cells stably expressing human FPR1 (e.g., FPR1-HL60 cells) or FPR2 (e.g., FPR2-HL60 cells).
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium).
-
FPR1 agonist (e.g., fMLF) or FPR2 agonist (e.g., WKYMVm).
-
Test antagonist ("this compound" or Quin-C7).
-
Fluorescence plate reader.
Protocol:
-
Cell Preparation: Culture FPR1- or FPR2-expressing cells to the appropriate density.
-
Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye (e.g., 1-5 µM Fluo-4 AM) for 30-60 minutes at 37°C in the dark.
-
Washing: Centrifuge the cells and wash them with assay buffer to remove extracellular dye. Resuspend the cells in the assay buffer.
-
Antagonist Pre-incubation: Add varying concentrations of the test antagonist to the cell suspension in a 96-well plate and incubate for 15-30 minutes at 37°C.
-
Baseline Fluorescence Measurement: Measure the baseline fluorescence intensity using a fluorescence plate reader.
-
Agonist Stimulation: Add a pre-determined concentration of the respective agonist (e.g., EC80 concentration of fMLF for FPR1 or WKYMVm for FPR2) to the wells.
-
Fluorescence Measurement: Immediately after agonist addition, measure the fluorescence intensity over time (typically for 1-3 minutes) to capture the peak response.
-
Data Analysis: The increase in fluorescence intensity corresponds to the rise in intracellular calcium. Calculate the percentage of inhibition for each antagonist concentration relative to the agonist-only control. Determine the IC50 value by fitting the data to a dose-response curve.
Neutrophil Chemotaxis Assay
This assay evaluates the ability of an antagonist to block the directional migration of neutrophils towards a chemoattractant.
Objective: To assess the functional antagonism of neutrophil migration.
Materials:
-
Freshly isolated human neutrophils.
-
Chemotaxis buffer (e.g., HBSS with 0.1% BSA).
-
FPR1 chemoattractant (e.g., fMLF) or FPR2 chemoattractant (e.g., WKYMVm).
-
Test antagonist ("this compound" or Quin-C7).
-
Boyden chamber or similar chemotaxis system (e.g., ChemoTx® System).
Protocol:
-
Neutrophil Isolation: Isolate human neutrophils from whole blood using density gradient centrifugation.
-
Cell Preparation: Resuspend the isolated neutrophils in chemotaxis buffer.
-
Antagonist Pre-incubation: Incubate the neutrophil suspension with various concentrations of the test antagonist for 15-30 minutes at 37°C.
-
Chemotaxis Chamber Setup:
-
Add the chemoattractant solution to the lower wells of the Boyden chamber.
-
Place a filter membrane (typically 3-5 µm pore size) over the lower wells.
-
Add the pre-incubated neutrophil suspension to the upper wells.
-
-
Incubation: Incubate the chamber at 37°C in a humidified incubator with 5% CO2 for 60-90 minutes to allow for cell migration.
-
Quantification of Migration:
-
After incubation, remove the filter.
-
Fix and stain the cells that have migrated to the underside of the filter.
-
Count the number of migrated cells per high-power field using a microscope.
-
-
Data Analysis: Calculate the percentage of inhibition of chemotaxis for each antagonist concentration compared to the chemoattractant-only control.
Visualizing the Molecular Landscape
To better understand the context in which these antagonists function, the following diagrams illustrate the canonical signaling pathways of FPR1 and FPR2, along with a typical experimental workflow for antagonist characterization.
Caption: FPR1 Signaling Pathway
Caption: FPR2 Signaling Pathway
Caption: Experimental Workflow
References
Validating the Competitive Antagonism of "FPR1 Antagonist 1" at the FPR1 Binding Site: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of "FPR1 Antagonist 1" with other known Formyl Peptide Receptor 1 (FPR1) antagonists. The data presented herein is based on established experimental protocols and aims to validate the competitive nature of "this compound" at the FPR1 binding site.
Comparative Analysis of FPR1 Antagonists
The following table summarizes the key pharmacological parameters of "this compound" and a selection of alternative FPR1 antagonists. This data allows for a direct comparison of their potency and binding affinities.
| Compound | Type | IC50 (nM) | Ki (nM) | Assay |
| This compound (compound 24a) | Small Molecule | 25[1][2] | Not Reported | Calcium Mobilization |
| Cyclosporin H | Cyclic Peptide | 700[3] | ~100 | Radioligand Binding |
| BOC-FLFLF | Peptide | ~958[4] | Not Reported | NADPH Oxidase Activity |
| Compound 10 (Chromone derivative) | Small Molecule | Not Reported | ~100[5] | Radioligand Binding |
Experimental Validation Protocols
To ensure the robust validation of competitive antagonism, standardized experimental protocols are essential. Below are detailed methodologies for two key assays used to characterize FPR1 antagonists.
Competitive Radioligand Binding Assay
This assay directly measures the ability of a test compound to displace a radiolabeled ligand from the FPR1 receptor, allowing for the determination of the inhibitor constant (Ki).
Objective: To determine the binding affinity (Ki) of "this compound" for the FPR1 receptor.
Materials:
-
HEK293 cells stably expressing human FPR1
-
[³H]-fMLF (N-formyl-Met-Leu-Phe) as the radioligand
-
"this compound" and other test compounds
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Membrane Preparation: Culture FPR1-expressing HEK293 cells and harvest. Homogenize cells in lysis buffer and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in binding buffer.
-
Assay Setup: In a 96-well plate, add increasing concentrations of the unlabeled antagonist ("this compound").
-
Radioligand Addition: Add a fixed concentration of [³H]-fMLF (typically at its Kd concentration) to each well.
-
Incubation: Add the cell membrane preparation to each well. Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to block the increase in intracellular calcium concentration induced by an FPR1 agonist.
Objective: To determine the functional potency (IC50) of "this compound" in inhibiting FPR1 signaling.
Materials:
-
HL-60 cells or other cells endogenously or recombinantly expressing FPR1
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
FPR1 agonist (e.g., fMLF)
-
"this compound" and other test compounds
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
Procedure:
-
Cell Preparation: Load the cells with a calcium-sensitive dye by incubating them with the dye in assay buffer.
-
Antagonist Pre-incubation: Add varying concentrations of "this compound" to the cells and incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
Agonist Stimulation: Place the cell plate in a fluorescence plate reader and add a fixed concentration of the FPR1 agonist (e.g., fMLF at its EC80 concentration) to initiate the calcium response.
-
Fluorescence Measurement: Measure the change in fluorescence intensity over time.
-
Data Analysis: Determine the IC50 value of the antagonist by plotting the inhibition of the agonist-induced calcium response against the antagonist concentration.
Visualizing the Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate the key concepts and processes involved in validating the competitive antagonism of "this compound".
Caption: FPR1 Signaling Pathway.
Caption: Principle of Competitive Antagonism.
References
Assessing the Therapeutic Potential of FPR1 Antagonist 1 Relative to Known Immunomodulators: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of "FPR1 antagonist 1," a novel small molecule inhibitor of the Formyl Peptide Receptor 1 (FPR1), against established immunomodulatory agents: methotrexate, dexamethasone, and infliximab. The objective is to furnish researchers and drug development professionals with a comprehensive overview of the therapeutic potential of this new antagonist, supported by available preclinical data.
Introduction to FPR1 and its Role in Immunomodulation
Formyl Peptide Receptor 1 (FPR1) is a G-protein coupled receptor (GPCR) predominantly expressed on the surface of immune cells, particularly neutrophils and macrophages.[1] It plays a crucial role in the innate immune response by recognizing N-formylated peptides, which are molecular patterns associated with bacteria and damaged host cells.[1] Activation of FPR1 triggers a cascade of intracellular signaling events, leading to chemotaxis (directed cell migration), degranulation, and the production of reactive oxygen species (ROS), all of which are critical components of the inflammatory response.[1] Consequently, antagonists of FPR1 are being investigated as a promising therapeutic strategy to mitigate excessive inflammation in a variety of pathological conditions.[1][2]
Comparative In Vitro Potency
The following table summarizes the in vitro potency of "this compound" and other relevant FPR1 antagonists against the known immunomodulators methotrexate, dexamethasone, and infliximab. It is important to note that the IC50 values are derived from different assays and cell types, which should be taken into consideration when making direct comparisons.
| Compound/Drug | Target(s) | Key In Vitro Assay | Cell Type | IC50 |
| This compound (compound 24a) | FPR1 | Calcium Mobilization | Not Specified | 25 nM |
| ICT12035 | FPR1 | Calcium Mobilization | Not Specified | 30 nM |
| AZ-2158 | FPR1 | NADPH Oxidase Inhibition | Human Neutrophils | 6 nM |
| Cyclosporin H | FPR1 | [3H]-fMLF Displacement | FPR1-transfected RBL cells | ~100 nM |
| Methotrexate | DHFR, TYMS, ATIC | Cell Viability (MTT Assay) | Daoy (medulloblastoma) | 95 nM |
| Cell Viability (MTT Assay) | Saos-2 (osteosarcoma) | 35 nM | ||
| Dexamethasone | Glucocorticoid Receptor | Lymphocyte Proliferation | Human PBMCs | >1 µM (for corticosteroid resistant patients) |
| Infliximab | TNF-α | Not Applicable (Antibody) | Not Applicable | Binding Affinity (Kd) in pM to nM range |
Overview of In Vivo Efficacy
This section provides a summary of the available in vivo data for FPR1 antagonists and the selected immunomodulators in relevant disease models. Direct head-to-head comparative studies are limited; therefore, the data is presented to highlight the therapeutic potential of each agent in its respective context.
| Compound/Drug | Animal Model | Disease | Key Findings |
| FPR1 Antagonists (General) | Murine DSS Colitis | Inflammatory Bowel Disease | FPR1 gene deletion is protective, suggesting antagonist potential. |
| Collagen-Induced Arthritis (CIA) in mice | Rheumatoid Arthritis | An FPR1 antagonist blocked the beneficial effects of an FPR agonist, indicating a role for FPR1 in the disease. | |
| Methotrexate | Collagen-Induced Arthritis (CIA) in mice | Rheumatoid Arthritis | Established as a cornerstone therapy, demonstrates efficacy in reducing arthritis severity. |
| Dexamethasone | LPS-induced endotoxemia in mice | Sepsis/Inflammation | Dose-dependently improves survival and reduces pro-inflammatory cytokines. |
| Infliximab | DSS-induced colitis in mice | Inflammatory Bowel Disease | Ameliorates the severity of colitis. |
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the mechanisms of action and the methods used for evaluation, this section includes diagrams of the FPR1 signaling pathway and a typical experimental workflow for a key assay.
FPR1 Signaling Pathway
Activation of FPR1 by its ligands initiates a signaling cascade that is central to the pro-inflammatory functions of myeloid cells. The diagram below illustrates the key components of this pathway.
Caption: Simplified FPR1 signaling cascade in immune cells.
Experimental Workflow: Calcium Mobilization Assay
The calcium mobilization assay is a fundamental method for assessing the activity of GPCRs like FPR1. The workflow below outlines the key steps in a typical Fura-2 AM-based assay.
Caption: Workflow for an in vitro calcium mobilization assay.
Comparative Assessment Logic
The following diagram illustrates the logical framework for assessing the therapeutic potential of "this compound" in comparison to known immunomodulators.
Caption: Logical framework for comparative therapeutic assessment.
Detailed Experimental Protocols
Calcium Mobilization Assay (Fura-2 AM)
Objective: To measure the ability of "this compound" to inhibit agonist-induced intracellular calcium mobilization in FPR1-expressing cells.
Materials:
-
FPR1-expressing cells (e.g., HL-60 cells differentiated to be neutrophil-like)
-
Cell culture medium
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
HEPES-buffered saline (HBS)
-
Probenecid (optional, to prevent dye leakage)
-
FPR1 agonist (e.g., fMLP)
-
"this compound"
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader with dual excitation capabilities
Procedure:
-
Cell Preparation: Seed FPR1-expressing cells into a 96-well black, clear-bottom plate at an appropriate density and allow them to adhere overnight.
-
Dye Loading: Prepare a loading buffer containing Fura-2 AM and Pluronic F-127 in HBS. Remove the culture medium from the cells and add the Fura-2 AM loading solution.
-
Incubation: Incubate the plate at 37°C for 45-60 minutes to allow for dye loading and de-esterification.
-
Washing: Gently wash the cells twice with HBS (with or without probenecid) to remove extracellular Fura-2 AM.
-
Antagonist Addition: Add varying concentrations of "this compound" or vehicle control to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.
-
Fluorescence Measurement: Place the plate in a fluorescence plate reader. Measure the baseline fluorescence ratio by exciting at 340 nm and 380 nm and measuring the emission at 510 nm.
-
Agonist Stimulation: Inject the FPR1 agonist (e.g., fMLP) into the wells and immediately begin recording the fluorescence ratio over time.
-
Data Analysis: Determine the peak fluorescence ratio for each well. Normalize the data to the vehicle control and plot the percentage of inhibition against the antagonist concentration. Calculate the IC50 value using a suitable curve-fitting algorithm.
Neutrophil Chemotaxis Assay (Transwell)
Objective: To assess the effect of "this compound" on the directed migration of neutrophils towards a chemoattractant.
Materials:
-
Freshly isolated human neutrophils
-
RPMI-1640 medium with 0.5% BSA
-
Chemoattractant (e.g., fMLP)
-
"this compound"
-
Transwell inserts with a 3-5 µm pore size polycarbonate membrane
-
24-well companion plates
-
Cell viability stain (e.g., Calcein-AM or CellTiter-Glo®)
-
Fluorescence or luminescence plate reader
Procedure:
-
Neutrophil Isolation: Isolate neutrophils from fresh human blood using density gradient centrifugation (e.g., with Ficoll-Paque).
-
Assay Setup: Place the Transwell inserts into the wells of a 24-well plate. Add the chemoattractant solution to the lower chamber of the wells.
-
Cell Treatment: Pre-incubate the isolated neutrophils with various concentrations of "this compound" or vehicle control.
-
Cell Seeding: Add the treated neutrophil suspension to the upper chamber of the Transwell inserts.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 1-2 hours to allow for neutrophil migration.
-
Quantification of Migrated Cells:
-
Carefully remove the Transwell inserts.
-
Quantify the number of migrated cells in the lower chamber. This can be done by lysing the cells and measuring ATP content using a luminescent assay (e.g., CellTiter-Glo®) or by pre-labeling the cells with a fluorescent dye (e.g., Calcein-AM) and measuring the fluorescence in the lower chamber.
-
-
Data Analysis: Calculate the percentage of inhibition of chemotaxis for each antagonist concentration compared to the vehicle control. Determine the IC50 value.
NADPH Oxidase Activity Assay (Cytochrome c Reduction)
Objective: To measure the inhibitory effect of "this compound" on the production of superoxide by activated neutrophils.
Materials:
-
Freshly isolated human neutrophils
-
Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+
-
Cytochrome c from horse heart
-
FPR1 agonist (e.g., fMLP)
-
"this compound"
-
Superoxide dismutase (SOD) as a control
-
96-well plate
-
Spectrophotometer capable of measuring absorbance at 550 nm
Procedure:
-
Neutrophil Preparation: Isolate neutrophils as described previously and resuspend them in HBSS.
-
Assay Mixture Preparation: In a 96-well plate, prepare reaction mixtures containing neutrophils, cytochrome c, and either "this compound" at various concentrations or vehicle control. Prepare parallel wells containing SOD to determine the superoxide-specific reduction of cytochrome c.
-
Baseline Measurement: Measure the baseline absorbance at 550 nm.
-
Cell Activation: Add the FPR1 agonist (e.g., fMLP) to the wells to stimulate the neutrophils and initiate the respiratory burst.
-
Kinetic Measurement: Immediately begin measuring the change in absorbance at 550 nm over time in a kinetic mode at 37°C.
-
Data Analysis:
-
Calculate the rate of cytochrome c reduction (change in absorbance per unit time).
-
Subtract the rate of the SOD-containing wells (superoxide-independent reduction) from the rate of the wells without SOD to obtain the rate of superoxide-dependent cytochrome c reduction.
-
Calculate the amount of superoxide produced using the extinction coefficient for reduced cytochrome c (21.1 mM⁻¹cm⁻¹).
-
Determine the percentage of inhibition for each antagonist concentration and calculate the IC50 value.
-
Conclusion
"this compound" and other molecules in its class represent a targeted approach to immunomodulation by specifically inhibiting a key receptor in the innate immune response. The available in vitro data suggests a potency that is comparable to or greater than some established immunomodulators in specific assays. While direct in vivo comparative data is still emerging, the foundational role of FPR1 in inflammation suggests significant therapeutic potential in a range of inflammatory and autoimmune diseases. Further head-to-head preclinical studies in relevant animal models are warranted to fully elucidate the therapeutic window and comparative efficacy of FPR1 antagonists against current standards of care. This guide provides a foundational dataset and the necessary experimental context to aid in the continued research and development of this promising class of immunomodulators.
References
Safety Operating Guide
Navigating the Disposal of FPR1 Antagonist 1: A Guide to Safe and Compliant Practices
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. When handling a specific compound such as an FPR1 antagonist, it is essential to follow established protocols to mitigate risks. This guide provides a procedural framework for the safe disposal of "FPR1 antagonist 1," emphasizing the primary importance of the manufacturer's Safety Data Sheet (SDS) and general best practices for laboratory chemical waste management.
Core Principle: The Primacy of the Safety Data Sheet (SDS)
The most crucial step in determining the correct disposal procedure for any chemical, including a specific "this compound," is to consult its SDS.[1] This document, provided by the manufacturer, contains comprehensive information regarding the compound's properties, hazards, and, most importantly, specific instructions for its safe handling and disposal. The absence of a universally recognized chemical name for a compound like "this compound" in public databases underscores the necessity of relying on the SDS provided with the specific product.[1]
Key sections to review in the SDS for disposal guidance include:
-
Section 2: Hazard(s) Identification: This section details the chemical's hazards (e.g., flammable, corrosive, toxic) and informs the necessary segregation and handling precautions for the waste.[1]
-
Section 7: Handling and Storage: Provides information on safe storage practices and chemical incompatibilities, which is crucial for preventing dangerous reactions in waste containers.[1]
-
Section 13: Disposal Considerations: This section should provide specific guidance on the appropriate disposal methods for the chemical.
General Disposal Procedures for Small Molecule Antagonists in a Laboratory Setting
In the absence of specific instructions from an SDS, or as a supplement to them, the following general procedures for the disposal of small molecule antagonists like this compound should be followed. These are based on prudent practices for laboratory chemical waste management.[2]
Step 1: Identification and Segregation
-
Identify the Waste: Clearly label the waste container with the full chemical name, concentration, and any known hazards. If the original container is used for disposal, ensure the label is intact and legible.
-
Segregate Waste Streams: Do not mix incompatible chemicals. Small molecule antagonists should be collected in a designated, properly labeled, and sealed waste container. This container should be separate from other waste streams such as sharps, biological waste, and non-hazardous trash.
Step 2: Container Selection and Labeling
-
Choose an Appropriate Container: Collect hazardous chemical waste in a container that is compatible with the chemical. For example, do not store corrosive materials in a metal can. The container should be in good condition and have a secure, leak-proof lid.
-
Proper Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the name of the chemical(s), the approximate quantities, and the date accumulation started.
Step 3: Storage of Chemical Waste
-
Designated Storage Area: Store waste containers in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel.
-
Secondary Containment: It is good practice to keep waste containers in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks or spills.
Step 4: Disposal and Removal
-
Follow Institutional Procedures: Adhere to your institution's specific procedures for chemical waste pickup and disposal. This typically involves contacting the Environmental Health and Safety (EHS) office.
-
Lab Packs: For disposal, small containers of waste are often packed into larger drums with absorbent material, known as lab packs. This is a common method for shipping laboratory waste to a licensed hazardous waste disposal facility.
Experimental Workflow for Chemical Waste Disposal
The following diagram illustrates the general workflow for the proper disposal of a laboratory chemical like an FPR1 antagonist.
Understanding FPR1 Antagonism
Formyl peptide receptor 1 (FPR1) is a G-protein coupled receptor primarily expressed on immune cells like neutrophils. It plays a key role in the innate immune response by recognizing formyl peptides, which are released by bacteria or from damaged host cells. The binding of these peptides to FPR1 triggers a signaling cascade that leads to chemotaxis, the directed movement of immune cells towards the site of infection or inflammation.
FPR1 antagonists are compounds that block the action of FPR1. They bind to the receptor, preventing formyl peptides from activating it. This modulation of the immune response has potential therapeutic applications in a variety of inflammatory diseases.
The following diagram illustrates the basic signaling pathway of FPR1 and the mechanism of its antagonism.
References
Safeguarding Your Research: A Comprehensive Guide to Handling FPR1 Antagonist 1
For Researchers, Scientists, and Drug Development Professionals: This document provides crucial safety and logistical guidance for the handling of FPR1 antagonist 1, a potent small molecule inhibitor. Adherence to these protocols is paramount for ensuring personnel safety, maintaining experimental integrity, and fostering a culture of safety within the laboratory. As the specific hazards of novel research compounds like "this compound" are often not fully characterized, a precautionary approach assuming high potency is mandatory.[1]
Immediate Safety and Handling Precautions
Given the high potency often associated with receptor antagonists active in the nanomolar range, "this compound" should be handled as a potent compound with unknown toxicity.[1][2][3] All personnel must be thoroughly trained on the procedures outlined below and should consult their institution's Chemical Hygiene Plan and Environmental Health and Safety (EHS) department before commencing work.
Personal Protective Equipment (PPE)
The proper selection and use of PPE is the first line of defense against exposure. The following table outlines the minimum PPE requirements for various tasks involving this compound.
| Task | Minimum Required PPE |
| Compound Storage and Transport | - Nitrile gloves- Safety glasses with side shields- Laboratory coat |
| Weighing of Powder | - Double nitrile gloves- Chemical splash goggles- Face shield- Disposable gown with tight-fitting cuffs- NIOSH-approved respirator (e.g., N95 for powders)[1] |
| Preparation of Solutions | - Double nitrile gloves- Chemical splash goggles- Laboratory coat |
| Cell-Based Assays & In Vitro Experiments | - Nitrile gloves- Safety glasses- Laboratory coat |
Note: Always inspect PPE for integrity before use. Change gloves frequently, especially if contamination is suspected.
Operational Plan: From Receipt to Disposal
A structured workflow is essential for the safe handling of potent research compounds. The following sections provide a step-by-step guide for managing this compound throughout its lifecycle in the laboratory.
Receiving and Storage
Upon receipt, visually inspect the container for any damage or leaks. The compound should be stored according to the manufacturer's recommendations, typically at -20°C or -80°C for long-term stability. The storage location should be clearly labeled as containing a potent compound.
| Storage Parameter | Guideline |
| Short-term Storage (in solution) | -20°C for up to 1 month (protect from light) |
| Long-term Storage (in solution) | -80°C for up to 6 months (protect from light) |
| Long-term Storage (powder) | -20°C for 1 year or -80°C for 2 years |
Experimental Protocols: Handling Procedures
Precautionary Principle in Action: Due to the lack of a specific Safety Data Sheet (SDS), treat "this compound" as a substance with a high degree of acute toxicity.
Standard Operating Procedure (SOP) for Handling Powder:
-
Designated Area: All handling of powdered this compound must be conducted in a designated area, such as a certified chemical fume hood, a powder-containment hood, or a glove box.
-
Preparation: Before handling the compound, ensure all necessary equipment, including micro-spatulas, weigh boats, and pre-labeled tubes, are inside the containment area.
-
Weighing:
-
Don the appropriate PPE for handling potent powders.
-
To minimize the generation of airborne particles, use a "wet-handling" technique where the powder is gently dampened with a suitable solvent before transfer.
-
Weigh the smallest amount of the compound necessary for the experiment.
-
-
Solution Preparation:
-
Add the solvent to the vial containing the weighed compound slowly to avoid splashing.
-
Cap the vial securely and vortex or sonicate until the compound is fully dissolved. Stock solutions are often prepared in solvents like DMSO.
-
-
Decontamination:
-
Wipe down all surfaces and equipment within the containment area with an appropriate solvent (e.g., 70% ethanol) to decontaminate them.
-
Dispose of all contaminated disposables as hazardous waste.
-
Experimental Workflow for a Cell-Based Assay:
FPR1 Signaling Pathway
FPR1 is a G protein-coupled receptor (GPCR) that, upon binding to its agonist, initiates a signaling cascade. An FPR1 antagonist, such as "this compound," blocks this binding and subsequent downstream signaling.
Disposal Plan
The disposal of this compound and all associated waste must be handled with the same level of caution as its handling. Treat all waste as hazardous chemical waste.
Waste Segregation and Disposal Workflow:
Key Disposal Steps:
-
Segregation: At the point of generation, segregate waste into three streams: solid, liquid, and sharps.
-
Containment:
-
Solid Waste: Place in a designated, leak-proof container lined with a heavy-duty plastic bag. Label clearly as "Hazardous Chemical Waste."
-
Liquid Waste: Collect in a dedicated, sealed, and chemically compatible container. Use secondary containment to prevent spills. Never dispose of down the drain.
-
Sharps Waste: Place all contaminated needles and syringes in a designated, puncture-resistant sharps container.
-
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the date.
-
Storage: Store waste containers in a designated, secure area away from general lab traffic.
-
Disposal: Arrange for the collection and disposal of hazardous waste through your institution's EHS department. All waste containing this compound should be destined for incineration.
By implementing these safety and handling procedures, researchers can mitigate the risks associated with working with potent novel compounds like this compound, ensuring a safe and productive research environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
